Magnocurarine
Description
This compound has been reported in Gnetum montanum, Lindera megaphylla, and other organisms with data available.
RN given refers to (R)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-19(23-3)18(22)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWOXNLVWMXBRD-QGZVFWFLSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24NO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218199 | |
| Record name | Magnocurarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6801-40-7 | |
| Record name | Magnocurarine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6801-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnocurarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnocurarine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isolating Magnocurarine from Magnolia officinalis Bark: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation and purification of magnocurarine, a bioactive benzylisoquinoline alkaloid, from the bark of Magnolia officinalis. This document synthesizes findings from scientific literature to offer detailed experimental protocols, quantitative data, and a visual representation of the isolation workflow. Magnolia officinalis, a traditional Chinese medicine known as "Houpu," is a rich source of various alkaloids, with this compound being a compound of significant interest.[1]
Quantitative Analysis of this compound Content
The concentration of this compound in Magnolia officinalis bark can vary depending on the geographical origin of the plant material. The following table summarizes the reported content of this compound in the bark from various locations in China.[1]
| Species | Collection Site | This compound Content (% w/w in bark) |
| Magnolia officinalis | Zhenping, Shaanxi | 0.150 |
| Magnolia officinalis | Hanzhong, Shaanxi | 0.103 |
| Magnolia officinalis | Ansi, Hubei | 0.127 |
| Magnolia officinalis | Nanjiang, Sichuan | 0.060 |
| Magnolia officinalis var. biloba | Jinggangshan, Jiangxi | 0.060 |
Experimental Protocol for this compound Isolation
The following protocol for the isolation of (R)-magnocurarine is based on a comprehensive study of alkaloids from the bark of Magnolia officinalis.[2][3][4][5][6][7]
Extraction
-
Plant Material: 25 kg of dried and powdered stem bark of Magnolia officinalis.[2]
-
Solvent: 70% ethanol (volume/weight ratio = 7).[2]
-
Procedure:
Acid-Base Partitioning and Ion Exchange Chromatography
-
Procedure:
-
The pH of the 5 L suspension is adjusted to 1 using HCl.[2]
-
The acidified solution is then partitioned three times with 2.5 L of chloroform.[2]
-
Following centrifugation, the supernatant of the aqueous layer is collected.[2]
-
The aqueous supernatant is applied to a 001 × 7 ion exchange column (H⁺ form).[2]
-
The column is washed with 10 L of 50% ethanol.[2]
-
The alkaloid fraction is then eluted from the column using 2M NH₄OH in 50% ethanol.[2]
-
Chromatographic Purification
The eluted alkaloid fraction is subjected to a series of chromatographic steps to isolate individual compounds, including this compound.
-
Initial Fractionation (Silica Gel Column Chromatography):
-
Purification of this compound (from Fr. 6):
-
Fraction 6 is further purified using Sephadex LH-20 column chromatography with a methanol mobile phase.[2]
-
The resulting sub-fraction is then subjected to semi-preparative HPLC on a C18 column.[2]
-
The mobile phase for the semi-preparative HPLC is a mixture of methanol and water (35:65, v/v) containing 0.1% formic acid.[2]
-
This final purification step yields (R)-magnocurarine.[2]
-
Experimental Workflow
The following diagram illustrates the key stages in the isolation of this compound from Magnolia officinalis bark.
Caption: Workflow for the isolation of (R)-magnocurarine.
Conclusion
This guide outlines a robust and reproducible methodology for the isolation of this compound from Magnolia officinalis bark. The provided quantitative data highlights the variability of this compound content, which is a crucial consideration for sourcing raw materials in drug development. The detailed experimental protocol and workflow diagram offer a practical framework for researchers and scientists working on the purification and characterization of this and other related bioactive alkaloids.
References
- 1. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the alkaloids of the bark of Magnolia officinalis: isolation and on-line analysis by HPLC-ESI-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn | Scilit [scilit.com]
- 7. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn [mdpi.com]
The Structural Elucidation of Magnocurarine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnocurarine, a quaternary benzylisoquinoline alkaloid, has been the subject of chemical interest due to its presence in various medicinal plants, notably those of the Magnolia genus. Its structural elucidation has been a pivotal step in understanding its chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the methodologies and data integral to the determination of this compound's chemical structure. The process relies on a synergistic application of chromatographic separation techniques and advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), and Circular Dichroism (CD). This document details the experimental protocols for these techniques and presents the quantitative data in a structured format to facilitate understanding and further research.
Introduction
This compound is a naturally occurring benzylisoquinoline alkaloid with the molecular formula C₁₉H₂₄NO₃⁺.[1] It is characterized by a quaternary nitrogen atom, rendering it permanently positively charged, and a core structure featuring two aromatic rings with hydroxyl and methoxy substituents.[1] The elucidation of its intricate three-dimensional structure is crucial for structure-activity relationship studies and potential drug development. This guide outlines the key experimental steps and data interpretation involved in this process.
Isolation of this compound from Magnolia officinalis
The isolation of this compound is a multi-step process involving extraction and chromatographic purification. A detailed protocol is provided below, adapted from established methodologies.[2]
Experimental Protocol: Isolation
-
Extraction: The dried and powdered stem bark of Magnolia officinalis (25 kg) is subjected to reflux extraction with 70% ethanol. This process is repeated three times to ensure exhaustive extraction of the alkaloids. The combined ethanol extracts are then concentrated under reduced pressure to yield an aqueous suspension.
-
Acid-Base Partitioning: The pH of the suspension is adjusted to 1 with hydrochloric acid. This acidic solution is then partitioned with chloroform to remove non-basic compounds.
-
Ion-Exchange Chromatography: The aqueous layer, containing the protonated alkaloids, is passed through a strong cation exchange column. The column is first washed with 50% ethanol to remove impurities, and then the alkaloids are eluted with 2M NH₄OH in 50% ethanol.
-
Silica Gel Column Chromatography: The alkaloid-rich fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC to yield the pure compound.
Spectroscopic Data and Structure Determination
The definitive structure of this compound was established through the combined application of Mass Spectrometry, NMR spectroscopy, and Circular Dichroism.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
HRESI-MS is a powerful tool for determining the elemental composition of a molecule with high accuracy.
-
Molecular Formula Determination: HRESI-MS analysis of this compound provides a precise mass-to-charge ratio (m/z) for the molecular ion [M]⁺, which allows for the unambiguous determination of its molecular formula as C₁₉H₂₄NO₃⁺.[1]
Table 1: HRESI-MS Data for this compound
| Parameter | Value |
| Ionization Mode | Positive |
| Molecular Formula | C₁₉H₂₄NO₃⁺ |
| Calculated m/z | 314.1751 |
| Observed m/z | 314.1756 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (HSQC and HMBC) NMR spectroscopy are indispensable for elucidating the connectivity of atoms within a molecule. While the specific spectral data for this compound is dispersed in the literature, the following represents a compilation of expected and reported values for its structural type.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Position | δC (ppm) | δH (ppm), J (Hz) | Key HMBC Correlations | Key HSQC Correlations |
| 1 | ~65 | ~4.5 (t) | H-1' | C1-H1 |
| 3 | ~25 | ~3.0 (m) | C4a, C8a | C3-H3 |
| 4 | ~45 | ~3.5 (m) | C5, C8a | C4-H4 |
| 4a | ~125 | - | H-5, H-8 | - |
| 5 | ~115 | ~6.8 (s) | C4, C4a, C6, C8a | C5-H5 |
| 6 | ~148 | - | H-5, OCH₃ | - |
| 7 | ~145 | - | H-8 | - |
| 8 | ~112 | ~6.7 (s) | C4a, C7, C8a | C8-H8 |
| 8a | ~130 | - | H-1, H-8 | - |
| 1' | ~40 | ~3.2 (dd), 2.8 (dd) | C1, C2', C6' | C1'-H1' |
| 2' | ~130 | ~7.1 (d, 8.5) | C4', C6' | C2'-H2' |
| 3' | ~115 | ~6.7 (d, 8.5) | C1', C5' | C3'-H3' |
| 4' | ~155 | - | H-2', H-6' | - |
| 5' | ~115 | ~6.7 (d, 8.5) | C1', C3' | C5'-H5' |
| 6' | ~130 | ~7.1 (d, 8.5) | C2', C4' | C6'-H6' |
| N-CH₃ | ~48 | ~3.1 (s) | C1, C3 | N-CH₃ |
| N-CH₃ | ~55 | ~3.4 (s) | C1, C3 | N-CH₃ |
| 6-OCH₃ | ~56 | ~3.9 (s) | C6 | 6-OCH₃ |
Note: The chemical shifts (δ) are referenced to a standard solvent signal. Coupling constants (J) are given in Hertz (Hz). This table is a representative compilation based on known data for benzylisoquinoline alkaloids and may vary slightly based on experimental conditions.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to determine the absolute stereochemistry of chiral centers. For benzylisoquinoline alkaloids like this compound, the stereochemistry at the C-1 position is critical.
-
Determination of Absolute Configuration: The CD spectrum of (R)-Magnocurarine exhibits a characteristic negative Cotton effect, which is crucial for assigning the absolute configuration at the C-1 chiral center.[1]
Experimental Workflow and Structural Elucidation Logic
The elucidation of this compound's structure follows a logical workflow that integrates data from various analytical techniques.
Signaling Pathways and Biological Activity
While the primary focus of this guide is on chemical structure elucidation, it is noteworthy that this compound, as a benzylisoquinoline alkaloid, is part of a class of compounds with diverse biological activities. The structural information is foundational for understanding its potential interactions with biological targets. Further research into its specific signaling pathway modulations is an active area of investigation.
Conclusion
The structural elucidation of this compound is a testament to the power of modern analytical techniques. Through a combination of meticulous isolation procedures and the application of HRESI-MS, comprehensive NMR spectroscopy, and Circular Dichroism, the complete chemical structure, including its absolute stereochemistry, has been unequivocally determined. This detailed structural knowledge provides the necessary foundation for further investigations into its pharmacological properties and potential therapeutic applications. The methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.
References
The Biosynthetic Pathway of Benzyltetrahydroisoquinoline Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of benzyltetrahydroisoquinoline alkaloids (BTIAs), a diverse class of plant secondary metabolites with significant pharmacological applications, including the analgesics morphine and codeine, the antimicrobial berberine, and the anticancer agent noscapine. This document details the enzymatic steps, key intermediates, and regulatory aspects of BTIA biosynthesis, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex pathways and workflows.
Introduction to Benzyltetrahydroisoquinoline Alkaloid Biosynthesis
The biosynthesis of BTIAs originates from the amino acid L-tyrosine, which undergoes a series of enzymatic conversions to produce the central precursor (S)-norcoclaurine. From this pivotal intermediate, the pathway branches to generate a vast array of structurally diverse alkaloids. The core pathway can be broadly divided into three main stages:
-
Formation of (S)-norcoclaurine: The condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).
-
Conversion to (S)-reticuline: A series of methylation and hydroxylation reactions transform (S)-norcoclaurine into the key branchpoint intermediate, (S)-reticuline.
-
Diversification of scaffolds: From (S)-reticuline, the pathway diverges to produce various classes of BTIAs, including morphinans, protoberberines, and benzophenanthridines.
The regulation of this pathway is complex, involving transcriptional control of biosynthetic genes and the spatial and temporal segregation of enzymes and intermediates within the plant.
Core Biosynthetic Pathway and Key Enzymes
The central pathway from L-tyrosine to the key branchpoint intermediate (S)-reticuline and its subsequent conversion to major BTIA classes is illustrated below.
Figure 1: Overview of the biosynthetic pathway of benzyltetrahydroisoquinoline alkaloids.
Key Enzymes and their Kinetic Properties
The biosynthesis of BTIAs is catalyzed by a series of enzymes, each with specific substrate requirements and kinetic properties. A summary of the kinetic parameters for key enzymes in the pathway is presented in Table 1.
| Enzyme | Abbreviation | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Source Organism |
| Norcoclaurine Synthase | NCS | Dopamine, 4-HPAA | 335 (for 4-HPAA) | - | 6.5 - 7.0 | 42 - 55 | Thalictrum flavum |
| Norcoclaurine 6-O-Methyltransferase | 6OMT | (R,S)-Norcoclaurine | 2230 | - | - | - | Coptis japonica |
| Coclaurine N-Methyltransferase | CNMT | (S)-Coclaurine | - | - | - | - | Coptis japonica |
| Berberine Bridge Enzyme | BBE | (S)-Reticuline | - | 8.0 | 9.0 | - | Eschscholzia californica |
| Salutaridine Synthase | SalSyn | (R)-Reticuline | 6.2 | 0.027 | 8.5 | 30 | Papaver somniferum |
| Salutaridinol 7-O-Acetyltransferase | SalAT | Salutaridinol, Acetyl-CoA | 9 (Salutaridinol), 54 (Acetyl-CoA) | - | 6.0 - 9.0 | 47 | Papaver somniferum |
| Thebaine 6-O-Demethylase | T6ODM | Thebaine | 20 | - | - | - | Papaver somniferum |
| Codeinone Reductase | COR | Codeinone | - | - | - | - | Papaver somniferum |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of BTIA biosynthesis.
Heterologous Expression and Purification of Norcoclaurine Synthase (NCS)
This protocol describes the expression of recombinant NCS in Escherichia coli and its subsequent purification.
Figure 2: Workflow for the expression and purification of Norcoclaurine Synthase.
Methodology:
-
Transformation and Culture: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the NCS gene fused to an affinity tag (e.g., 6x-His). Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD_600_ of 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Affinity Chromatography: Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound NCS protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and for long-term stability.
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a standard method such as the Bradford assay.
Norcoclaurine Synthase (NCS) Activity Assay
This assay measures the enzymatic activity of NCS by quantifying the formation of (S)-norcoclaurine.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 2 mM dopamine, and 2 mM 4-hydroxyphenylacetaldehyde (4-HPAA).
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified NCS enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 40°C) for a specific time period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or an organic solvent like ethyl acetate).
-
Product Extraction: Extract the product, (S)-norcoclaurine, from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of (S)-norcoclaurine produced.
Berberine Bridge Enzyme (BBE) Activity Assay
This assay measures the activity of BBE by monitoring the conversion of (S)-reticuline to (S)-scoulerine.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 9.0) and a specific concentration of (S)-reticuline (e.g., 50 µM).
-
Enzyme Addition: Start the reaction by adding a known amount of purified BBE.
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Reaction Termination: Terminate the reaction by adding a strong base (e.g., 1 M NaOH) or by rapid freezing.
-
Analysis: Analyze the reaction mixture directly by HPLC or LC-MS to separate and quantify the substrate ((S)-reticuline) and the product ((S)-scoulerine). The decrease in substrate or the increase in product concentration over time is used to calculate the enzyme activity.
Quantification of Benzylisoquinoline Alkaloids by HPLC
This method provides a general procedure for the separation and quantification of various BTIAs.
Methodology:
-
Sample Preparation: Extract alkaloids from plant material or enzymatic assays using a suitable solvent (e.g., methanol or chloroform). The extract may require further purification or concentration.
-
Chromatographic System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the alkaloids being analyzed.
-
Detection: Detect the alkaloids using a UV detector at a wavelength where the compounds absorb (e.g., 280 nm) or a mass spectrometer for more sensitive and specific detection.
-
Quantification: Create a standard curve using known concentrations of authentic standards for each alkaloid to be quantified. The peak area from the sample chromatogram is then used to determine the concentration of the alkaloid in the sample.[1]
Signaling Pathways and Logical Relationships
The regulation of the BTIA pathway involves complex interactions. The following diagram illustrates a simplified logical relationship of key regulatory inputs.
Figure 3: Simplified regulatory logic of BTIA biosynthesis.
Conclusion
The biosynthetic pathway of benzyltetrahydroisoquinoline alkaloids is a complex and highly regulated network of enzymatic reactions. This guide has provided a detailed overview of the core pathway, presenting key quantitative data and experimental protocols to aid researchers in this field. The continued elucidation of this pathway, including the discovery of new enzymes and regulatory mechanisms, will be crucial for the metabolic engineering of microorganisms and plants for the sustainable production of valuable pharmaceutical compounds. Further research into the structure-function relationships of the biosynthetic enzymes will also pave the way for the rational design of novel biocatalysts for the synthesis of new-to-nature alkaloids with potentially enhanced therapeutic properties.
References
The Discovery and Historical Context of Magnocurarine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnocurarine, a benzylisoquinoline alkaloid, has a significant history in the field of natural product chemistry and pharmacology. First isolated in the mid-20th century, its discovery and subsequent characterization laid the groundwork for understanding a class of compounds with notable physiological activity. This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and early pharmacological evaluation of this compound, presenting the information in a manner accessible to researchers and professionals in drug development. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to facilitate reproducibility and further investigation. Visual diagrams generated using Graphviz are provided to illustrate critical workflows and pathways.
Historical Context and Discovery
The initial discovery of this compound is credited to Tomita and Inubushi in 1951, who isolated the compound from the bark of Magnolia obovata.[1] Prior to this, preliminary research by Sasaki had indicated the presence of substances with "curariform activity" in alcoholic extracts of Magnoliaceae family plants, including Magnolia obovata.[1] Tomita and Inubushi's work marked the first successful isolation and naming of the specific alkaloid responsible for this activity.
Subsequent pharmacological studies by Ogiu and Morita in 1953 provided the first detailed characterization of this compound's biological effects.[2][3] Their research, published in the Japanese Journal of Pharmacology, described the compound's "curare-like action," referring to its ability to induce muscle relaxation and paralysis, similar to the effects of curare.[2][3] This early work identified this compound as a neuromuscular blocking agent.
Isolation of this compound
This compound has been isolated from various plant species, including Magnolia obovata, Magnolia officinalis, and Magnolia denudata. A modern and detailed protocol for the isolation of (R)-magnocurarine from the stem bark of Magnolia officinalis is presented below.
Experimental Protocol: Isolation from Magnolia officinalis
Plant Material: Dried and powdered stem bark of M. officinalis.
Extraction:
-
The powdered bark (25 kg) is extracted with 70% ethanol (v/w = 7) under reflux for three successive iterations.
-
The combined aqueous ethanol solutions are concentrated in vacuo to yield a 5 L suspension.
Acid-Base Partitioning:
-
The pH of the suspension is adjusted to 1 using HCl.
-
The acidic solution is then partitioned with chloroform (3 x 2.5 L) to remove non-alkaloidal compounds.
Ion Exchange Chromatography:
-
After centrifugation, the supernatant of the aqueous layer is applied to a 001 x 7 ion exchange column (H⁺ form).
-
The column is washed with 50% ethanol (10 L).
-
The alkaloid fraction is then eluted with 2M NH₄OH in 50% ethanol.
-
The solvent is evaporated under vacuum to yield the crude alkaloid fraction.
Purification:
-
The crude alkaloid fraction is subjected to column chromatography on an MCI column, eluting with a gradient of ethanol-water (from 0:100 to 95:5).
-
Fractions containing this compound are further purified by Medium Pressure Liquid Chromatography (MPLC) over an ODS column, eluting with a methanol-water gradient.
Structure Elucidation
The chemical structure of this compound was initially determined by Tomita and Inubushi to be N-methyl coclaurine methyl hydroxide.[1] Modern analytical techniques have since confirmed its structure as a benzylisoquinoline alkaloid with a quaternary nitrogen atom, giving it a permanent positive charge.
Analytical Techniques and Data
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are primary tools for determining the connectivity and stereochemistry of the molecule.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique is used to determine the precise molecular formula of the compound.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to establish the absolute configuration of chiral centers. For instance, the (R)-configuration of this compound exhibits a negative Cotton effect at 230 nm.
Pharmacological Activity: Curare-Like Effects
The seminal work by Ogiu and Morita in 1953 established the "curare-like" or neuromuscular blocking activity of this compound chloride.[2][3] Their experiments were conducted on frogs, mice, and rabbits.
Experimental Protocol: Assessment of Curare-Like Activity (Ogiu and Morita, 1953)
-
Test Substance: this compound chloride (MC) dissolved in water at various concentrations.
-
Animal Models: Frogs, mice, and rabbits.
-
Administration (Frogs): Injection into the ventral lymph sac.
-
Observation: The onset of ataxia (loss of coordination) and limb paralysis, as well as the duration of these symptoms, were recorded. Neuromuscular junction blocking was also assessed.
Quantitative Pharmacological Data
The following table summarizes the quantitative data on the paralytic effects of this compound chloride in various animal models as reported by Ogiu and Morita (1953).
| Animal Model | Dose (mg/kg) | Effect |
| Frog | 0.2 | Ataxia and paralysis of hind limbs |
| Frog | 0.5 | Complete paralysis |
| Mouse | 10 | Paralysis of hind limbs |
| Mouse | 20 | Complete paralysis |
| Rabbit | 5 | Paralysis of neck and limb muscles |
Lethal Dose (LD₅₀) Data:
| Animal Model | Route of Administration | LD₅₀ (mg/kg) |
| Mouse | Intravenous | 15 |
| Rabbit | Intravenous | 7.5 |
Signaling Pathways and Workflow Diagrams
To visually represent the processes described in this guide, the following diagrams have been generated using the DOT language for Graphviz.
Diagram 1: this compound Discovery and Characterization Workflow
Caption: Workflow from plant source to discovery and characterization.
Diagram 2: Modern Isolation Protocol for this compound
Caption: Step-by-step workflow for the modern isolation of this compound.
Conclusion
The discovery of this compound represents a classic example of natural product chemistry leading to the identification of a bioactive compound with distinct pharmacological properties. From its initial isolation from Magnolia species to the elucidation of its structure and the characterization of its curare-like effects, the study of this compound has contributed to the broader understanding of neuromuscular blocking agents. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals in the field, providing a solid foundation for future research and development endeavors related to this and similar alkaloids.
References
Magnocurarine: An In-depth Technical Guide on its Postulated Mechanism of Action as a Muscle Relaxant
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the current scientific understanding of magnocurarine's mechanism of action as a muscle relaxant. It is important to note that while early research established its "curare-like" effects, modern, detailed quantitative pharmacological data, such as binding affinities and specific electrophysiological studies on this compound, are limited in publicly accessible literature. Therefore, this guide infers its mechanism based on its structural similarity to d-tubocurarine and the general principles of neuromuscular blockade. Methodologies and data for d-tubocurarine, a classic competitive neuromuscular blocking agent, are presented as a proxy to illustrate the experimental approaches used to characterize compounds of this class.
Executive Summary
This compound is a naturally occurring benzylisoquinoline alkaloid isolated from the bark of plants of the Magnolia genus, such as Magnolia obovata.[1] Early pharmacological studies identified its potent muscle relaxant properties, describing its effects as "curare-like," indicating a mechanism of action at the neuromuscular junction.[1] Structurally, this compound resembles one half of the d-tubocurarine molecule, a well-characterized non-depolarizing neuromuscular blocking agent.[1] This structural analogy, combined with its observed physiological effects, strongly suggests that this compound functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the motor endplate. This guide will detail this postulated mechanism, present relevant comparative data, and outline the experimental protocols required for the full characterization of such a compound.
Postulated Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
The primary mechanism of action for this compound as a muscle relaxant is believed to be the competitive antagonism of postsynaptic nAChRs at the neuromuscular junction.[1][2] This mechanism is analogous to that of d-tubocurarine and other non-depolarizing muscle relaxants.[2]
The process can be broken down into the following steps:
-
Binding to nAChRs: this compound molecules diffuse across the synaptic cleft and bind to the α-subunits of the nAChRs on the motor endplate.[3][4]
-
Competitive Inhibition: This binding is competitive with the endogenous neurotransmitter, acetylcholine (ACh). By occupying the binding sites, this compound prevents ACh from binding and activating the receptor.[3][4]
-
Prevention of Depolarization: As the nAChR is a ligand-gated ion channel, its activation by ACh is necessary to allow an influx of sodium ions, leading to the depolarization of the motor endplate (the end-plate potential). By blocking ACh binding, this compound prevents this ion influx and the subsequent depolarization.[5]
-
Muscle Paralysis: Without the generation of a sufficient end-plate potential, an action potential is not propagated along the muscle fiber, and muscle contraction is inhibited, resulting in flaccid paralysis.[5]
This mechanism is distinct from that of depolarizing muscle relaxants, which initially activate the nAChR, and also from other compounds found in Magnolia bark, such as magnolol and honokiol, which are understood to have centrally acting muscle relaxant effects.[6]
Signaling Pathway
The signaling pathway at the neuromuscular junction and the site of this compound's inhibitory action are illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Single-channel recording of ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the in vitro Bioactivity Screening of Magnocurarine
This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, an alkaloid primarily isolated from plants of the Magnolia genus, such as Magnolia officinalis and Magnolia obovata. This document synthesizes the available scientific literature to present its primary pharmacological activity, findings from broader bioactivity screens, and detailed experimental methodologies.
Core Bioactivity: Neuromuscular Blockade
This compound is principally characterized by its curare-like action, functioning as a neuromuscular blocking agent.[1] Its chemical structure, N-methyl coclaurine methyl hydroxide, bears a resemblance to one half of the d-tubocurarine molecule, a classic non-depolarizing neuromuscular blocker.[1] This structural similarity underlies its primary mechanism of action at the neuromuscular junction.
Mechanism of Action
At the neuromuscular junction, the neurotransmitter acetylcholine (ACh) is released from the motor neuron terminal and binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber's motor end-plate. This binding opens ion channels, leading to depolarization of the muscle membrane and subsequent muscle contraction.
This compound, as a curare-like agent, is understood to act as a competitive antagonist at these nicotinic acetylcholine receptors. By binding to the receptors without activating them, it prevents acetylcholine from binding, thereby inhibiting the end-plate potential and blocking muscle contraction.
Diagram of Proposed Mechanism at the Neuromuscular Junction
Caption: Proposed mechanism of this compound at the neuromuscular junction.
Broader in vitro Bioactivity Screening
While the primary focus of research on this compound has been its neuromuscular effects, it has been subjected to limited broader bioactivity screening. A study involving alkaloids isolated from the bark of Magnolia officinalis evaluated this compound against a panel of enzymes and cancer cell lines.
Summary of Findings
The study reported that this compound exhibited weak inhibitory activity against the targets listed in the table below. The experiments were conducted at a single concentration for each assay, and the inhibition rates were all less than 20%.[2]
Data Presentation: General Bioactivity Screening
| Target Class | Specific Target/Cell Line | Bioactivity Outcome | Quantitative Data | Reference |
| Enzyme Inhibition | Aldose Reductase | Weak Inhibition (<20%) | Not Provided | [2] |
| Lipase | Weak Inhibition (<20%) | Not Provided | [2] | |
| α-Glucosidase | Weak Inhibition (<20%) | Not Provided | [2] | |
| Dipeptidyl peptidase-IV (DPP-IV) | Weak Inhibition (<20%) | Not Provided | [2] | |
| Cytotoxicity | A549 (Human Lung Carcinoma) | Weak Activity | Not Provided | [2] |
| Bel-7402 (Human Hepatoma) | Weak Activity | Not Provided | [2] | |
| HCT-8 (Human Ileocecal Adenocarcinoma) | Weak Activity | Not Provided | [2] |
Experimental Protocols
Detailed experimental protocols for the bioactivities mentioned are crucial for reproducibility and further investigation.
Protocol: in vitro Neuromuscular Blocking Assay (Phrenic Nerve-Hemidiaphragm Preparation)
This classic ex vivo method is a cornerstone for evaluating neuromuscular blocking agents.
Objective: To determine the effect of this compound on neuromuscular transmission and muscle contractility in an isolated mammalian nerve-muscle preparation.
Materials:
-
Male Wistar rats (200-250g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.7), gassed with 95% O2 / 5% CO2.
-
This compound chloride dissolved in Krebs-Henseleit solution.
-
d-tubocurarine (as a positive control).
-
Organ bath (20-30 mL capacity) with temperature control (37°C).
-
Force-displacement transducer.
-
Stimulator for nerve stimulation (e.g., supramaximal voltage, 0.2 ms duration, 0.1 Hz frequency).
-
Data acquisition system.
Procedure:
-
Humanely euthanize the rat and exsanguinate.
-
Isolate the phrenic nerve-hemidiaphragm preparation.
-
Mount the preparation in the organ bath containing oxygenated Krebs-Henseleit solution at 37°C. The costal margin of the diaphragm is fixed, and the central tendon is connected to the force-displacement transducer.
-
Apply a resting tension of approximately 1g and allow the preparation to equilibrate for 30-45 minutes, with continuous washing.
-
Stimulate the phrenic nerve indirectly with supramaximal pulses to elicit twitch responses from the diaphragm muscle.
-
Once a stable baseline of twitch responses is achieved, add this compound to the organ bath in a cumulative concentration-response manner.
-
Record the inhibition of the twitch response at each concentration until a maximal effect is observed.
-
Wash the preparation with fresh Krebs-Henseleit solution to observe reversibility.
-
Calculate the IC50 (concentration causing 50% inhibition of twitch height) from the resulting concentration-response curve.
Diagram of Experimental Workflow: Neuromuscular Assay
Caption: Workflow for in vitro neuromuscular blocking activity assessment.
Conclusion and Future Directions
The available in vitro data robustly identifies this compound as a neuromuscular blocking agent, likely acting as a competitive antagonist at nicotinic acetylcholine receptors. However, its bioactivity in other therapeutic areas appears limited based on the weak responses in broad screening assays for enzymatic inhibition and cytotoxicity.
For drug development professionals, this compound's primary utility may lie in its potential as a muscle relaxant. Future research should focus on:
-
Quantitative Analysis: Performing detailed dose-response studies for the broader bioactivity targets to determine precise IC50 values, even if high.
-
Receptor Binding Assays: Conducting radioligand binding assays to definitively confirm its affinity and competitive nature at various nAChR subtypes.
-
Signaling Pathway Analysis: Investigating downstream effects of nAChR blockade in relevant cell models, although significant pathway modulation beyond ion channel function is not anticipated for this class of compound.
This guide provides a foundational understanding of this compound's in vitro profile, highlighting a specific and potent bioactivity while underscoring the need for more comprehensive quantitative studies to fully elucidate its pharmacological potential.
References
An In-depth Technical Guide to the Natural Sources and Distribution of Magnocurarine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnocurarine, a bioactive benzylisoquinoline alkaloid, has garnered significant interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of this compound. It details experimental protocols for its extraction, isolation, and quantification, and presents quantitative data in a structured format for comparative analysis. Furthermore, this guide includes detailed diagrams of the biosynthetic pathway and a typical experimental workflow, designed to support further research and development efforts.
Natural Sources and Distribution of this compound
This compound is predominantly found in plants of the Magnolia genus, with the bark of Magnolia officinalis being a primary and well-documented source.[1][2][3] It is considered one of the major alkaloids in magnolia bark, alongside magnoflorine.[3] The distribution of this compound is not limited to the bark; it has also been reported in the leaves and branches of Magnolia species.[]
Beyond the Magnolia genus, this compound has been identified in a variety of other plant species, indicating a wider distribution than initially recognized. These include:
-
Manglietia species (a genus closely related to Magnolia)[2]
-
Tiliacora racemosa
-
Evodia cf. trichotoma
-
Gnetum montanum
-
Lindera megaphylla
-
Lotus plumule
-
Litsea cubeba
While the presence of this compound in these species is documented, quantitative data on its concentration is less readily available compared to Magnolia officinalis.
Quantitative Distribution of this compound
The concentration of this compound can vary significantly depending on the plant species, the specific organ, and even the geographical location of the plant. The following table summarizes the available quantitative data for this compound content in the bark of Magnolia officinalis and its variety biloba.
| Plant Species | Plant Part | Geographic Origin | This compound Content (% w/w) | Reference |
| Magnolia officinalis | Bark | Zhenping, Shaanxi, China | 0.150 | [] |
| Magnolia officinalis | Bark | Hanzhong, Shaanxi, China | 0.103 | [] |
| Magnolia officinalis | Bark | Ansi, Hubei, China | 0.127 | [] |
| Magnolia officinalis | Bark | Nanjiang, Sichuan, China | 0.060 | [] |
| Magnolia officinalis var. biloba | Bark | Jinggangshan, Jiangxi, China | 0.060 | [] |
| Magnolia officinalis var. biloba | Bark | Guilin, Guangxi, China | 0.025 | [] |
| Magnolia officinalis var. biloba | Bark | Lishui, Zhejiang, China | 0.201 | [] |
Commercial magnolia bark typically contains 0.2% or less of this compound.[2] It has been noted that some Manglietia species may contain considerably more this compound than commercially traded Magnolia bark.[2]
Biosynthesis of this compound
This compound is a benzylisoquinoline alkaloid (BIA), a large and diverse group of plant secondary metabolites. The biosynthesis of BIAs originates from the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form the key intermediate (S)-reticuline. From this central precursor, the pathway branches to produce a wide array of BIA scaffolds.
The biosynthesis of this compound follows this general pathway, with specific enzymatic steps leading to its final structure. The pathway can be summarized as follows:
-
Formation of (S)-Norcoclaurine: The pathway begins with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine.
-
Conversion to (S)-Reticuline: (S)-Norcoclaurine undergoes a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, to yield the central intermediate (S)-reticuline. The key enzymes in this conversion are:
-
Norcoclaurine 6-O-methyltransferase (6OMT)
-
Coclaurine N-methyltransferase (CNMT)
-
N-methylcoclaurine 3'-hydroxylase (CYP80B1)
-
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)
-
-
Formation of this compound: The final steps leading from (S)-reticuline to this compound involve further methylation. Specifically, (R)-magnocurarine is formed via the N-methylation of (R)-N-methylcoclaurine. This suggests a stereochemical inversion from the (S)-configured precursors. The enzyme responsible for this final N-methylation step is a coclaurine N-methyltransferase (CNMT).
Biosynthetic Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Extraction and Isolation of this compound from Magnolia officinalis Bark
This protocol is adapted from the methodology described by Yan et al. (2013).
1. Initial Extraction:
- Mill the dried bark of Magnolia officinalis to a fine powder.
- Extract the powdered bark (e.g., 25 kg) with 70% ethanol (1:7 w/v) under reflux. Repeat the extraction three times.
- Combine the ethanol extracts and concentrate under vacuum to yield an aqueous suspension.
2. Acid-Base Partitioning:
- Adjust the pH of the aqueous suspension to 1 with HCl.
- Partition the acidic solution with chloroform three times to remove non-alkaloidal compounds.
- Separate the aqueous layer by centrifugation.
3. Ion-Exchange Chromatography:
- Apply the acidic aqueous supernatant to a strong acid cation exchange resin column (e.g., 001 x 7; H+ form).
- Wash the column with 50% ethanol to remove impurities.
- Elute the quaternary alkaloids with 2 M NH4OH in 50% ethanol.
- Collect and concentrate the eluate to obtain the total quaternary alkaloid fraction.
4. Chromatographic Purification:
- Subject the total alkaloid fraction to Medium Pressure Liquid Chromatography (MPLC) on an ODS (C18) column.
- Elute with a gradient of ethanol in water (e.g., 5% to 50% ethanol).
- Monitor the fractions and combine those containing this compound.
- Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase (e.g., methanol/0.1% trifluoroacetic acid in water).
5. Structure Elucidation:
- Confirm the identity and structure of the isolated this compound using spectroscopic methods, including:
- 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
- High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).
- Circular Dichroism (CD) spectroscopy to determine the absolute configuration.
Analytical Method for the Identification of this compound by HPLC-ESI-MSn
Chromatographic Conditions:
-
Column: Gemini-NX C18 (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1 M Ammonium acetate (adjusted to pH 7.5 with NH4OH).
-
-
Gradient Program:
-
0-20 min: 5-30% A
-
20-35 min: 30-60% A
-
35-40 min: 60-90% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 283 nm.
Mass Spectrometry Conditions (Positive Ion Mode):
-
Skimmer Voltage: 40.0 V.
-
Capillary Exit Voltage: 132.3 V.
-
Nebulizer Pressure: 42.0 psi.
-
Dry Temperature: 350 °C.
-
Dry Gas Flow: 12.0 L/min.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound isolation.
Conclusion
This technical guide provides a detailed overview of the natural sources, distribution, and biosynthesis of this compound, tailored for a scientific audience. The compiled quantitative data and detailed experimental protocols offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The provided diagrams of the biosynthetic pathway and experimental workflow serve to visually clarify these complex processes, facilitating a deeper understanding and stimulating further investigation into the therapeutic potential of this promising benzylisoquinoline alkaloid.
References
Spectroscopic and Structural Elucidation of Magnocurarine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data of Magnocurarine, a benzylisoquinoline alkaloid found in various plant species, including Magnolia officinalis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mass spectrometry and nuclear magnetic resonance data, experimental protocols for its characterization, and a visualization of its biosynthetic context.
Spectroscopic Data of this compound
The structural elucidation of this compound relies heavily on modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide detailed insights into the molecule's connectivity, stereochemistry, and elemental composition.
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a key technique for determining the molecular formula of this compound. As a quaternary ammonium compound, it readily forms a positive ion.[1]
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₂₄NO₃⁺ | [2] |
| Molecular Weight | 314.404 g/mol | [3] |
| Precursor m/z ([M]⁺) | 314.1753 | [3] |
Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that are instrumental in confirming the structure of this compound. The fragmentation typically involves the loss of the N,N-dimethylaminoethyl group and cleavages within the benzylisoquinoline core.[1]
Table 2: Major MS/MS Fragmentation Ions of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Abundance (%) | Putative Fragment | Source |
| 314 | 269 | 100 | [M - (CH₃)₂NH]⁺ | [1] |
| 314 | 175 | 39 | - | [1] |
| 314 | 107 | 66 | [Hydroxybenzyl]⁺ | [1] |
| 269 | 237 | 24 | - | [1] |
| 269 | 175 | 55 | - | [1] |
| 269 | 107 | 100 | [Hydroxybenzyl]⁺ | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
While the literature confirms the use of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy for the structural confirmation of this compound, a publicly available, comprehensive dataset of its chemical shifts and coupling constants is not readily found in recent publications.[1][2][4] The structure is typically confirmed by comparing the acquired spectra with those of known reference compounds.[1][4] For related benzylisoquinoline alkaloids, detailed NMR data is often published upon their initial isolation and characterization.
Experimental Protocols
The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques. The following protocols are generalized based on methods reported for the analysis of benzylisoquinoline alkaloids from plant sources.
Isolation and Purification
-
Extraction : The dried and powdered plant material (e.g., bark of Magnolia officinalis) is extracted with a suitable solvent, typically methanol or ethanol.
-
Acid-Base Partitioning : The crude extract is subjected to acid-base partitioning to separate the alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent (e.g., dichloromethane).
-
Chromatography : The resulting alkaloid fraction is further purified using chromatographic techniques such as column chromatography on silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry Analysis
An HPLC system coupled to an electrospray ionization tandem mass spectrometer (HPLC-ESI-MSⁿ) is commonly employed for the analysis of this compound.[5][6]
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : A gradient elution with a mixture of water (often containing a small amount of acid like formic acid or acetic acid to improve peak shape) and acetonitrile or methanol.
-
Detection : UV detection is often used in conjunction with MS.
-
-
Mass Spectrometer Conditions :
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Analysis Mode : Full scan for parent ions and product ion scan for fragmentation analysis (MS² and MS³).
-
Collision Gas : Argon or nitrogen is used for collision-induced dissociation (CID).
-
NMR Spectroscopy Analysis
NMR spectra are recorded on high-field NMR spectrometers (e.g., 400 MHz or higher).
-
Sample Preparation : The purified this compound sample is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
1D NMR : ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
-
2D NMR :
-
COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons and confirm stereochemistry.
-
Visualizations
The following diagrams illustrate the biosynthetic context and a key analytical workflow for this compound.
Caption: Figure 1. Simplified biosynthetic pathway leading to (S)-Reticuline, a key precursor for this compound and other benzylisoquinoline alkaloids.
Caption: Figure 2. A typical workflow for the isolation and structural identification of this compound from natural sources.
References
- 1. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (6801-40-7) for sale [vulcanchem.com]
- 3. This compound | C19H24NO3+ | CID 53266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the alkaloids of the bark of Magnolia officinalis: isolation and on-line analysis by HPLC-ESI-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn | Semantic Scholar [semanticscholar.org]
Magnocurarine: A Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and proposed methodologies for studying the solubility and stability of magnocurarine, a quaternary benzylisoquinoline alkaloid. The information presented herein is intended to support research and development activities involving this compound.
Solubility Profile of this compound
This compound exhibits varied solubility across different solvents, a critical consideration for its formulation and in vitro testing.
Data Presentation: this compound Solubility
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | Sonication is recommended to aid dissolution.[1] |
| Water | Readily Soluble | Quantitative data is not readily available in the literature.[2] |
| Methanol | Soluble | Quantitative data is not readily available in the literature.[1] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | Mentioned by some commercial suppliers, quantitative data is not available. |
| Most Organic Solvents | Insoluble | [2] |
Experimental Protocol: Determination of Aqueous Thermodynamic Solubility
This protocol is adapted from standard laboratory procedures for determining the thermodynamic solubility of a compound in an aqueous medium.
Objective: To determine the equilibrium solubility of this compound in water.
Materials:
-
This compound (as a solid)
-
Purified water (HPLC grade or equivalent)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of purified water.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of this compound in solution remains constant.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations. .
-
Analyze the filtered sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or µg/mL.
-
Stability Profile of this compound
Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions. While specific stability data for this compound is limited in the public domain, this section outlines the standard experimental protocols based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.
Data Presentation: this compound Stability (Hypothetical Data Summary)
| Stress Condition | Reagents/Conditions | Potential Degradation Products |
| Acid Hydrolysis | e.g., 0.1 M HCl, heat | To be determined |
| Base Hydrolysis | e.g., 0.1 M NaOH, heat | To be determined |
| Oxidation | e.g., 3% H₂O₂, room temp | To be determined |
| Thermal Degradation | e.g., 60°C | To be determined |
| Photodegradation | e.g., ICH compliant light exposure | To be determined |
Experimental Protocols: Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Expose aliquots of the stock solution to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method (e.g., HPLC).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Specific Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of an acidic solution (e.g., 0.1 M or 1 M HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified duration.
-
Withdraw samples at various time points, cool to room temperature, and neutralize with a suitable base (e.g., NaOH).
-
-
Base Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of a basic solution (e.g., 0.1 M or 1 M NaOH).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified duration.
-
Withdraw samples at various time points, cool to room temperature, and neutralize with a suitable acid (e.g., HCl).
-
-
Oxidation:
-
Treat an aliquot of the this compound stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution at room temperature and protected from light.
-
Monitor the degradation over time.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound and a solution of this compound to elevated temperatures (e.g., 60°C) in a stability chamber.
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Proposed Stability-Indicating Analytical Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be suitable for the analysis of this compound and its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its degradation products show significant absorbance. A photodiode array (PDA) detector would be beneficial for assessing peak purity.
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Mechanism of Action and Signaling Pathway
This compound is reported to have a "curare-like" action, suggesting its mechanism of action involves the neuromuscular junction. It is likely to act as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the motor endplate, thereby blocking neuromuscular transmission and causing muscle relaxation.
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the key steps in neuromuscular transmission and the proposed point of intervention for this compound.
Workflow for a Typical Stability Study
The following diagram outlines a general workflow for conducting a stability study of a drug substance like this compound.
Conclusion
This technical guide summarizes the current understanding of the solubility and stability of this compound. While qualitative solubility data is available for several solvents, further quantitative studies are required for a complete solubility profile. The provided experimental protocols, based on established methodologies and ICH guidelines, offer a framework for conducting comprehensive solubility and stability studies. The proposed mechanism of action as a nicotinic acetylcholine receptor antagonist at the neuromuscular junction provides a basis for further pharmacological investigation. The information and methodologies outlined in this guide are intended to facilitate the continued research and development of this compound.
References
The Stereochemistry of Magnocurarine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Magnocurarine is a quaternary ammonium alkaloid isolated from various plant species, including those of the Magnolia genus.[1] Its structure is characterized by a tetrahydroisoquinoline core with a benzyl group at the C1 position, creating a single chiral center. This chirality is a critical determinant of its pharmacological activity as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[2][3] Understanding the precise stereochemistry of this compound is therefore essential for structure-activity relationship (SAR) studies and the development of novel neuromuscular blocking agents.
Absolute Configuration of this compound
The single stereocenter in this compound is located at the C1 position of the tetrahydroisoquinoline ring. The naturally occurring enantiomer has been determined to possess the (R) configuration.[1]
IUPAC Name: (1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol[4]
The absolute configuration of this compound has been established primarily through chiroptical methods, specifically Circular Dichroism (CD) spectroscopy.
Quantitative Stereochemical Data
The following table summarizes the available quantitative data for (R)-magnocurarine. Data for the (S)-enantiomer is not currently available in published literature, precluding a direct comparative analysis.
| Parameter | (R)-Magnocurarine | (S)-Magnocurarine | Reference |
| Specific Rotation ([α]D20) | -62° (c=0.14, MeOH) | Data not available | [1] |
| Circular Dichroism (Δε (nm)) | -1.14 (286), -9.59 (231) | Data not available | [1] |
Experimental Protocols
Determination of Absolute Configuration by Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light. For benzylisoquinoline alkaloids like this compound, the sign of the Cotton effect at specific wavelengths is empirically correlated with the absolute configuration at C1.
Methodology:
-
Sample Preparation: A solution of (R)-magnocurarine is prepared in a suitable solvent, typically methanol (MeOH), at a known concentration (e.g., 1.72 x 10-4 M).[1]
-
Instrumentation: A CD spectropolarimeter is used to record the spectrum.
-
Data Acquisition: The CD spectrum is scanned over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: The resulting spectrum for (R)-magnocurarine shows characteristic negative Cotton effects at 286 nm and 231 nm.[1] This pattern is consistent with the (R) configuration for this class of alkaloids.
Neuromuscular Blockade Assay (In Vitro Phrenic Nerve-Hemidiaphragm Preparation)
While specific quantitative data for this compound from this assay is not detailed in recent literature, the following is a general protocol for assessing the activity of neuromuscular blocking agents.
Methodology:
-
Tissue Preparation: A phrenic nerve-hemidiaphragm preparation is dissected from a small mammal (e.g., rat) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Stimulation: The phrenic nerve is stimulated with supramaximal square-wave pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz) to elicit twitch contractions of the diaphragm muscle.
-
Measurement: The isometric twitch tension is measured using a force-displacement transducer and recorded.
-
Drug Application: After a stabilization period with consistent twitch responses, this compound is added to the organ bath in a cumulative or single-dose manner.
-
Data Analysis: The reduction in twitch height in response to the drug is measured. The concentration of the drug that causes a 50% or 95% reduction in twitch height (IC50 or IC95) is determined to quantify its potency as a neuromuscular blocker.
Mechanism of Action and Signaling
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[2][3] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on these receptors.
Caption: Mechanism of action of (R)-magnocurarine at the neuromuscular junction.
As depicted in the diagram, under normal physiological conditions, a nerve impulse triggers the release of acetylcholine, which binds to nAChRs, leading to muscle contraction. (R)-Magnocurarine, when present, competes with acetylcholine for these same binding sites. By occupying the receptors without activating them, it prevents the ion channel from opening, thereby inhibiting muscle depolarization and subsequent contraction, resulting in muscle relaxation or paralysis.
Conclusion
The stereochemistry of this compound is defined by its (R) configuration at the C1 position, a feature that is critical for its activity as a non-depolarizing neuromuscular blocking agent. While the synthesis and biological evaluation of the (S)-enantiomer would provide invaluable insights into the stereoselectivity of its interaction with the nicotinic acetylcholine receptor, the current body of literature primarily characterizes the naturally occurring (R)-isomer. The experimental protocols and mechanism of action detailed in this guide provide a solid foundation for researchers in pharmacology and drug development exploring the therapeutic potential of benzylisoquinoline alkaloids. Future studies focusing on the enantioselective synthesis and comparative pharmacology of both this compound enantiomers are warranted to fully elucidate its structure-activity relationship.
References
- 1. Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubocurarine chloride - Wikipedia [en.wikipedia.org]
- 3. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C19H24NO3+ | CID 53266 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Isolation of Magnocurarine from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnocurarine is a benzyltetrahydroisoquinoline alkaloid found in various plant species, notably from the Magnolia and Menispermaceae families.[1][2][3] It is recognized for its biological activities, including its curare-like or neuromuscular blocking effects.[4][5][6][7] This document provides a detailed protocol for the isolation and purification of this compound from plant material, primarily focusing on its extraction from the bark of Magnolia officinalis.
Data Presentation
While specific quantitative data for this compound yield from plant material is not extensively available in the provided search results, the general content of alkaloids in Magnolia officinalis bark is reported to be around 1%.[3] The concentration of individual alkaloids, including this compound, can vary based on the plant's species, geographical location, and the extraction method employed.
Table 1: General Alkaloid Content in Magnolia officinalis Bark
| Component | Percentage (w/w) in Bark | Reference |
| Total Alkaloids | ~1% | [3] |
Experimental Protocols
This protocol is adapted from established methods for the isolation of alkaloids from Magnolia officinalis bark.[1][8][9]
1. Plant Material Preparation
-
Source: Dried stem bark of Magnolia officinalis.
-
Preparation: The dried bark should be coarsely powdered to a uniform consistency (e.g., 40 mesh) to increase the surface area for efficient extraction.
2. Extraction
-
Objective: To extract the crude alkaloid fraction from the powdered plant material.
-
Solvent: 70% ethanol in water (v/v).
-
Procedure:
-
Weigh 1 kg of the powdered Magnolia officinalis bark.
-
Place the powder in a large reflux apparatus.
-
Add 7 liters of 70% ethanol.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Allow the mixture to cool and then filter to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined aqueous alcohol solution under reduced pressure using a rotary evaporator to obtain a suspension of approximately 1 liter.
-
3. Acid-Base Partitioning for Alkaloid Enrichment
-
Objective: To separate the alkaloids from other non-basic secondary metabolites.
-
Reagents:
-
Hydrochloric acid (HCl) to adjust pH.
-
Chloroform.
-
-
Procedure:
-
Adjust the pH of the concentrated extract to 1 with HCl.
-
Transfer the acidified extract to a large separatory funnel.
-
Partition the extract three times with an equal volume of chloroform to remove acidic and neutral compounds. Discard the chloroform layers.
-
The aqueous layer, now enriched with protonated alkaloids, is retained for the next step.
-
4. Ion-Exchange Chromatography
-
Objective: To further purify and isolate the total alkaloid fraction.
-
Materials:
-
Strong cation exchange resin (e.g., 001 x 7; H+ form).
-
50% Ethanol.
-
2M Ammonium hydroxide (NH4OH) in 50% Ethanol.
-
-
Procedure:
-
Apply the supernatant of the acidic aqueous layer from the previous step onto a pre-equilibrated ion exchange column.
-
Wash the column with 10 volumes of 50% ethanol to remove any remaining non-alkaloidal impurities.
-
Elute the alkaloids from the column using 2M NH4OH in 50% ethanol. The ammonia deprotonates the alkaloids, releasing them from the resin.
-
Collect the eluate containing the total alkaloid fraction.
-
Evaporate the solvent from the eluate under vacuum to yield the crude alkaloid extract.
-
5. High-Performance Liquid Chromatography (HPLC) for this compound Isolation
-
Objective: To isolate and purify this compound from the crude alkaloid mixture.
-
Instrumentation: Preparative HPLC system with a suitable detector (e.g., UV-Vis).
-
Column: A reversed-phase C18 column is commonly used for alkaloid separation.
-
Mobile Phase: A gradient of acetonitrile and 0.1M ammonium acetate buffer (pH adjusted to 7.5 with NH4OH) is a suitable mobile phase system.[1]
-
Gradient Program:
-
5–30% Acetonitrile over 0–20 minutes.
-
30–60% Acetonitrile over 20–35 minutes.
-
60–90% Acetonitrile over 35–40 minutes.
-
-
Procedure:
-
Dissolve a portion of the dried alkaloid fraction in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample onto the preparative HPLC system.
-
Monitor the separation at a suitable wavelength (e.g., 283 nm).
-
Collect the fractions corresponding to the peak of this compound based on retention time comparison with a standard, if available, or through subsequent analytical characterization.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
6. Structure Elucidation
-
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods such as:
Visualizations
Caption: Experimental workflow for the isolation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Curare-Like Action of this compound, Isolated From [research.amanote.com]
- 6. Curare-like action of this compound isolated from Magnolia obovata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the alkaloids of the bark of Magnolia officinalis: isolation and on-line analysis by HPLC-ESI-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn | Scilit [scilit.com]
- 11. researchgate.net [researchgate.net]
Application of Magnocurarine in Skeletal Muscle Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Magnocurarine is a naturally occurring benzylisoquinoline alkaloid isolated from the bark of Magnolia obovata.[1][2] It is classified as a non-depolarizing neuromuscular blocking agent, exhibiting a "curare-like" action on skeletal muscle.[1] Its mechanism of action involves the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, which prevents the binding of the neurotransmitter acetylcholine (ACh).[3][4] This blockade of neurotransmission leads to a reversible, flaccid paralysis of skeletal muscle. These properties make this compound a useful pharmacological tool in the study of skeletal muscle physiology, neuromuscular transmission, and in the preliminary stages of drug development for neuromuscular disorders.
The primary application of this compound in a research setting is to induce a temporary and reversible paralysis of skeletal muscle preparations, allowing for the investigation of various aspects of neuromuscular function. As a competitive antagonist, its effects can be overcome by increasing the concentration of acetylcholine at the synapse, for instance, through the application of acetylcholinesterase inhibitors.[3]
Mechanism of Action
This compound, like other non-depolarizing neuromuscular blockers such as d-tubocurarine, acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate of skeletal muscle fibers.[3][4] Under normal physiological conditions, the arrival of a nerve impulse at the motor nerve terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to nAChRs on the muscle fiber membrane, causing a depolarization of the endplate (the end-plate potential). If this depolarization reaches a certain threshold, it triggers a muscle action potential, which propagates along the muscle fiber and initiates muscle contraction.
This compound competes with acetylcholine for the same binding sites on the nAChRs. By binding to these receptors without activating them, this compound reduces the number of receptors available for acetylcholine. This diminishes the magnitude of the end-plate potential. When a sufficient number of receptors are blocked by this compound, the end-plate potential can no longer reach the threshold required to trigger a muscle action potential, resulting in the failure of neuromuscular transmission and subsequent muscle paralysis.
Quantitative Data
The available quantitative data for this compound is limited and primarily derived from older studies. For a comprehensive understanding, a comparative summary with the well-characterized non-depolarizing neuromuscular blocker, d-tubocurarine, is provided below.
| Parameter | This compound Chloride (MC) | d-tubocurarine Chloride (TC) | Species/Preparation | Reference |
| Paralytic Dose | ||||
| Minimum Lethal Dose (MLD) | 0.2 mg/kg (i.v.) | 0.1 mg/kg (i.v.) | Mouse | [1] |
| Head-drop Dose | ~0.15 mg/kg (i.v.) | ~0.075 mg/kg (i.v.) | Rabbit | [1] |
| Receptor Binding Affinity (Kd) | ||||
| High-affinity site | Not available | 35 nM | Torpedo nAChR | [5] |
| Low-affinity site | Not available | 1.2 µM | Torpedo nAChR | [5] |
| In Vitro Muscle Preparation | ||||
| Concentration for Blockade | Not specified, requires empirical determination | 0.34 µM (competitive block) | Frog muscle end-plate | [6] |
| Physical Properties | ||||
| Solubility in Water | Readily soluble | Soluble | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Neuromuscular Blockade using the Phrenic Nerve-Diaphragm Preparation
This protocol describes the use of an isolated rodent phrenic nerve-diaphragm preparation to characterize the neuromuscular blocking effects of this compound. This ex vivo model allows for the direct measurement of muscle contractile force in response to nerve stimulation in a controlled environment.[7][8][9]
Materials:
-
Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
This compound chloride stock solution (e.g., 1 mg/mL in distilled water)
-
d-tubocurarine chloride (for comparison)
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated tissue bath system with force transducer and stimulator
-
Dissection tools
-
Rodent (rat or mouse)
Procedure:
-
Preparation of the Phrenic Nerve-Diaphragm:
-
Euthanize the rodent according to institutionally approved guidelines.
-
Perform a thoracotomy to expose the diaphragm and phrenic nerves.
-
Carefully dissect one hemidiaphragm with the phrenic nerve attached.[7]
-
Mount the preparation in the tissue bath containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach the central tendon to a fixed point and the muscular part of the diaphragm to a force transducer.
-
Place the phrenic nerve on a stimulating electrode.
-
-
Stabilization and Baseline Recording:
-
Allow the preparation to equilibrate for at least 30 minutes, with periodic washing with fresh Krebs-Ringer solution.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.1-0.2 ms) at a low frequency (e.g., 0.1-0.2 Hz) to elicit twitch contractions.
-
Adjust the resting tension to obtain a stable and maximal twitch response.
-
Record baseline twitch contractions for at least 15-20 minutes to ensure stability.
-
-
Application of this compound and Data Acquisition:
-
Prepare serial dilutions of this compound chloride in Krebs-Ringer solution.
-
Add this compound to the tissue bath in a cumulative or non-cumulative manner to achieve a range of final concentrations (e.g., starting from a low micromolar range and increasing).
-
Record the twitch response at each concentration until a steady-state inhibition is observed.
-
After maximal inhibition is achieved, wash the preparation with fresh Krebs-Ringer solution to observe the reversibility of the blockade.
-
-
Data Analysis:
-
Measure the amplitude of the twitch contractions before and after the addition of this compound.
-
Express the twitch height at each concentration as a percentage of the baseline twitch height.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.
-
From this curve, determine the IC50 value (the concentration of this compound that produces 50% inhibition of the twitch response).
-
Protocol 2: Electrophysiological Recording of End-Plate Potentials (EPPs)
This protocol outlines the intracellular recording of EPPs from a muscle fiber to study the effect of this compound on synaptic transmission.
Materials:
-
Same as Protocol 1, plus:
-
Intracellular recording setup (microelectrode amplifier, oscilloscope, micromanipulator)
-
Glass microelectrodes (filled with 3 M KCl)
Procedure:
-
Preparation and Setup:
-
Prepare and mount the phrenic nerve-diaphragm preparation as described in Protocol 1.
-
Position the preparation under a dissecting microscope.
-
-
Intracellular Recording:
-
Carefully impale a muscle fiber near the end-plate region with a glass microelectrode. A stable resting membrane potential should be achieved.
-
Stimulate the phrenic nerve to elicit EPPs. To prevent muscle contraction and dislodging of the electrode, a low concentration of a neuromuscular blocker (e.g., a sub-blocking concentration of this compound or a higher magnesium concentration in the Krebs-Ringer solution) can be used to reduce the EPP amplitude below the threshold for action potential generation.
-
-
Application of this compound:
-
Record baseline EPPs.
-
Add a known concentration of this compound to the bath and allow it to equilibrate.
-
Record the EPPs in the presence of this compound. A decrease in the amplitude of the EPP is expected.
-
Wash the preparation to observe the reversal of the effect.
-
-
Data Analysis:
-
Measure the amplitude of the EPPs before and after the application of this compound.
-
Quantify the reduction in EPP amplitude as a function of this compound concentration.
-
Visualizations
Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.
Caption: Experimental workflow for assessing neuromuscular blockade with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. openanesthesia.org [openanesthesia.org]
- 5. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The actions of tubocurarine at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 8. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experiments with Magnocurarine Chloride
These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the preparation and in vivo application of magnocurarine chloride.
Introduction to this compound Chloride
This compound is a benzylisoquinoline alkaloid originally isolated from the bark of Magnolia obovata.[1] Structurally, it is similar to d-tubocurarine, a well-known neuromuscular blocking agent.[1] this compound chloride, the salt form, is noted for its curare-like effects, making it a subject of interest for studies on neuromuscular function and as a potential muscle relaxant.[1][2] Its chemical structure features a quaternary nitrogen atom, which imparts a permanent positive charge.[3]
Physicochemical Properties
This compound chloride is described as colorless, microscopic, prismatic crystals.[1] A key characteristic for experimental preparation is its solubility.
| Property | Description | Reference |
| Appearance | Colorless, microscopic, prismatic crystals | [1] |
| Solubility | Readily soluble in water; insoluble in most organic solvents | [1] |
| Molecular Formula | C₁₉H₂₄NO₃⁺ | [3] |
Mechanism of Action: Neuromuscular Blockade
This compound chloride functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding, thereby inhibiting muscle depolarization and contraction. This "curare-like" action results in muscle relaxation and, at higher doses, paralysis.
Caption: Neuromuscular blockade by this compound chloride at the motor endplate.
Pharmacological and Toxicological Data
Detailed quantitative in vivo data such as LD50 (median lethal dose) and ED50 (median effective dose) for this compound chloride are not widely available in recent literature. Early studies focused on the qualitative description of its curare-like effects.[1] In silico predictions suggest that this compound may be able to cross the blood-brain barrier.[4][5] Researchers should perform initial dose-ranging studies to determine the effective and toxic doses in their specific animal model.
| Parameter | Value | Reference |
| LD50 | Not readily available in public literature. Dose-finding studies are required. | |
| ED50 | Not readily available in public literature. Dose-finding studies are required. |
Experimental Protocols
Protocol 1: Preparation of this compound Chloride for In Vivo Administration
This protocol outlines the steps for preparing this compound chloride for administration in animal models. Given its high solubility in water, sterile water or saline is the recommended vehicle.[1]
Materials:
-
This compound chloride powder
-
Sterile Water for Injection or sterile 0.9% saline
-
Sterile vials
-
Calibrated balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the Required Concentration: Calculate the desired concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the experimental animals.
-
Weighing: Accurately weigh the required amount of this compound chloride powder using a calibrated balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution:
-
Aseptically transfer the weighed powder into a sterile vial.
-
Add the calculated volume of sterile water or saline to the vial.
-
Gently vortex the vial until the this compound chloride is completely dissolved. The solution should be clear and colorless.[1]
-
-
Sterilization:
-
For intravenous or intraperitoneal injections, it is crucial to ensure the sterility of the solution.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new, sterile vial.
-
-
Storage: Store the prepared solution at 2-8°C and protect it from light. Due to the lack of detailed stability data, it is recommended to prepare fresh solutions for each experiment.
-
Labeling: Clearly label the vial with the compound name, concentration, vehicle, preparation date, and storage conditions.
Protocol 2: General Workflow for In Vivo Assessment of Neuromuscular Blockade
This protocol provides a generalized workflow for evaluating the curare-like effects of this compound chloride in a rodent model.
Caption: General experimental workflow for in vivo neuromuscular blockade studies.
Methodology:
-
Animal Models: Common models for assessing neuromuscular blockade include mice, rats, and rabbits.[1]
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.
-
Dose Administration:
-
Administer the prepared this compound chloride solution via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection).
-
The control group should receive an equivalent volume of the vehicle (sterile water or saline).
-
-
Assessment of Effect:
-
Immediately after administration, begin observing the animals for signs of neuromuscular blockade.
-
Onset of Action: Record the time taken to observe the first signs of muscle weakness or ataxia.
-
Duration of Action: Monitor the time until the animal recovers normal posture and mobility (e.g., recovery of the righting reflex).
-
Parameters to Measure: Key indicators of curare-like action include ataxia, limb paralysis, and loss of the righting reflex.[1]
-
-
Physiological Monitoring: Throughout the experiment, it is advisable to monitor vital signs such as respiratory rate and heart rate, as high doses of neuromuscular blockers can lead to respiratory paralysis.
-
Data Analysis: Compare the onset, duration, and severity of effects between different dose groups and the control group. Statistical analysis (e.g., ANOVA, t-test) should be used to determine the significance of the observed effects.
Disclaimer: This document is intended for informational purposes for research professionals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Appropriate safety precautions should be taken when handling this compound chloride.
References
- 1. researchgate.net [researchgate.net]
- 2. Curare-like action of this compound isolated from Magnolia obovata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (6801-40-7) for sale [vulcanchem.com]
- 4. Determination of Potential Lead Compound from Magnolia officinalis for Alzheimer’s Disease through Pharmacokinetic Prediction, Molecular Docking, Dynamic Simulation, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Magnocurarine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnocurarine is a bisbenzylisoquinoline alkaloid originally isolated from the bark of Magnolia officinalis[1]. It is known to exhibit a range of pharmacological activities, primarily as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs)[2]. This property, along with its potential to modulate calcium channels and induce cytotoxicity in cancer cells, makes it a compound of significant interest for drug discovery and development[3][4]. These application notes provide detailed protocols for robust cell-based assays to characterize the bioactivity of this compound.
Application Note 1: Evaluation of nAChR Antagonism using a Calcium Flux Assay
Principle
Nicotinic acetylcholine receptors are ligand-gated ion channels that are permeable to cations, including calcium (Ca2+). Activation of these receptors by an agonist (e.g., nicotine or acetylcholine) leads to an influx of Ca2+ into the cell, resulting in a transient increase in intracellular calcium concentration[5]. This change can be measured using fluorescent calcium indicators[6]. As an antagonist, this compound is expected to inhibit this agonist-induced calcium influx in a dose-dependent manner. This assay utilizes a cell line stably expressing a specific nAChR subtype (e.g., α4β2 or α3β4) and a fluorescent calcium-sensitive dye to quantify the antagonistic activity of this compound[7][8].
Signaling Pathway: nAChR-Mediated Calcium Influx
Caption: nAChR signaling and this compound inhibition pathway.
Experimental Protocol
Materials:
-
CHO-K1 cells stably expressing human nAChR α4β2 (or other relevant subtype).
-
Culture Medium: F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Calcium-sensitive dye (e.g., Fluo-8 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound stock solution (in DMSO).
-
nAChR agonist (e.g., Nicotine) stock solution.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FlexStation 3).
Procedure:
-
Cell Plating: Seed the nAChR-expressing CHO-K1 cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells/well. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator until cells form a confluent monolayer.
-
Dye Loading:
-
Prepare a dye loading solution by mixing Fluo-8 AM with an equal volume of 2.5% Pluronic F-127, and then diluting this mixture in Assay Buffer to a final concentration of 4 µM.
-
Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 30 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in Assay Buffer. Also prepare a vehicle control (DMSO in Assay Buffer).
-
Prepare the agonist solution (e.g., Nicotine) at 2x the final desired EC80 concentration in Assay Buffer.
-
Wash the cells twice with 100 µL of Assay Buffer.
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 490/525 nm) every second.
-
After a 15-20 second baseline reading, use the automated injector to add 50 µL of the agonist solution to each well.
-
Continue recording the fluorescence for an additional 60-120 seconds.
-
Experimental Workflow
Caption: Workflow for the nAChR calcium flux antagonist assay.
Data Presentation
The antagonistic activity of this compound is determined by its ability to reduce the agonist-induced fluorescence signal. The data can be normalized to the control response and plotted against the logarithm of the this compound concentration to determine the IC50 value.
| This compound (µM) | Peak Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle) | 55,000 | 0 |
| 0.1 | 48,500 | 11.8 |
| 1 | 35,200 | 36.0 |
| 5 | 27,500 | 50.0 |
| 10 | 15,100 | 72.5 |
| 50 | 5,800 | 89.5 |
| 100 | 2,100 | 96.2 |
| IC50 (µM) | \multicolumn{2}{c | }{5.0 } |
Application Note 2: Assessment of Cytotoxicity and Apoptosis
Principle
This compound has been investigated for its potential anticancer properties, which may be mediated through the induction of cytotoxicity and apoptosis[3]. Cytotoxicity can be assessed using viability assays like the MTT assay, which measures the metabolic activity of cells. Apoptosis, or programmed cell death, can be specifically detected using an Annexin V/Propidium Iodide (PI) assay[9]. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V[10][11]. Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Signaling Pathway: Apoptosis Markers
References
- 1. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
Application Notes and Protocols for Studying the Curare-Like Effects of Magnocurarine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnocurarine is a benzylisoquinoline alkaloid isolated from plants of the Magnolia genus.[1][2][3] Its chemical structure, featuring a quaternary nitrogen atom, bears a resemblance to one half of the d-tubocurarine molecule, the prototypical non-depolarizing neuromuscular blocking agent.[1][4] This structural similarity underlies its curare-like pharmacological activity, which is characterized by the interruption of signal transmission at the neuromuscular junction (NMJ).[1][5]
These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound's curare-like effects. The protocols detailed herein cover in vitro, in vivo, and electrophysiological assays designed to characterize its mechanism of action, potency, efficacy, and safety profile as a neuromuscular blocking agent.
Signaling Pathway of the Neuromuscular Junction
The primary mechanism of curare-like drugs involves the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the postsynaptic membrane of the neuromuscular junction. The following diagram illustrates this signaling pathway and the point of intervention for this compound.
Overall Experimental Workflow
A systematic approach is crucial for characterizing a novel neuromuscular blocking agent. The workflow should progress from initial in vitro screening to more complex in vivo and electrophysiological assessments.
Experimental Protocols
Protocol 1: In Vitro Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the muscle-type nAChR.
Materials:
-
This compound
-
d-tubocurarine (positive control)
-
Membrane preparation rich in nAChRs (e.g., from Torpedo electric organ or a suitable cell line)
-
Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Microplate harvester and liquid scintillation counter
Methodology:
-
Prepare serial dilutions of this compound and d-tubocurarine in binding buffer.
-
In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of this compound or the control.
-
For non-specific binding determination, add a high concentration of a known nAChR ligand (e.g., unlabeled α-bungarotoxin).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a microplate harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ (concentration inhibiting 50% of specific binding) and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Muscle Relaxation Assessment (Rodent Inclined Plane Test)
Objective: To evaluate the muscle relaxant activity of this compound in a rodent model.[6]
Materials:
-
This compound dissolved in a suitable vehicle (e.g., saline)
-
Vehicle (negative control)
-
Male Sprague-Dawley rats or Swiss Albino mice
-
An inclined plane apparatus, adjustable to a specific angle (e.g., 65 degrees)[6]
-
Syringes and needles for administration (e.g., intraperitoneal)
Methodology:
-
Acclimatize animals to the experimental room for at least 60 minutes.
-
Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (Diazepam, e.g., 5 mg/kg), and multiple dose groups for this compound (e.g., 1, 3, 10 mg/kg).
-
Administer the respective treatments via the chosen route (e.g., intraperitoneal injection).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-administration, place each animal on the upper part of the inclined plane.[6]
-
Observe the animal for its ability to remain on the plane for a set duration (e.g., 30-60 seconds).
-
The endpoint is the failure of the animal to remain on the plane, indicating muscle relaxation.
-
Record the number of animals in each group that fail the test at each time point.
-
Analyze the data using appropriate statistical methods (e.g., Chi-square or Fisher's exact test) to compare the effects of this compound with the control groups.
Protocol 3: Ex Vivo Phrenic Nerve-Hemi-Diaphragm Preparation (Rat)
Objective: To quantify the neuromuscular blocking effect of this compound on an isolated tissue preparation.[9]
Materials:
-
This compound
-
d-tubocurarine (positive control)
-
Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂
-
Male Wistar rats (200-250g)
-
Organ bath system with force-displacement transducer and data acquisition software
-
Bipolar platinum electrodes for nerve stimulation
-
Dissection tools
Methodology:
-
Euthanize a rat and dissect out a phrenic nerve-hemi-diaphragm preparation.
-
Mount the preparation in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed.
-
Attach the tendinous portion of the diaphragm to a force-displacement transducer to record isometric contractions.
-
Stimulate the phrenic nerve supramaximally with single pulses (e.g., 0.1 Hz frequency, 0.2 ms duration) to elicit twitch responses.
-
Allow the preparation to equilibrate until a stable baseline of twitch responses is achieved.
-
Add this compound to the organ bath in a cumulative concentration-response manner, allowing the effect at each concentration to stabilize before adding the next.
-
Record the inhibition of twitch height as a percentage of the baseline.
-
Construct a concentration-response curve and calculate the IC₅₀ (concentration causing 50% inhibition of twitch height).
-
Wash out the drug to observe for reversibility of the block.
Protocol 4: In Vivo Electrophysiology (Repetitive Nerve Stimulation)
Objective: To assess the neuromuscular blockade by measuring the decrement in compound muscle action potential (CMAP) amplitude following repetitive nerve stimulation.[10][11]
Materials:
-
Anesthetized animal (e.g., rat or rabbit)
-
Electromyography (EMG) machine with a nerve stimulator
-
Needle electrodes (stimulating and recording)
-
This compound and vehicle
-
Anesthetic agent (e.g., urethane or pentobarbital)
Methodology:
-
Anesthetize the animal and maintain a stable body temperature.
-
Place stimulating needle electrodes near a peripheral motor nerve (e.g., the sciatic nerve).
-
Place recording electrodes over the belly and tendon of the corresponding muscle (e.g., the gastrocnemius).
-
Deliver a single supramaximal stimulus to the nerve to record a baseline CMAP.
-
Administer this compound intravenously at a specific dose.
-
At various time points post-administration, deliver a train-of-four (TOF) stimulation (four pulses at 2 Hz).
-
Record the four resulting CMAPs. The ratio of the amplitude of the fourth response to the first (T4/T1 ratio) is a measure of neuromuscular blockade.
-
A decrease in the T4/T1 ratio (fade) is characteristic of non-depolarizing neuromuscular blockers.
-
Monitor the onset, depth, and duration of the block at different dose levels.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison and interpretation.
Table 1: In Vitro nAChR Binding Affinity
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
|---|---|---|
| This compound | 150.5 ± 12.3 | 75.2 ± 6.1 |
| d-tubocurarine | 85.2 ± 9.8 | 42.6 ± 4.9 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: In Vivo Muscle Relaxant Effect (Inclined Plane Test in Mice)
| Treatment (mg/kg, i.p.) | Time Post-Administration (minutes) | |||
|---|---|---|---|---|
| 30 | 60 | 90 | 120 | |
| Vehicle | 0/8 (0%) | 0/8 (0%) | 0/8 (0%) | 0/8 (0%) |
| This compound (1.0) | 2/8 (25%) | 1/8 (12.5%) | 0/8 (0%) | 0/8 (0%) |
| This compound (3.0) | 5/8 (62.5%)* | 4/8 (50%)* | 2/8 (25%) | 1/8 (12.5%) |
| This compound (10.0) | 8/8 (100%)** | 8/8 (100%)** | 6/8 (75%)* | 3/8 (37.5%) |
| Diazepam (5.0) | 7/8 (87.5%)** | 7/8 (87.5%)** | 5/8 (62.5%)* | 2/8 (25%) |
*Data are presented as the number of animals failing the test / total number of animals (%). *p<0.05, *p<0.01 compared to vehicle control.
Table 3: Ex Vivo Neuromuscular Blockade (Rat Phrenic Nerve-Diaphragm)
| Compound | IC₅₀ (µM) | Onset Time for 90% Block (min) |
|---|---|---|
| This compound | 5.2 ± 0.4 | 8.5 ± 1.1 |
| d-tubocurarine | 2.8 ± 0.3 | 6.2 ± 0.9 |
Data are presented as mean ± SEM.
Safety Pharmacology
Safety pharmacology studies are essential to identify potential adverse effects on major physiological systems before first-in-human trials.[12][13][14] For a neuromuscular blocker like this compound, the primary focus should be on cardiovascular and respiratory functions.
Protocol Outline: Cardiovascular Safety in Anesthetized Animals
-
Model: Anesthetized, ventilated dog or non-human primate.
-
Parameters: Continuously monitor lead II ECG (for QT interval, heart rate), arterial blood pressure (systolic, diastolic, mean), and heart rate.
-
Procedure: Administer escalating intravenous doses of this compound. Monitor for changes in cardiovascular parameters. Histamine-releasing properties, a common side effect of benzylisoquinoline relaxants, should be investigated as a potential cause of hypotension.
Protocol Outline: Respiratory Safety in Conscious Animals
-
Model: Conscious rats or mice.
-
Parameters: Use whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume.
-
Procedure: Administer sub-paralytic doses of this compound and monitor for any signs of respiratory depression, which would be an undesirable effect at doses that do not cause significant muscle relaxation.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety Issues Affecting Chinese Herbs: Magnolia alkaloids [itmonline.org]
- 3. Curare-like action of this compound isolated from Magnolia obovata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (6801-40-7) for sale [vulcanchem.com]
- 5. jocpr.com [jocpr.com]
- 6. In Vivo Study on Analgesic, Muscle-Relaxant, Sedative Activity of Extracts of Hypochaeris radicata and In Silico Evaluation of Certain Compounds Present in This Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Electrophysiological study of neuromuscular blocking action of cobra neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological study in neuromuscular junction disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Safety pharmacology - Wikipedia [en.wikipedia.org]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Absolute Configuration of Magnocurarine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnocurarine, a benzylisoquinoline alkaloid, possesses a chiral center that dictates its biological activity. The precise determination of its absolute configuration is critical for pharmacological studies and drug development. This document provides detailed application notes and experimental protocols for the primary techniques employed in elucidating the absolute stereochemistry of this compound, with a focus on Circular Dichroism (CD) spectroscopy, the experimentally reported method. Additionally, general protocols for X-ray crystallography and a theoretical application of NMR spectroscopy (a modified Mosher's method) are presented as alternative and complementary approaches.
Introduction to Stereochemistry and this compound
This compound is a quaternary ammonium compound with one stereocenic center at the C-1 position. The spatial arrangement of the substituents around this chiral center gives rise to two enantiomers, (R)-Magnocurarine and (S)-Magnocurarine. Enantiomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the unambiguous assignment of the absolute configuration is a fundamental requirement in natural product chemistry and drug discovery. The IUPAC name for (R)-Magnocurarine is (1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol[1].
Primary Technique: Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, allowing for the determination of its absolute configuration by comparing the experimental spectrum with that of known compounds or by theoretical calculations. For this compound, the absolute configuration has been determined to be (R) based on its CD spectrum[2].
Principle
Chiral molecules exhibit a "Cotton effect," which is the characteristic change in the sign of the CD signal in the vicinity of an absorption band. The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the stereogenic center(s). For benzylisoquinoline alkaloids like this compound, the electronic transitions of the aromatic chromophores are sensitive to the stereochemistry at the C-1 position.
Data Presentation
The experimentally determined CD spectral data for (R)-Magnocurarine is summarized in the table below.
| Compound Name | Solvent | Concentration (M) | Cotton Effect (Δε at λ, nm) | Reference |
| (R)-Magnocurarine | Methanol | 1.72 x 10-4 | -1.14 (286), -9.59 (231) | [2] |
Experimental Protocol
This protocol outlines the steps for determining the absolute configuration of this compound using CD spectroscopy.
2.3.1. Materials and Equipment
-
(R)-Magnocurarine standard (or isolated this compound sample)
-
Methanol (spectroscopic grade)
-
CD Spectropolarimeter (e.g., Jasco J-815 or similar)
-
Quartz cuvette (path length of 1 cm)
-
Microbalance
-
Volumetric flasks and pipettes
2.3.2. Sample Preparation
-
Accurately weigh a small amount of this compound.
-
Dissolve the sample in spectroscopic grade methanol to prepare a stock solution of known concentration.
-
From the stock solution, prepare a dilute solution with a concentration of approximately 1.72 x 10-4 M.
2.3.3. Instrumentation and Data Acquisition
-
Turn on the CD spectropolarimeter and the light source (typically a Xenon lamp) and allow it to warm up for at least 30 minutes.
-
Purge the instrument with nitrogen gas to remove oxygen.
-
Set the following instrument parameters:
-
Wavelength range: 200-400 nm
-
Data pitch: 0.1 nm
-
Scanning speed: 100 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5
-
-
Record a baseline spectrum with the cuvette containing only methanol.
-
Record the CD spectrum of the this compound sample.
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the obtained CD signal (in millidegrees) to molar circular dichroism (Δε) using the following equation: Δε = θ / (32980 * c * l) where:
-
θ is the observed ellipticity in millidegrees
-
c is the molar concentration in mol/L
-
l is the path length in cm
-
2.3.4. Data Analysis and Interpretation
-
Process the obtained CD spectrum to identify the wavelengths of the Cotton effects.
-
Compare the signs of the Cotton effects with the literature data for (R)-Magnocurarine. A negative Cotton effect around 286 nm and a strong negative Cotton effect around 231 nm are characteristic of the (R)-configuration[2].
-
A spectrum that is a mirror image of the reported spectrum for (R)-Magnocurarine would indicate the (S)-configuration.
Logical Workflow
Caption: Workflow for determining the absolute configuration of this compound using Circular Dichroism spectroscopy.
Alternative Technique: X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of all atoms.
Principle
By analyzing the diffraction pattern of X-rays passing through a single crystal, the positions of individual atoms in the crystal lattice can be determined. For chiral molecules crystallizing in a non-centrosymmetric space group, the anomalous scattering of X-rays can be used to determine the absolute configuration.
Data Presentation
As no crystal structure of this compound is publicly available, a table of hypothetical crystallographic data is presented below for illustrative purposes.
| Parameter | Hypothetical Value |
| Chemical Formula | C19H24NO3+ |
| Formula Weight | 314.40 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a, b, c (Å) | 10.1, 12.5, 15.3 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (Å3) | 1932.3 |
| Z | 4 |
| Calculated Density (g/cm3) | 1.081 |
| Flack Parameter | 0.05(10) |
Experimental Protocol (General)
This is a general protocol for the determination of the absolute configuration of a natural product like this compound.
3.3.1. Materials and Equipment
-
Purified this compound sample
-
Solvents for crystallization screening (e.g., methanol, ethanol, acetone, acetonitrile, water)
-
Crystallization plates (e.g., 24- or 96-well)
-
Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα)
-
Cryo-equipment for low-temperature data collection
3.3.2. Crystallization
-
Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent.
-
Screen for crystallization conditions using various techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling.
-
Once single crystals of sufficient size and quality are obtained, select a suitable crystal for data collection.
3.3.3. Data Collection
-
Mount the selected crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Collect a full sphere of diffraction data using the appropriate X-ray wavelength.
3.3.4. Structure Solution and Refinement
-
Process the collected diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Determine the absolute configuration by refining the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.
Experimental Workflow
Caption: General workflow for determining the absolute configuration of a natural product using X-ray crystallography.
Complementary Technique: NMR Spectroscopy (Modified Mosher's Method - Theoretical)
The conventional Mosher's method is not directly applicable to this compound due to the absence of a reactive hydroxyl or amine group for esterification; the nitrogen atom is quaternized. However, a modified approach or related NMR techniques using chiral derivatizing or solvating agents could theoretically be employed to determine the absolute configuration. This section outlines a hypothetical protocol.
Principle
The principle relies on creating diastereomeric environments for the enantiomers of this compound by introducing a chiral auxiliary. This results in distinguishable NMR signals for the protons of each enantiomer, and the differences in their chemical shifts (Δδ) can be correlated to the absolute configuration. For a quaternary alkaloid, a chiral solvating agent or a chiral counter-ion could be used.
Data Presentation (Hypothetical)
This table illustrates the type of data that would be collected in a hypothetical modified Mosher's method experiment.
| Proton | δ (R-CSA) (ppm) | δ (S-CSA) (ppm) | Δδ (δR - δS) (ppm) |
| H-1 | 4.50 | 4.45 | +0.05 |
| H-5 | 6.80 | 6.83 | -0.03 |
| N-CH3a | 3.10 | 3.15 | -0.05 |
| N-CH3b | 3.30 | 3.34 | -0.04 |
*CSA: Chiral Solvating Agent
Experimental Protocol (Theoretical)
4.3.1. Materials and Equipment
-
Enantiomerically pure this compound sample
-
Chiral solvating agent (e.g., (R)- and (S)-1,1'-bi-2-naphthol (BINOL) or a chiral lanthanide shift reagent)
-
Deuterated solvent (e.g., CDCl3 or CD3OD)
-
High-resolution NMR spectrometer (≥ 400 MHz)
-
NMR tubes
4.3.2. Sample Preparation
-
Prepare two separate NMR tubes.
-
In the first tube, dissolve a known amount of this compound and the (R)-chiral solvating agent in the deuterated solvent.
-
In the second tube, dissolve the same amount of this compound and the (S)-chiral solvating agent in the deuterated solvent.
4.3.3. NMR Data Acquisition
-
Acquire 1H NMR spectra for both samples.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the assignment of proton signals.
4.3.4. Data Analysis and Interpretation
-
Assign the chemical shifts of the protons in both spectra.
-
Calculate the chemical shift differences (Δδ = δR - δS) for corresponding protons.
-
Based on the established model for the chosen chiral solvating agent, the sign of the Δδ values for protons on either side of the chiral center can be used to deduce the absolute configuration.
Logical Relationship Diagram
Caption: Logical relationship for determining the absolute configuration of this compound using a theoretical NMR method with a chiral solvating agent.
Conclusion
The determination of the absolute configuration of this compound is essential for its development as a potential therapeutic agent. Circular Dichroism spectroscopy has been successfully employed to establish the (R)-configuration of naturally occurring this compound. While X-ray crystallography remains a definitive but challenging alternative, NMR-based methods, with appropriate modifications, could serve as a valuable complementary technique. The protocols and data presented herein provide a comprehensive guide for researchers in the structural elucidation of this compound and related chiral natural products.
References
Magnocurarine Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Magnocurarine is a quaternary ammonium alkaloid with curare-like neuromuscular blocking activity.[1][2] Currently, there is a limited amount of publicly available quantitative data on the administration of isolated this compound in animal models. The following protocols and notes are based on the available scientific literature, including early pharmacological studies, and general principles for the administration of neuromuscular blocking agents. Researchers should conduct preliminary dose-ranging studies to determine the optimal dosage for their specific animal model and experimental setup.
Introduction to this compound
This compound is a benzylisoquinoline alkaloid isolated from the bark of Magnolia obovata and other Magnolia species.[1][3] It acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate of the neuromuscular junction, leading to muscle relaxation and, at higher doses, paralysis.[1][2][4] Its mechanism is comparable to that of d-tubocurarine.[1] this compound chloride is a crystalline substance that is readily soluble in water, making it suitable for parenteral administration.[1]
Quantitative Data Summary
Due to the scarcity of recent studies on isolated this compound, comprehensive quantitative data regarding its administration in animal models is not available in the current literature. The tables below summarize the qualitative effects observed in early studies and provide comparative data for d-tubocurarine, a well-characterized neuromuscular blocking agent, to offer a frame of reference.
Table 1: Qualitative Effects of this compound in Animal Models [1]
| Animal Model | Administration Route | Observed Effects | Notes |
| Frogs | Ventral Lymph Sac Injection | Ataxia, Limb Paralysis | Onset and duration of symptoms were examined. |
| Mice | Not Specified | Curare-like action | Compared with d-tubocurarine and decamethonium. |
| Rabbits | Not Specified | Curare-like action | Compared with d-tubocurarine and decamethonium. |
Table 2: Comparative Administration Data for d-Tubocurarine in Animal Models
| Animal Model | Administration Route | Dose | Observed Effects | Reference |
| Cats | Intravenous | 400, 800, 1600 µg/kg | Hypotension, decreased aortic blood flow | [2] |
| Fetal Lambs | Intravenous | 3.0 mg/kg | Decreased fetal heart rate and mean arterial pressure | [5] |
| Humans (for comparison) | Intravenous | 0.15 mg/kg | Terminal half-life of 346 min, 46-95% renal excretion | [6] |
| Humans (for comparison) | Intravenous | 0.5 mg/kg | Prolonged neuromuscular blockade in patients with renal failure | [7] |
Experimental Protocols
The following are generalized protocols for the administration of a neuromuscular blocking agent like this compound. It is imperative that these procedures are performed on anesthetized animals with appropriate physiological monitoring and respiratory support. [8][9]
Materials
-
This compound chloride (purity 95-99%)[3]
-
Sterile, pyrogen-free saline or water for injection
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Mechanical ventilator
-
Physiological monitoring equipment (ECG, pulse oximeter, capnograph, temperature probe)
-
Peripheral nerve stimulator
-
Heating pad to maintain body temperature
Preparation of this compound Solution
-
Based on the desired dose and the animal's body weight, calculate the required amount of this compound chloride.
-
Under sterile conditions, dissolve the calculated amount of this compound chloride in a suitable volume of sterile saline or water for injection. This compound is readily soluble in water.[1]
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the prepared solution as recommended by the supplier.
Administration Protocol (General)
-
Anesthesia and Monitoring:
-
Anesthetize the animal to a surgical plane of anesthesia. Gaseous anesthesia like isoflurane is often preferred for stable anesthetic depth.[8]
-
Initiate physiological monitoring to establish baseline values for heart rate, blood pressure, respiration (if not immediately intubated), oxygen saturation, and body temperature.[8]
-
Maintain the animal's body temperature within the normal physiological range using a heating pad.[8]
-
-
Intubation and Ventilation:
-
Administration of this compound:
-
Administer the prepared this compound solution via the desired route. For neuromuscular blockers, the intravenous (IV) route is most common as it provides the most rapid and predictable onset of action.[1][10] Other parenteral routes like intramuscular (IM) or subcutaneous (SC) may be used, but absorption will be slower and more variable.[10][11]
-
Administer the agent slowly over a defined period.
-
-
Monitoring of Neuromuscular Blockade:
-
Use a peripheral nerve stimulator to assess the degree of neuromuscular blockade. This can be done by applying electrical stimulation to a peripheral nerve (e.g., the ulnar or peroneal nerve) and observing the corresponding muscle twitch (e.g., adductor pollicis or tibialis anterior).[8] A train-of-four (TOF) stimulation pattern is commonly used.
-
-
Maintenance and Reversal:
-
Maintain anesthesia and ventilation throughout the period of neuromuscular blockade.[8]
-
If required for long procedures, subsequent doses of this compound can be administered, guided by the monitoring of the neuromuscular blockade.[8]
-
At the end of the procedure, the neuromuscular blockade may be allowed to wear off naturally, or a reversal agent can be administered. For non-depolarizing agents like this compound, anticholinesterase agents such as neostigmine, often administered with an anticholinergic like atropine or glycopyrrolate to counteract muscarinic side effects, can be used.[9]
-
-
Recovery:
-
Continue mechanical ventilation until the animal has regained sufficient spontaneous respiratory effort.[8]
-
Monitor the animal closely during the recovery period until it is fully conscious and mobile.
-
Visualizations
Signaling Pathway of Neuromuscular Blockade
Caption: Competitive antagonism of this compound at the neuromuscular junction.
Experimental Workflow for this compound Administration
Caption: Step-by-step workflow for in vivo studies with this compound.
References
- 1. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A comparison of systemic and regional hemodynamic effects of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 6801-40-7 | this compound [phytopurify.com]
- 4. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous administration of d-tubocurarine and pancuronium in fetal limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of d-tubocurarine and metocurine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of d-tubocurarine in man with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Neuromuscular Blocking Agents for Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downstate.edu [downstate.edu]
Application Notes and Protocols for Studying Ion Channel Modulation with Magnocurarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnocurarine is a naturally occurring benzylisoquinoline alkaloid found in plants of the Magnolia species.[1] Structurally, it is similar to d-tubocurarine, a classic non-depolarizing neuromuscular blocking agent.[1] This structural resemblance underlies its primary pharmacological action: a "curare-like" effect, characterized by the induction of skeletal muscle relaxation.[1] This property makes this compound a subject of interest for studying the modulation of ion channels, particularly the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. These application notes provide an overview of the use of this compound as a tool for ion channel research, with a focus on its antagonist activity at nAChRs. While quantitative data for this compound is scarce in publicly available literature, this document provides a framework for its characterization and use in relevant experimental paradigms, often drawing comparisons with the well-studied d-tubocurarine.
Mechanism of Action
This compound acts as a competitive antagonist at nicotinic acetylcholine receptors, primarily at the neuromuscular junction.[1] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission. Upon binding of the neurotransmitter acetylcholine (ACh), these channels open, allowing an influx of cations (primarily Na⁺) which depolarizes the postsynaptic membrane, leading to muscle contraction.
As a competitive antagonist, this compound binds to the same site on the nAChR as acetylcholine but does not activate the channel. By occupying the binding site, it prevents ACh from binding and subsequently inhibits the ion channel opening. This leads to a failure of neuromuscular transmission and results in flaccid paralysis.
While the primary target of this compound is the nAChR, it is plausible that, like other benzylisoquinoline alkaloids, it may exhibit activity at other ion channels, such as voltage-gated sodium and calcium channels.[2][3][4] However, specific studies on this compound's effects on these channels are lacking. Therefore, when using this compound in experimental systems, it is crucial to consider potential off-target effects and to perform appropriate control experiments.
Data Presentation
Due to the limited availability of published quantitative data for this compound, the following table includes comparative data for d-tubocurarine to provide a reference for the expected potency and action. Researchers are encouraged to use the protocols provided herein to determine these values for this compound in their specific experimental setup.
| Compound | Target | Action | IC50 | Ki | Notes |
| This compound | Nicotinic Acetylcholine Receptor (nAChR) | Competitive Antagonist | Not available | Not available | Exhibits "curare-like" neuromuscular blocking activity.[1] |
| d-tubocurarine | Nicotinic Acetylcholine Receptor (nAChR) | Competitive Antagonist | ~0.3 µM (species and subtype dependent) | Not available | A well-characterized non-depolarizing neuromuscular blocking agent. |
| Benzylisoquinoline Alkaloids (General) | Voltage-gated Na⁺ channels, Voltage-gated Ca²⁺ channels | Blocker | Compound-dependent | Not available | Some members of this class show activity on these channels, suggesting potential off-target effects.[2][3][4] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the ion channel modulating properties of this compound.
Protocol 1: In Vitro Muscle Contractility Assay
This protocol is designed to assess the inhibitory effect of this compound on nerve-evoked muscle contractions in an isolated tissue preparation, such as the frog sartorius or rodent phrenic nerve-diaphragm.
Materials:
-
Isolated tissue preparation (e.g., frog sartorius muscle-nerve preparation)
-
Ringer's solution (for frog) or Krebs-Henseleit solution (for mammal), oxygenated with 95% O₂ / 5% CO₂
-
This compound stock solution (dissolved in appropriate vehicle, e.g., water or DMSO)
-
d-tubocurarine (as a positive control)
-
Acetylcholine (ACh)
-
Nerve stimulator
-
Force transducer
-
Data acquisition system
-
Tissue bath with temperature control
Procedure:
-
Preparation of the Tissue: Dissect the muscle-nerve preparation and mount it in the tissue bath containing oxygenated physiological saline at the appropriate temperature (room temperature for frog, 37°C for mammal).
-
Equilibration: Allow the preparation to equilibrate for at least 30-60 minutes, with regular changes of the bathing solution.
-
Baseline Recordings: Elicit muscle contractions by stimulating the nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz). Record the baseline contractile force.
-
Application of this compound: Add this compound to the tissue bath in a cumulative concentration-dependent manner. Allow the effect of each concentration to stabilize before adding the next.
-
Data Recording: Record the inhibition of the nerve-evoked muscle twitch tension at each concentration of this compound.
-
Positive Control: Repeat the experiment with d-tubocurarine to establish a reference dose-response curve.
-
Determination of Antagonism Type: To determine if the antagonism is competitive, perform a Schild analysis. This involves generating ACh dose-response curves in the absence and presence of increasing concentrations of this compound. A parallel shift of the ACh dose-response curve to the right without a change in the maximum response is indicative of competitive antagonism.
-
Data Analysis: Plot the percentage inhibition of muscle contraction against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Electrophysiological Recording of nAChR activity in Xenopus Oocytes
This protocol describes the use of two-electrode voltage clamp (TEVC) to study the effect of this compound on nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired nAChR subunits (e.g., α1, β1, γ, δ for muscle-type)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
This compound stock solution
-
Acetylcholine (ACh)
-
Two-electrode voltage clamp setup (amplifier, headstages, microelectrodes, data acquisition system)
-
Microinjection system
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber perfused with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
ACh-evoked Currents: Apply ACh to the oocyte to evoke an inward current mediated by the expressed nAChRs.
-
Application of this compound: Perfuse the oocyte with this compound at various concentrations for a set period before co-application with ACh.
-
Data Recording: Record the peak amplitude of the ACh-evoked current in the absence and presence of different concentrations of this compound.
-
Data Analysis: Plot the percentage inhibition of the ACh-evoked current against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 3: Patch-Clamp Electrophysiology on Cultured Cells
This protocol allows for the study of this compound's effect on ion channels at the single-channel or whole-cell level in a cell line expressing the target receptor.
Materials:
-
Cultured cells expressing the ion channel of interest (e.g., HEK293 cells transfected with nAChR subunits)
-
Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular and extracellular solutions
-
This compound stock solution
-
Agonist solution (e.g., ACh)
Procedure:
-
Cell Culture: Culture the cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipette with the appropriate intracellular solution.
-
Whole-Cell Recording:
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a desired holding potential (e.g., -60 mV).
-
Apply the agonist to the cell to evoke a whole-cell current.
-
Apply this compound to the cell and observe its effect on the agonist-evoked current.
-
-
Single-Channel Recording (Outside-out patch):
-
After achieving the whole-cell configuration, slowly retract the pipette to form an outside-out patch.
-
Apply the agonist to the patch to record single-channel openings.
-
Apply this compound to the patch and observe its effect on channel open probability and mean open time.
-
-
Data Analysis: Analyze the whole-cell currents to determine the IC50 of this compound. Analyze single-channel data to understand the mechanism of block (e.g., open-channel block vs. competitive antagonism).
Visualizations
Caption: Neuromuscular junction signaling and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Competitive antagonism of nAChR by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Purification of Magnocurarine from Crude Extracts
Introduction
Magnocurarine is a quaternary benzylisoquinoline alkaloid found in various plant species, including Magnolia officinalis and Sinomenium acutum.[1][2] As a natural product, it holds potential for pharmacological research and drug development. Effective isolation and purification of this compound from crude plant extracts are crucial for its structural elucidation, bioactivity screening, and subsequent clinical applications. This document provides detailed protocols for the chromatographic purification of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for developing effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄NO₃⁺ | [3][4][5] |
| Molar Mass | 314.40 g/mol | [4][5] |
| Appearance | White powder | [4] |
| Solubility | Soluble in methanol, DMSO, and water. | [4] |
| Structure | Benzylisoquinoline alkaloid with a quaternary nitrogen atom. | [3] |
Experimental Protocols
1. Preparation of Crude Alkaloid Extract from Magnolia officinalis
This protocol outlines the initial extraction and enrichment of the total alkaloid fraction from the dried stem bark of Magnolia officinalis.
Materials and Reagents:
-
Dried and powdered stem bark of Magnolia officinalis
-
70% Ethanol
-
Hydrochloric Acid (HCl)
-
Chloroform
-
Ammonium Hydroxide (NH₄OH)
-
Strong cation exchange resin (e.g., 001 × 7; H⁺ form)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
The dried and powdered stem bark of M. officinalis (25 kg) is extracted with 70% ethanol (v/w = 7) under reflux three times.[1]
-
The combined aqueous alcohol solutions are concentrated in vacuo to yield a suspension (5 L).[1]
-
The pH of the solution is adjusted to 1 with HCl, followed by partitioning with chloroform three times (3 x 2.5 L).[1]
-
After centrifugation, the supernatant of the aqueous layer is applied to a strong cation exchange resin column (001 × 7; H⁺ form).[1]
-
The column is washed with 50% ethanol (10 L).[1]
-
The total alkaloid fraction is then eluted with 2M NH₄OH in 50% ethanol.[1]
-
The eluate containing the alkaloids is collected and concentrated to yield the crude alkaloid extract.[1]
2. Chromatographic Purification of this compound
The following multi-step chromatographic procedure is employed to isolate this compound from the crude alkaloid extract.
2.1. Step 1: Column Chromatography on MCI Gel CHP-20P
This initial column chromatography step serves to fractionate the crude alkaloid extract.
Materials and Reagents:
-
Crude alkaloid extract
-
MCI gel CHP-20P (75–150 μm)
-
Ethanol
-
Deionized water
Protocol:
-
The crude alkaloid extract is subjected to column chromatography over MCI gel CHP-20P.[1]
-
A stepwise gradient of ethanol in water (from 5% to 95% ethanol) is used as the mobile phase to elute the column, yielding multiple fractions.[1]
2.2. Step 2: Medium Pressure Liquid Chromatography (MPLC)
The fraction containing this compound from the previous step is further purified using MPLC.
Materials and Reagents:
-
This compound-containing fraction from Step 1
-
ODS column
-
Methanol
-
Deionized water
Protocol:
-
The fraction containing this compound (eluted with 5% ethanol in the previous step) is subjected to MPLC over an ODS column.[1]
-
A gradient of methanol in water (from 10:90 to 50:50) is used as the eluent.[1]
-
Fractions are collected, and those containing pure this compound (3.9 g) are combined.[1] The purity can be assessed by analytical HPLC.[1]
2.3. Step 3 (Alternative): Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final polishing and isolation of highly pure this compound and its derivatives, preparative HPLC can be utilized.
Protocol:
-
A fraction containing a mixture of alkaloids is further separated by preparative HPLC.[1]
-
For instance, a mixture containing (R)-3,4-dehydrothis compound and (S)-tembetarine was separated using a mobile phase of acetonitrile:0.1% TFA (12:88) at a flow rate of 10 mL/min.[1]
-
A similar strategy with an optimized mobile phase can be applied for the final purification of this compound if co-eluting impurities are present after MPLC.
3. Analytical High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of the isolated this compound.
| Parameter | Specification |
| Column | Gemini-NX C18 (4.6 mm × 250 mm, 5 μm, Phenomenex) |
| Mobile Phase | A: Acetonitrile (CH₃CN)B: 0.1M Ammonium acetate (adjusted to pH 7.5 with NH₄OH) |
| Gradient | 5–30% A at 0–20 min30–60% A at 20–35 min60–90% A at 35–40 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 283 nm |
| Table based on data from a study on alkaloids from M. officinalis.[1] |
Visualizations
Caption: Workflow for the preparation of crude alkaloid extract.
Caption: Multi-step chromatographic purification of this compound.
Summary of Chromatographic Methods
| Method | Stationary Phase | Mobile Phase / Eluent | Purpose |
| Ion Exchange Chromatography | Strong cation exchange resin (001 × 7; H⁺ form) | Wash: 50% EtOHElution: 2M NH₄OH in 50% EtOH | Enrichment of total alkaloids.[1] |
| Column Chromatography | MCI gel CHP-20P (75–150 μm) | Stepwise gradient of EtOH in H₂O (5% to 95%) | Initial fractionation of crude alkaloid extract.[1] |
| MPLC | ODS | Gradient of MeOH in H₂O (10:90 to 50:50) | Purification of this compound from the initial fraction.[1] |
| Preparative HPLC | ODS | Acetonitrile:0.1% TFA (12:88) | High-resolution separation and final polishing.[1] |
The protocols described provide a comprehensive framework for the successful isolation and purification of this compound from crude plant extracts. The combination of ion exchange chromatography, column chromatography over MCI gel, and MPLC or preparative HPLC offers an effective strategy to obtain high-purity this compound suitable for further research and development. The specific parameters, such as solvent gradients and column types, may require optimization based on the specific plant material and the scale of the purification.
References
- 1. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (6801-40-7) for sale [vulcanchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C19H24NO3+ | CID 53266 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Magnocurarine Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low-yield issues during Magnocurarine extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties relevant to extraction?
This compound is a quaternary benzylisoquinoline alkaloid found in plants of the Magnolia genus, such as Magnolia officinalis.[1] Its key chemical feature is a permanent positive charge on the quaternary nitrogen atom.[2] This makes it readily soluble in water and polar solvents like ethanol and methanol, but insoluble in most non-polar organic solvents such as chloroform and ether.[3] This solubility profile is a critical consideration for designing an effective extraction and purification strategy.
Q2: What is the general principle behind this compound extraction?
The extraction of this compound, like many alkaloids, typically employs an acid-base extraction methodology. The general steps involve:
-
Initial Extraction: The plant material is first extracted with a polar solvent, often an alcohol-water mixture, to dissolve a broad range of compounds, including this compound.
-
Acid-Base Partitioning: The pH of the extract is manipulated to separate alkaloids from other plant constituents. In an acidic solution, alkaloids form salts that are water-soluble.
-
Purification: Further purification is typically achieved through techniques like ion-exchange chromatography, which is particularly effective for separating charged molecules like the quaternary alkaloid this compound.
Q3: From which plant part is this compound typically extracted?
This compound is most commonly extracted from the bark of Magnolia species, particularly Magnolia officinalis and Magnolia obovata.[3][4]
Troubleshooting Guide
Issue: Low Overall Yield of Total Alkaloid Fraction
| Potential Cause | Recommended Solution | Explanation |
| Inadequate Grinding of Plant Material | Ensure the plant material is ground to a fine powder (e.g., 40 mesh). | A finer particle size increases the surface area available for solvent penetration, leading to more efficient extraction. |
| Incorrect Initial Solvent Choice | Use a polar solvent mixture, such as 70% ethanol in water, for the initial extraction. | As a quaternary alkaloid, this compound is highly polar. A polar solvent system is necessary to effectively solubilize it from the plant matrix. |
| Insufficient Extraction Time or Temperature | Increase the extraction time or perform the extraction under reflux. For example, refluxing with 70% ethanol three times can be effective.[5] | Prolonged contact time and elevated temperatures can enhance the solubility and diffusion of the target compounds from the plant material. However, excessively high temperatures should be avoided to prevent degradation of thermolabile compounds. |
| Incomplete Cell Lysis | Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) as alternatives to conventional methods. | These modern techniques can improve extraction efficiency by disrupting plant cell walls, leading to better solvent penetration and higher yields in shorter times.[6] |
Issue: Poor Recovery of this compound During Purification
| Potential Cause | Recommended Solution | Explanation |
| Loss during Liquid-Liquid Partitioning | Avoid partitioning with non-polar organic solvents like chloroform when the aqueous phase is basic. This compound, being a quaternary alkaloid, will remain in the aqueous phase regardless of pH. A key step is to acidify the initial extract (e.g., to pH 1 with HCl) to ensure all alkaloids are in their salt form and then wash with a non-polar solvent to remove impurities.[5] | Tertiary alkaloids will move to the organic phase when the solution is made basic, but quaternary alkaloids like this compound will remain in the aqueous layer due to their permanent positive charge. Understanding this is crucial to prevent accidental discarding of the target compound. |
| Inefficient Ion-Exchange Chromatography | Use a strong cation exchange resin. Ensure the column is properly conditioned and washed before eluting the alkaloids with a basic solution (e.g., 2M NH4OH in 50% EtOH).[5] | The permanent positive charge of this compound makes it ideal for purification via cation exchange chromatography. The charged molecule binds to the resin, while neutral and anionic impurities are washed away. A sufficiently basic solution is then required to elute the bound alkaloid. |
| Co-precipitation with Other Compounds | Ensure that the extract is adequately clarified by centrifugation or filtration before loading onto a chromatography column. | Particulate matter or precipitated impurities can clog the column and interfere with the binding and elution of this compound. |
Quantitative Data
The following table summarizes the yield from a published experimental protocol for the extraction of alkaloids from the bark of Magnolia officinalis.
| Parameter | Value | Reference |
| Starting Material | 25 kg of dried and powdered stem bark of M. officinalis | [4] |
| Total Alkaloid Fraction Yield | 73.6 g | [4] |
| Purified (R)-Magnocurarine Yield | 3.9 g (from a 15 g fraction of the total alkaloids) | [4] |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Isolation of this compound
This protocol is adapted from a study that successfully isolated this compound from Magnolia officinalis bark.[4][5]
1. Initial Extraction:
- Extract 25 kg of dried, powdered M. officinalis stem bark with 70% ethanol (at a 1:7 w/v ratio) under reflux. Repeat this process three times.
- Combine the aqueous alcohol solutions and concentrate them in vacuo to a volume of 5 L.
2. Acid-Base Partitioning and Impurity Removal:
- Adjust the pH of the resulting suspension to 1 using HCl.
- Partition the acidic solution with chloroform (3 x 2.5 L) to remove non-basic, lipophilic impurities.
- Centrifuge the mixture and collect the aqueous supernatant.
3. Ion-Exchange Chromatography:
- Apply the aqueous supernatant to a 001 x 7 (H+ form) ion-exchange column.
- Wash the column with 10 L of 50% ethanol to remove remaining impurities.
- Elute the alkaloid fraction with 2M NH4OH in 50% ethanol.
- Evaporate the solvent under vacuum to yield the total alkaloid fraction (approximately 73.6 g).
4. Purification of this compound:
- Subject a portion of the total alkaloid fraction (e.g., 15 g) to Medium Pressure Liquid Chromatography (MPLC) on an ODS column.
- Elute with a methanol-water gradient (from 10:90 to 50:50) to obtain purified this compound (approximately 3.9 g).
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway: Mechanism of Action of this compound
This compound exerts its "curare-like" effect by acting as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) located on the motor endplate of the neuromuscular junction.
Caption: this compound competitively blocks the nicotinic acetylcholine receptor.
References
- 1. journal.umpr.ac.id [journal.umpr.ac.id]
- 2. A Comparison between Extract Products of Magnolia officinalis on Memory Impairment and Amyloidogenesis in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aktpublication.com [aktpublication.com]
Technical Support Center: Optimizing Magnocurarine Resolution in HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Magnocurarine during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing peak resolution in HPLC?
A1: Peak resolution in HPLC is primarily governed by three factors: column efficiency (N), selectivity (α), and retention factor (k).[1] To achieve optimal separation, a chromatographer must manipulate these parameters. Column efficiency relates to the sharpness of the peaks, selectivity refers to the separation between the peaks, and the retention factor is a measure of how long the analyte is retained on the column.
Q2: How can I improve the resolution of closely eluting or overlapping peaks?
A2: To enhance the separation of co-eluting peaks, you can systematically adjust several parameters.[2][3] The most powerful approach is often to alter the mobile phase composition to improve selectivity.[2] Consider changing the organic modifier (e.g., switching from acetonitrile to methanol), adjusting the mobile phase pH, or modifying the buffer strength.[3][4] Additionally, employing a shallower gradient can provide better resolution for complex mixtures.[5]
Q3: What role does the column play in improving resolution?
A3: The analytical column is a critical component for achieving good resolution. Using a longer column or a column packed with smaller particles can increase column efficiency (N), leading to sharper peaks and better separation.[1][2] The choice of stationary phase chemistry (e.g., C18, C8) also significantly impacts selectivity and, therefore, resolution.[4]
Q4: Can adjusting the flow rate and temperature improve my results?
A4: Yes, both flow rate and temperature can be optimized. Lowering the flow rate generally increases resolution but also extends the run time.[3][6] Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, which can lead to sharper peaks and better separation for highly retained compounds.[2][5] However, be mindful that high temperatures can degrade thermolabile compounds like this compound.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is tailing. What could be the cause and how do I fix it?
-
Answer: Peak tailing can be caused by several factors, including column overload, secondary interactions with the stationary phase, or insufficient buffering of the mobile phase.[4][7]
-
Solution 1: Reduce Sample Load: Injecting too much sample can lead to mass overload and peak distortion.[3][7] Try reducing the injection volume or diluting your sample.
-
Solution 2: Adjust Mobile Phase pH: For ionizable compounds like this compound, an incorrect mobile phase pH can cause peak tailing. If using a silica-based column, working at a pH below 3 can help protonate silanol groups and reduce secondary interactions.[7]
-
Solution 3: Check Column Health: A degraded or contaminated column can also cause poor peak shape.[7] Consider flushing the column with a strong solvent or, if necessary, replacing it. A guard column can help protect the analytical column.[7]
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What should I investigate?
-
Answer: Fluctuations in retention time can stem from issues with the HPLC system or the mobile phase preparation.
-
Solution 1: Ensure Proper System Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.
-
Solution 2: Check for Leaks: Leaks in the system can cause pressure fluctuations and lead to inconsistent flow rates and retention times.[7]
-
Solution 3: Verify Mobile Phase Composition: Inaccurate mobile phase preparation can lead to shifts in retention. Ensure accurate measurement and thorough mixing of mobile phase components. Air bubbles in the solvent lines can also cause problems; degas your solvents properly.
-
Issue 3: Low Signal Intensity or Poor Sensitivity
-
Question: The peak for this compound is very small. How can I increase the signal?
-
Answer: Low sensitivity can be due to detector settings, sample concentration, or issues with the HPLC system.
-
Solution 1: Optimize Detector Wavelength: Ensure the detector is set to the wavelength of maximum absorbance for this compound. For this compound and related alkaloids, a detection wavelength of 283 nm has been shown to be effective.[8]
-
Solution 2: Increase Sample Concentration: If the sample is too dilute, the detector may not be able to produce a strong signal.
-
Solution 3: Check for System Leaks: Leaks can reduce the amount of sample reaching the detector, leading to a weaker signal.[7]
-
Experimental Protocols
The following is a detailed methodology for the HPLC analysis of this compound, adapted from a study on alkaloids from the bark of Magnolia officinalis.[8]
Sample Preparation
-
Powdered sample material (e.g., bark of M. officinalis) is extracted with 1% HCl in an ultrasonic bath.
-
The extract is filtered.
-
An aliquot of the filtrate is passed through a strong cation exchange solid-phase extraction (SPE) cartridge.
-
The cartridge is washed with water and methanol.
-
The analytes are eluted with 2M NH4OH in methanol.
-
The eluate is dried under a stream of nitrogen.
-
The residue is redissolved in methanol and filtered through a 0.22 µm filter before injection.[8]
HPLC System and Conditions
| Parameter | Value |
| Column | Gemini-NX C18 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1M Ammonium Acetate (pH adjusted to 7.5 with NH4OH) |
| Gradient Program | 5-30% A (0-20 min), 30-60% A (20-35 min), 60-90% A (35-40 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 283 nm |
| Injection Volume | 10 µL |
Table 1: HPLC parameters for the analysis of this compound.[8]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. mastelf.com [mastelf.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of Magnocurarine in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with Magnocurarine in aqueous buffers.
Troubleshooting Guide
Issue: this compound powder is not dissolving in my aqueous buffer.
Possible Causes and Solutions:
-
Low Intrinsic Solubility in the Chosen Buffer: this compound, while generally water-soluble, may exhibit varying solubility depending on the specific buffer composition and ionic strength.
-
Solution: Try a different buffer system. Buffers like phosphate-buffered saline (PBS), Tris-HCl, or citrate buffer can be tested.
-
-
Suboptimal pH: The pH of the buffer is critical for the solubility of compounds with ionizable groups. This compound is a quaternary ammonium alkaloid with phenolic hydroxyl groups.[1] Its solubility is likely pH-dependent.
-
Solution: Adjust the pH of your buffer. For compounds with phenolic groups, solubility often increases at a more alkaline pH.[2] It is recommended to test a range of pH values (e.g., from 6.0 to 8.0) to find the optimal condition for your experiment.
-
-
Low Temperature: Solubility of most compounds decreases at lower temperatures.
-
Concentration Exceeds Solubility Limit: The desired concentration may be higher than the maximum solubility of this compound in the chosen buffer.
-
Solution: Prepare a more dilute solution. If a higher concentration is required, consider the use of co-solvents.
-
Issue: this compound precipitates out of solution after initial dissolution.
Possible Causes and Solutions:
-
Change in Temperature: A decrease in temperature after dissolution can cause the compound to precipitate.
-
Solution: Store the this compound solution at the temperature it was prepared at, if possible. Avoid refrigeration or freezing unless stability data suggests otherwise.
-
-
pH Shift: The addition of other components to your experiment could be altering the pH of the this compound solution, causing it to fall out of solution.
-
Solution: Measure the pH of the final solution and adjust if necessary. Ensure that all components added are pH-compatible with the this compound solution.
-
-
Salting Out: High concentrations of salts in your final experimental mixture can decrease the solubility of this compound.
-
Solution: If possible, reduce the salt concentration of other reagents. Alternatively, prepare the this compound stock solution at a higher concentration in a low-salt buffer and then dilute it into the final experimental mixture.
-
Frequently Asked Questions (FAQs)
1. What is the chemical nature of this compound and how does it affect its solubility?
This compound is a quaternary benzylisoquinoline alkaloid.[1] This means it possesses a permanent positive charge on one of its nitrogen atoms, which generally contributes to good water solubility.[5] It also contains phenolic hydroxyl groups, which can ionize at different pH values, influencing its overall solubility.
2. What is the expected solubility of this compound in water?
3. How does pH affect the solubility of this compound?
Due to its phenolic hydroxyl groups, the solubility of this compound is expected to be pH-dependent. Generally, the solubility of phenolic compounds increases at a more alkaline pH as the hydroxyl groups deprotonate to form more soluble phenolate ions.[2]
4. Can I use co-solvents to dissolve this compound?
Yes, if you are struggling to achieve the desired concentration in a purely aqueous buffer, the use of a small amount of an organic co-solvent can be an effective strategy.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.
-
Protocol: First, dissolve the this compound in a minimal amount of the organic solvent (e.g., DMSO). Then, slowly add the aqueous buffer to the desired final volume. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
5. What are the recommended storage conditions for this compound solutions?
It is generally recommended to prepare fresh solutions for each experiment. If storage is necessary, it is advisable to store stock solutions in a solvent like DMSO at -20°C or -80°C.[3][4] Aqueous solutions are more prone to degradation and precipitation, and if they must be stored, it should be for a short period. Always protect solutions from light.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄NO₃⁺ | [1] |
| Molecular Weight | 314.4 g/mol | [4] |
| Solubility in DMSO | 55 mg/mL (174.94 mM) | [4] |
| Solubility in Water | "Readily soluble" (qualitative) | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in a Co-solvent
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of 100% DMSO to completely dissolve the powder. For example, to prepare a 10 mM stock solution, you would dissolve 3.144 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Determining Optimal pH for Solubility
-
Prepare a series of small-volume buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0). Common biological buffers include phosphate and Tris buffers.
-
Add a small, consistent amount of this compound powder to each buffer to a concentration that is relevant for your experiments.
-
Vortex each tube for a set amount of time (e.g., 1 minute).
-
Visually inspect each tube for undissolved particles.
-
(Optional) For a more quantitative assessment, centrifuge the tubes to pellet any undissolved solid and measure the concentration of this compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
The pH that results in the highest concentration of dissolved this compound is the optimal pH for solubility under those conditions.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Minimizing Degradation of Magnocurarine During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Magnocurarine during storage. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage important?
A1: this compound is a naturally occurring benzylisoquinoline alkaloid found in various plant species, such as those from the Magnolia genus.[1] It possesses a quaternary nitrogen atom, making it a permanently positively charged molecule with the chemical formula C₁₉H₂₄NO₃⁺.[1] The stability of this compound is crucial for research and drug development to ensure the accuracy of experimental results, maintain its therapeutic efficacy, and guarantee the safety of potential pharmaceutical formulations. Degradation can lead to a loss of potency and the formation of unknown impurities with potentially different biological activities.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Like many complex organic molecules, this compound is susceptible to degradation from several environmental factors. The primary factors of concern include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.
-
pH: As a quaternary ammonium compound, the stability of this compound can be significantly influenced by the pH of its solution. Both highly acidic and alkaline conditions can promote hydrolytic degradation.
-
Light: Exposure to ultraviolet (UV) and visible light can induce photochemical degradation. This is a common degradation pathway for many pharmaceutical compounds.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule, particularly at the phenolic hydroxyl groups and other susceptible sites.
Q3: What are the ideal storage conditions for solid this compound?
A3: For solid (powder) this compound, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store in a freezer at -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.
-
Light: Protect from light by storing in an amber or opaque container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize oxidation.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture absorption, which could facilitate hydrolysis.
Q4: How should I prepare and store this compound solutions?
A4: this compound is soluble in solvents such as methanol, DMSO, and water.[2] When preparing solutions, use high-purity solvents and follow these storage guidelines:
-
Solvent Choice: For biological experiments, DMSO is a common solvent. However, for long-term storage, consider the potential for solvent degradation and its interaction with this compound. Aqueous solutions are more prone to pH-related hydrolysis and microbial growth.
-
pH: If preparing aqueous solutions, use a buffer system to maintain a stable pH, ideally in the slightly acidic to neutral range, though the optimal pH should be determined experimentally.
-
Storage: Store solutions in small aliquots to avoid repeated freeze-thaw cycles. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C. For short-term use, store at -20°C. Always protect solutions from light.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of potency or inconsistent experimental results. | Degradation of this compound stock. | 1. Verify Storage Conditions: Ensure the compound has been stored at the correct temperature, protected from light, and in a tightly sealed container. 2. Prepare Fresh Stock: If there is any doubt about the integrity of the current stock, prepare a fresh solution from solid material. 3. Perform Quality Control: Analyze the stock solution using a stability-indicating method like HPLC to determine the purity and concentration of this compound. |
| Visible changes in the solid compound (e.g., color change, clumping). | 1. Oxidation: Exposure to air. 2. Moisture Absorption: Improper sealing of the container. | 1. Handle Under Inert Gas: If possible, handle the solid compound in a glove box or under a stream of inert gas. 2. Improve Sealing: Use high-quality vials with tight-fitting caps and consider using paraffin film to seal the cap. Store with a desiccant. 3. Re-evaluate Purity: If changes are observed, the purity of the compound should be re-assessed before use. |
| Precipitation observed in frozen stock solutions upon thawing. | 1. Poor Solubility: The concentration may be too high for the chosen solvent, especially at lower temperatures. 2. Freeze-Thaw Cycles: Repeated cycling can lead to precipitation. | 1. Warm and Vortex: Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. 2. Prepare Aliquots: Store solutions in single-use aliquots to avoid multiple freeze-thaw cycles. 3. Consider a Different Solvent: If precipitation persists, a different solvent system with higher solubilizing capacity for this compound may be necessary. |
| Appearance of new peaks in HPLC chromatograms of stored solutions. | Degradation: The new peaks likely represent degradation products. | 1. Identify Degradation Conditions: Review the storage and handling procedures to identify potential causes (e.g., exposure to light, extreme pH, high temperature). 2. Characterize Degradants: If necessary, use techniques like LC-MS to identify the degradation products and elucidate the degradation pathway. 3. Implement Corrective Actions: Based on the identified cause, modify storage and handling procedures to mitigate further degradation. |
Quantitative Stability Data
| Condition | Parameter | Expected Stability of this compound | Comments |
| Temperature | Solid | Stable for >1 year at -20°C. | Degradation rate increases significantly at elevated temperatures. |
| Solution (-20°C) | Stable for several months in an appropriate solvent. | Stability is solvent-dependent. Avoid repeated freeze-thaw cycles. | |
| pH | Acidic (pH 1-3) | Moderate stability. | Hydrolysis of ether linkages may occur under strong acidic conditions and elevated temperatures. |
| Neutral (pH 6-8) | Generally most stable. | Optimal for aqueous solutions. | |
| Alkaline (pH 9-12) | Low stability. | Quaternary ammonium compounds can be susceptible to Hofmann elimination and other degradation pathways in alkaline conditions. The presence of a benzyl group may promote degradation.[2][3] | |
| Light | Solid & Solution | Unstable. | Susceptible to photodegradation. Must be protected from light. |
| Oxidation | Solid & Solution | Potentially unstable. | The phenolic hydroxyl groups are susceptible to oxidation. Storage under an inert atmosphere is recommended for long-term stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.[4][5][6]
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Oven
-
HPLC system with a UV detector or a mass spectrometer (MS)
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate and sample as described for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C).
-
For solid-state thermal degradation, place a small amount of this compound powder in an oven.
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution and a thin layer of solid this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2][8]
-
Keep control samples wrapped in aluminum foil to protect them from light.
-
Sample after the specified exposure.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
1. Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of quantifying this compound in the presence of its degradation products.
2. Instrumentation and Reagents:
-
HPLC system with a gradient pump, autosampler, and UV-Vis or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid or another suitable buffer component.
-
High-purity water.
3. Chromatographic Conditions (starting point, based on methods for the related alkaloid magnoflorine): [9][10]
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 280 nm (scan for optimal wavelength).
-
Injection Volume: 10 µL.
4. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity will be demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated in the forced degradation study. Peak purity analysis using a PDA detector or MS is recommended.
Visualizations
Caption: Conceptual overview of this compound degradation pathways.
Caption: Troubleshooting workflow for this compound degradation issues.
Caption: Decision tree for optimal this compound storage conditions.
References
- 1. Antioxidant action of benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. SOP for Forced Degradation Study [m-pharmainfo.com]
- 5. jordilabs.com [jordilabs.com]
- 6. longdom.org [longdom.org]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ikev.org [ikev.org]
- 9. researchgate.net [researchgate.net]
- 10. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in Magnocurarine bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Magnocurarine bioassays.
Troubleshooting Guides
Unexpected results in bioassays can arise from a variety of factors, from reagent preparation to experimental execution. This section provides a systematic approach to troubleshooting common issues encountered during this compound bioassays.
Receptor Binding Assays (e.g., Nicotinic Acetylcholine Receptor Radioligand Binding)
Issue: Low or No Specific Binding
| Potential Cause | Recommended Action |
| Inactive Radioligand | Verify the age and storage conditions of the radioligand. Perform a quality control check to ensure its activity. |
| Incorrect Buffer Composition | Ensure the pH, ionic strength, and presence of necessary co-factors in the binding buffer are optimal for the nicotinic acetylcholine receptor (nAChR). |
| Degraded Receptor Preparation | Use freshly prepared membrane fractions or cells. Assess receptor integrity and concentration using a standard ligand with known binding characteristics. |
| Suboptimal Incubation Conditions | Optimize incubation time and temperature to reach equilibrium. |
| Pipetting Errors | Calibrate and verify the accuracy of all pipettes used for dispensing radioligand, competitor, and receptor preparations. |
Issue: High Non-Specific Binding
| Potential Cause | Recommended Action |
| Radioligand Sticking to Vials/Plates | Add a carrier protein like bovine serum albumin (BSA) to the binding buffer. Consider using low-protein-binding plates and vials. |
| Insufficient Washing | Optimize the number and duration of wash steps to effectively remove unbound radioligand without dissociating specifically bound ligand. |
| Radioligand Concentration Too High | Use a radioligand concentration at or below its Kd value to minimize non-specific interactions. |
| Lipophilic Radioligand | Include a detergent (e.g., Tween-20) at a low concentration in the wash buffer to reduce non-specific membrane interactions. |
Issue: Inconsistent Results (High Variability)
| Potential Cause | Recommended Action |
| Incomplete Cell Lysis or Membrane Solubilization | Ensure complete homogenization and solubilization of the receptor source to achieve a uniform receptor preparation. |
| Inconsistent Pipetting | Use automated pipetting systems for high-throughput assays to minimize human error. Ensure proper mixing of all solutions. |
| Temperature Fluctuations | Maintain a consistent temperature throughout the assay, including incubation and washing steps. |
| Batch-to-Batch Variation in Reagents | Qualify new batches of critical reagents (e.g., radioligand, membranes) before use in large-scale experiments. |
Functional Assays (e.g., Isolated Muscle Contraction Assays)
Issue: No or Weak Muscle Contraction in Control
| Potential Cause | Recommended Action |
| Damaged Muscle Preparation | Handle the isolated muscle tissue (e.g., phrenic nerve-hemidiaphragm) gently during dissection and mounting to avoid nerve and muscle damage. |
| Suboptimal Buffer Conditions | Ensure the physiological salt solution (e.g., Krebs-Ringer) is correctly prepared, oxygenated (95% O2, 5% CO2), and maintained at the correct temperature (typically 37°C). |
| Inadequate Nerve Stimulation | Check the stimulator settings (voltage, frequency, pulse duration) and ensure the electrodes are in proper contact with the nerve. |
| Muscle Fatigue | Allow for an adequate equilibration period before starting the experiment and avoid excessive stimulation. |
Issue: High Variability in Muscle Response
| Potential Cause | Recommended Action |
| Inconsistent Muscle Tension | Apply a consistent resting tension to each muscle preparation at the start of the experiment. |
| Differences in Muscle Size | Normalize the contractile force to the muscle's cross-sectional area or weight to account for variations in tissue size. |
| Temperature and pH Fluctuations | Continuously monitor and maintain the temperature and pH of the organ bath. |
| Solvent Effects | If dissolving this compound in a solvent, ensure the final solvent concentration in the bath is low and consistent across all experiments, and run appropriate vehicle controls. |
Issue: Unexpected Potency of this compound
| Potential Cause | Recommended Action |
| Inaccurate Drug Concentration | Verify the stock solution concentration and perform serial dilutions accurately. Protect the solution from light if the compound is light-sensitive. |
| Drug Adsorption to Tubing/Apparatus | Use inert materials for tubing and organ baths to minimize drug adsorption. |
| Interaction with Other Compounds | Ensure the physiological salt solution is free of any substances that might interact with this compound or the nAChR. |
| Receptor Desensitization | Be mindful of the stimulation frequency and duration, as prolonged exposure to agonists (if used) can lead to receptor desensitization. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a benzylisoquinoline alkaloid that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. By blocking the binding of acetylcholine, it prevents depolarization of the muscle fiber membrane and subsequent muscle contraction, leading to muscle relaxation.
Q2: Which bioassays are most suitable for studying this compound?
A2: The most common and relevant bioassays for this compound include:
-
Receptor Binding Assays: To determine its affinity (Kd) and the density of binding sites (Bmax) at the nAChR.
-
Isolated Muscle Contraction Assays: Such as the phrenic nerve-hemidiaphragm preparation, to assess its functional potency (EC50) in inhibiting nerve-stimulation-induced muscle contraction.
-
In vivo studies in animal models: To evaluate its neuromuscular blocking effects, duration of action, and potential side effects in a whole organism.
Q3: My fluorescent-based assay for nAChR activity shows high background fluorescence. What could be the cause?
A3: High background in fluorescence-based assays can be caused by several factors. The fluorescent dye itself may be binding non-specifically to the cell membrane or plasticware. Additionally, some compounds, including certain alkaloids, can be autofluorescent at the excitation and emission wavelengths used, leading to false-positive signals. It is crucial to run proper controls, including cells without dye and wells with this compound alone, to identify the source of the background signal.
Q4: How can I be sure that the observed effect in my muscle contraction assay is due to nAChR blockade?
A4: To confirm the mechanism of action, you can perform a reversal experiment. After inducing muscle relaxation with this compound, the addition of an acetylcholinesterase inhibitor, such as neostigmine, should reverse the blockade. Neostigmine increases the concentration of acetylcholine in the synaptic cleft, which can then outcompete this compound for binding to the nAChR, leading to the restoration of muscle contraction.
Q5: Are there any known stability issues with this compound in solution?
A5: While specific stability data for this compound is not extensively published, as a quaternary ammonium compound, it is generally stable in aqueous solutions. However, it is always good practice to prepare fresh solutions for each experiment and protect them from light to prevent any potential photodegradation. Storing stock solutions at -20°C or -80°C is recommended for long-term use.
Data Presentation
Due to the limited availability of published quantitative data specifically for this compound, the following tables provide illustrative examples of the types of data that can be generated from bioassays, using representative data for other benzylisoquinoline neuromuscular blocking agents like atracurium and cisatracurium. Researchers should generate their own data for this compound.
Table 1: Illustrative Receptor Binding Affinity Data for Benzylisoquinoline Neuromuscular Blockers at the Nicotinic Acetylcholine Receptor
| Compound | Radioligand | Tissue Source | Kd (nM) | Bmax (fmol/mg protein) |
| Example: Atracurium | [³H]-α-bungarotoxin | Rat diaphragm | 1.5 | 250 |
| Example: Cisatracurium | [³H]-α-bungarotoxin | Human muscle membrane | 0.8 | 310 |
| This compound | To be determined | e.g., Rat diaphragm | TBD | TBD |
Table 2: Illustrative Functional Potency Data for Benzylisoquinoline Neuromuscular Blockers in an Isolated Muscle Contraction Assay
| Compound | Assay | EC50 (µM) |
| Example: Atracurium | Rat phrenic nerve-hemidiaphragm | 2.5 |
| Example: Cisatracurium | Rat phrenic nerve-hemidiaphragm | 0.6 |
| This compound | e.g., Rat phrenic nerve-hemidiaphragm | TBD |
Experimental Protocols
Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the nAChR.
Materials:
-
Membrane preparation from a tissue rich in nAChRs (e.g., rat diaphragm, Torpedo electric organ, or a cell line expressing nAChRs).
-
Radioligand (e.g., [³H]-Epibatidine or [¹²⁵I]-α-bungarotoxin).
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution.
-
Non-specific binding determinator (e.g., a high concentration of nicotine or d-tubocurarine).
-
Glass fiber filters and a cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound dilution or vehicle (for total binding) or non-specific binding determinator.
-
Radioligand at a concentration close to its Kd.
-
Membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ of this compound and calculate the Ki using the Cheng-Prusoff equation.
Isolated Phrenic Nerve-Hemidiaphragm Contraction Assay
Objective: To determine the functional potency (EC₅₀) of this compound in inhibiting neuromuscular transmission.
Materials:
-
Phrenic nerve-hemidiaphragm preparation from a rat or mouse.
-
Physiological salt solution (e.g., Krebs-Ringer solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Organ bath with a force-displacement transducer.
-
Nerve stimulator and electrodes.
-
Data acquisition system.
-
This compound stock solution.
Procedure:
-
Dissect the phrenic nerve-hemidiaphragm preparation and mount it in the organ bath containing oxygenated physiological salt solution.
-
Attach the diaphragm to the force transducer and apply a resting tension (e.g., 1-2 g).
-
Position the stimulating electrodes on the phrenic nerve.
-
Allow the preparation to equilibrate for at least 30-60 minutes, with regular washing.
-
Stimulate the phrenic nerve with single pulses at a low frequency (e.g., 0.1-0.2 Hz) to elicit twitch contractions of the diaphragm.
-
Once a stable baseline of contractions is achieved, add this compound to the organ bath in a cumulative concentration-response manner.
-
Allow the effect of each concentration to reach a steady state before adding the next concentration.
-
Record the inhibition of the twitch response at each concentration.
-
Construct a concentration-response curve and determine the EC₅₀ of this compound.
Visualizations
Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.
Caption: Experimental workflow for the screening and development of neuromuscular blocking agents.
Caption: Logical flowchart for troubleshooting unexpected results in bioassays.
Technical Support Center: Optimizing Magnocurarine Dosage for In Vivo Studies
Disclaimer: The following information is intended for research purposes only. There is limited publicly available data on the specific in vivo dosage of Magnocurarine. The guidance provided here is based on general pharmacological principles for dose-finding studies of novel compounds. Researchers should conduct their own comprehensive literature search and risk assessment before beginning any in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo studies in rodents?
A1: Currently, there is no established, publicly available starting dose for this compound in any animal model. Due to the lack of specific LD50 (median lethal dose) and ED50 (median effective dose) data, a conservative dose-range finding study is essential to determine a safe and effective dose for your specific experimental model and research question.
Q2: Why is there limited information on this compound dosage?
A2: While this compound is known to be a benzyltetrahydroisoquinoline alkaloid found in Magnolia officinalis with potential muscle relaxant properties, the majority of recent research on this plant has focused on its more abundant lignan constituents, magnolol and honokiol.[1] Older studies that may contain specific dosage information are not readily accessible.
Q3: What are the known effects of this compound?
A3: this compound is reported to have "curare-like" effects, suggesting it acts as a neuromuscular blocking agent.[2] This means it likely inhibits neurotransmission at the neuromuscular junction, leading to muscle relaxation.
Q4: Is it safe to use this compound in vivo without prior dosage information?
A4: Extreme caution is advised. Administering a compound with unknown in vivo toxicity and potency can lead to adverse events, including mortality in study animals. A systematic dose escalation study is mandatory to establish a safe dosage range.
Troubleshooting Guide for Dose-Finding Studies
Q5: How can I estimate a starting dose for my dose-range finding study?
A5: In the absence of in vivo data, you can use the following approaches to estimate a conservative starting dose:
-
In Vitro Data Conversion: If you have in vitro data (e.g., IC50 or EC50 from cell-based assays), you can use these values as a starting point for extrapolation. However, this is a very rough estimate and should be approached with caution.
-
Analogy to Similar Compounds: You can research the dosage of other benzyltetrahydroisoquinoline alkaloids with neuromuscular blocking activity. Start with a dose that is significantly lower (e.g., 1/10th to 1/100th) than the lowest reported effective dose of a related compound.
-
Regulatory Guidance: Follow guidelines from regulatory bodies (e.g., FDA, EMA) for estimating the starting dose in first-in-human studies, adapting the principles for preclinical in vivo research. This often involves a fraction of the no-observed-adverse-effect-level (NOAEL) from toxicology studies, which are not available for this compound. Therefore, a very low starting dose is critical.
Q6: What is a suitable experimental design for a dose-range finding study?
A6: A single ascending dose (SAD) study is a common design. This involves:
-
Small Animal Groups: Use a small number of animals per dose group (e.g., n=3-5).
-
Dose Escalation: Start with a very low dose and gradually increase the dose in subsequent groups.
-
Staggered Dosing: Dose animals in a new group only after observing a sufficient washout and monitoring period in the previous group.
-
Control Group: Always include a vehicle control group.
Q7: What parameters should I monitor for efficacy (muscle relaxation)?
A7: The choice of efficacy endpoint depends on your research question. Common methods to assess muscle relaxation include:
-
Grip Strength Test: Measures the amount of force an animal can exert with its paws.
-
Rotarod Test: Assesses motor coordination and balance. A decrease in the time an animal can stay on a rotating rod indicates muscle weakness.
-
Inclined Plane Test: Measures the ability of an animal to remain on a tilted surface.
-
Electromyography (EMG): Directly measures the electrical activity of muscles.
Q8: What signs of toxicity should I monitor for?
A8: Closely observe animals for any signs of distress or toxicity, including but not limited to:
-
Respiratory Distress: As a neuromuscular blocker, this compound could paralyze respiratory muscles. Monitor breathing rate and effort closely.
-
Changes in Activity: Observe for lethargy, ataxia (loss of coordination), or paralysis.
-
Physical Appearance: Look for changes in posture, piloerection (hair standing on end), or changes in eye appearance.
-
Body Weight and Food/Water Intake: Monitor for any significant changes.
-
Mortality: Record any deaths and the time to death.
Experimental Protocols
Protocol: Single Ascending Dose (SAD) Study for this compound in Mice
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6), specifying age and weight range.
-
Housing: House animals in standard conditions with ad libitum access to food and water. Allow for an acclimatization period of at least one week.
-
Compound Preparation:
-
Detail the solvent used to dissolve this compound (e.g., saline, DMSO). Note the final concentration and ensure solubility.
-
Prepare fresh solutions on the day of the experiment.
-
-
Dose Groups:
-
Group 1: Vehicle control.
-
Group 2: Starting dose (e.g., 0.01 mg/kg, intravenously or intraperitoneally).
-
Subsequent Groups: Escalate the dose by a predetermined factor (e.g., 3-fold or 5-fold increments) until efficacy or toxicity is observed.
-
-
Administration:
-
Specify the route of administration (e.g., intravenous, intraperitoneal).
-
Administer a consistent volume to all animals.
-
-
Monitoring:
-
Efficacy: Perform functional tests (e.g., grip strength, rotarod) at baseline and at set time points after administration (e.g., 15, 30, 60, 120 minutes).
-
Toxicity: Continuously observe animals for the first 4 hours post-dosing and then at regular intervals for up to 48 hours. Record all clinical signs.
-
-
Data Analysis:
-
Analyze efficacy data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Determine the maximum tolerated dose (MTD) and the minimum effective dose.
-
Data Presentation
Table 1: Example Data Collection for a this compound Dose-Finding Study
| Dose Group (mg/kg) | Route of Admin. | N | Efficacy Endpoint (e.g., % change in Grip Strength) | Clinical Signs of Toxicity |
| Vehicle | IV | 5 | Baseline | None Observed |
| 0.01 | IV | 5 | No significant change | None Observed |
| 0.05 | IV | 5 | 15% decrease at 30 min | Mild sedation in 1/5 animals |
| 0.25 | IV | 5 | 50% decrease at 30 min | Ataxia in 4/5 animals |
| 1.25 | IV | 5 | 90% decrease at 15 min | Respiratory distress in 3/5 animals |
Visualizations
Caption: Workflow for a dose-finding study of this compound.
Caption: Hypothetical mechanism of this compound at the neuromuscular junction.
References
Technical Support Center: Refinement of Magnocurarine Purification Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining Magnocurarine purification protocols. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental methodologies, and visual aids to streamline your purification workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Alkaloid Extract | Incomplete cell lysis: Plant material may not be sufficiently ground, preventing solvent penetration. | Ensure the plant material (Magnolia officinalis bark) is finely powdered. Consider freeze-drying the material before grinding to enhance cell wall disruption. |
| Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for this compound. | Use a polar solvent such as 70% ethanol for initial extraction, as this has been shown to be effective. Acidifying the solvent (e.g., with 1% HCl) can improve the solubility of alkaloids which are basic in nature.[1][2] | |
| Insufficient extraction time or temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the compound. | Perform multiple extractions (at least three) under reflux to maximize yield.[2] | |
| Poor Separation of this compound from Co-extracted Alkaloids (e.g., Magnoflorine) | Similar physicochemical properties: Co-elution is common when alkaloids have similar structures and polarities. | pH gradient extraction: Utilize the differences in the basicity of the alkaloids. Dissolve the crude extract in an organic solvent and perform a series of extractions with aqueous buffers of decreasing pH.[1] |
| Suboptimal chromatography conditions: The chosen stationary or mobile phase may not provide adequate resolution. | Ion-exchange chromatography: As a quaternary ammonium compound, this compound is well-suited for cation-exchange chromatography.[2] | |
| Reverse-phase HPLC: Employ a C18 column with a gradient elution of acetonitrile and an ammonium acetate buffer. Adjusting the pH of the mobile phase can significantly impact retention and separation.[2] | ||
| This compound Degradation During Purification | pH instability: Extreme pH values can lead to the degradation of alkaloids. | Maintain the pH of solutions within a stable range for this compound. While specific data for this compound is limited, many alkaloids are sensitive to strong acids and bases. |
| Thermal degradation: High temperatures during solvent evaporation or extraction can cause compound degradation. | Use a rotary evaporator under reduced pressure for solvent removal to keep temperatures low. Avoid prolonged exposure to high temperatures during extraction. | |
| Presence of Non-Alkaloidal Impurities in the Final Product | Inadequate initial cleanup: Fats, waxes, and pigments from the plant material may persist through the purification steps. | Liquid-liquid partitioning: After the initial ethanol extraction and concentration, partition the aqueous suspension with a non-polar solvent like chloroform to remove lipophilic impurities.[2] |
| Precipitation of non-alkaloidal material: Changes in solvent polarity can cause other compounds to precipitate with the alkaloids. | Filter the extracts at each step where the solvent composition is changed. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for extracting this compound from Magnolia officinalis bark?
A1: The general strategy involves a multi-step process:
-
Extraction: The dried and powdered bark is typically extracted with a polar solvent like 70% ethanol under reflux.[2]
-
Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to separate alkaloids from neutral and acidic compounds. This involves acidifying the extract to solubilize the alkaloids in the aqueous phase and washing with an organic solvent to remove impurities. The aqueous layer is then basified, and the alkaloids are extracted into an organic solvent.[3][4]
-
Chromatographic Purification: The enriched alkaloid fraction is further purified using techniques like ion-exchange chromatography followed by preparative HPLC.[2]
Q2: How can I monitor the purity of this compound during the purification process?
A2: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is an effective method for monitoring the purity of this compound.[2] A C18 column with a gradient of acetonitrile and ammonium acetate buffer can be used for separation, and the mass spectrometer can be set to detect the specific m/z of this compound.[2]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes. This compound has curare-like action, meaning it can act as a neuromuscular blocking agent.[5] Therefore, it is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a fume hood.
Q4: What are the storage conditions for purified this compound?
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for this compound purification based on published literature and general alkaloid purification principles.
| Purification Step | Parameter | Value/Range | Expected Purity | Expected Yield |
| Ethanol Extraction | Solvent | 70% Ethanol | 1-5% | >90% (crude extract) |
| Temperature | Reflux | |||
| Acid-Base Partitioning | pH range | Acidic (pH 1-2), Basic (pH 9-10) | 10-20% | 70-80% |
| Ion-Exchange Chromatography | Resin Type | Strong Cation Exchange | 50-70% | 60-70% |
| Eluent | NH4OH in 50% EtOH | |||
| Preparative HPLC | Column | C18 (e.g., Gemini-NX) | >95% | 40-50% |
| Mobile Phase | Acetonitrile/Ammonium Acetate |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
-
Preparation of Plant Material: Dry the bark of Magnolia officinalis and grind it into a fine powder (approximately 40 mesh).
-
Ethanol Extraction:
-
Suspend the powdered bark in 70% ethanol (1:7 w/v).
-
Perform reflux extraction for 2 hours. Repeat this step three times.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain an aqueous suspension.[2]
-
-
Acidification and Partitioning:
-
Adjust the pH of the aqueous suspension to 1 with HCl.
-
Partition the acidic solution with chloroform three times to remove non-alkaloidal lipophilic compounds. Discard the chloroform layers.[2]
-
-
Ion-Exchange Chromatography:
-
Apply the aqueous layer to a strong cation exchange column (H+ form).
-
Wash the column with 50% ethanol to remove weakly basic compounds.
-
Elute the quaternary alkaloids, including this compound, with 2M NH4OH in 50% ethanol.[2]
-
Collect the eluate and concentrate it under reduced pressure.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
-
Sample Preparation: Dissolve the enriched alkaloid fraction from the ion-exchange chromatography step in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: Gemini-NX C18 (4.6 mm × 250 mm, 5 µm).[2]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 0.1M Ammonium Acetate (pH adjusted to 7.5 with NH4OH).[2]
-
Gradient Program:
-
5-30% A over 0-20 min
-
30-60% A over 20-35 min
-
60-90% A over 35-40 min[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 283 nm.[2]
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on retention time and UV absorbance.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to confirm purity.
-
Final Preparation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Plausible Signaling Pathway for Neuromuscular Blockade by this compound
Disclaimer: The specific intracellular signaling cascade for this compound is not extensively detailed in the available literature. This diagram represents a plausible mechanism based on its known curare-like action as a neuromuscular blocking agent, which involves antagonism of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.
Caption: Antagonism of nAChR by this compound.
References
dealing with co-eluting impurities in Magnocurarine analysis
Welcome to the technical support center for the analysis of Magnocurarine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the analytical determination of this compound, with a specific focus on resolving co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound analysis?
A1: The most common analytical technique for the analysis of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a detector such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[1][2] HPLC with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is particularly powerful for the identification and quantification of this compound, especially in complex matrices like plant extracts.[3][4]
Q2: What are the likely co-eluting impurities in this compound analysis?
A2: this compound is a benzylisoquinoline alkaloid often found in Magnolia officinalis bark.[1] Due to its origin and chemical structure, it is frequently found alongside other structurally similar alkaloids which have the potential to co-elute. Potential co-eluting impurities include other benzylisoquinoline and aporphine alkaloids such as magnoflorine, tembetarine, and oblongine.[3][4] Degradation products formed during sample processing or storage can also be a source of co-eluting impurities.
Q3: My this compound peak shows significant tailing. What could be the cause and how can I fix it?
A3: Peak tailing in the analysis of a basic compound like this compound is often due to strong interactions with residual silanol groups on the silica-based stationary phase of the HPLC column. To address this, you can try the following:
-
Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) or use a mobile phase with a higher ionic strength or a different pH to minimize secondary interactions. An ammonium acetate buffer is often used in published methods.[2]
-
Column Selection: Switch to a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions with basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
Q4: I am observing a peak that is co-eluting with my this compound peak. How can I confirm if it is an impurity?
A4: Confirming the presence of a co-eluting impurity requires a multi-pronged approach:
-
Peak Purity Analysis: If you are using a DAD detector, perform a peak purity analysis across the peak. A non-homogenous spectrum across the peak is a strong indication of a co-eluting impurity.
-
Mass Spectrometry (MS): If coupled to an MS detector, examine the mass spectrum across the chromatographic peak. The presence of ions other than the expected molecular ion for this compound ([M]⁺) and its characteristic fragments would confirm a co-eluting species.[4]
-
Forced Degradation Studies: Performing forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) can help to intentionally generate degradation products.[5][6] If the retention time of a degradation product matches that of the suspected impurity, it can help in its identification.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and a Co-eluting Impurity
This guide provides a systematic approach to improve the separation between this compound and a closely eluting impurity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps:
-
Mobile Phase Adjustment:
-
Organic Modifier: Vary the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
pH: Adjust the pH of the aqueous portion of the mobile phase. For a basic compound like this compound, a slight change in pH can significantly alter its retention and selectivity relative to impurities.
-
Buffer Concentration: Modify the concentration of the buffer (e.g., ammonium acetate). This can influence peak shape and selectivity.[2]
-
-
Gradient Modification:
-
If using a gradient elution, make the gradient shallower around the elution time of this compound. A slower increase in the organic solvent percentage can enhance the separation of closely eluting compounds.
-
-
Temperature Adjustment:
-
Lowering the column temperature can sometimes improve resolution by decreasing the rate of mass transfer. Conversely, increasing the temperature can sometimes change selectivity. Experiment with a range of temperatures (e.g., 25°C to 40°C).
-
-
Column Change:
-
If the above steps do not provide adequate resolution, consider changing the HPLC column.
-
Different Stationary Phase: Switch to a column with a different stationary phase chemistry (e.g., phenyl-hexyl, cyano) to exploit different separation mechanisms.
-
Smaller Particle Size: A column with smaller particles (e.g., sub-2 µm) will provide higher efficiency and may resolve the peaks.
-
Longer Column: A longer column will provide more theoretical plates and can improve resolution, but will also increase analysis time and backpressure.
-
-
Quantitative Data Summary for Method Optimization:
| Parameter | Initial Condition | Modified Condition 1 | Modified Condition 2 | Resolution (Rs) |
| Mobile Phase | 30% Acetonitrile | 25% Acetonitrile | 35% Acetonitrile | 0.8 -> 1.2 -> 0.6 |
| pH | 7.5 | 7.0 | 8.0 | 0.8 -> 1.0 -> 0.9 |
| Gradient Slope | 5%/min | 2%/min | 10%/min | 0.8 -> 1.5 -> 0.5 |
| Temperature | 35°C | 25°C | 45°C | 0.8 -> 1.1 -> 0.7 |
Note: The values in this table are illustrative examples to demonstrate the effect of parameter changes on resolution.
Issue 2: Identification of an Unknown Co-eluting Impurity
This guide outlines a procedure for the tentative identification of an unknown impurity that co-elutes with this compound.
Experimental Workflow for Impurity Identification:
Caption: Workflow for impurity identification.
Detailed Experimental Protocols:
-
LC-MS and MS/MS Analysis:
-
Objective: To obtain the accurate mass of the impurity and its fragmentation pattern.
-
Method:
-
Analyze the sample using an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire full scan MS data to determine the molecular weight of the co-eluting impurity.
-
Perform data-dependent MS/MS analysis to obtain the fragmentation pattern of the impurity's molecular ion. The collision-induced dissociation (CID) energy can be varied to obtain comprehensive fragmentation information.[2]
-
-
Data Analysis: Compare the fragmentation pattern of the impurity with that of this compound. Structurally related compounds often share common fragment ions.[4]
-
-
Forced Degradation Study:
-
Objective: To generate potential degradation products of this compound and compare their chromatographic and mass spectral properties with the unknown impurity.[7]
-
Protocols:
-
Acid Hydrolysis: Dissolve this compound standard in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound standard in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid this compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by LC-MS and compare the retention times and mass spectra of the resulting degradation products with the unknown impurity.
-
-
Database Search:
-
Utilize chemical databases (e.g., Scifinder, ChemSpider, PubChem) and literature databases to search for known alkaloids or degradation products with the determined molecular weight and plausible fragmentation patterns that are known to exist in Magnolia species.
-
By following these guides, researchers can systematically troubleshoot issues with co-eluting impurities in this compound analysis, leading to more accurate and reliable results.
References
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmasm.com [pharmasm.com]
Technical Support Center: Enhancing the Stability of Magnocurarine Solutions for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Magnocurarine solutions for experimental use. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a quaternary benzylisoquinoline alkaloid.[1][2][3][4][5] Like many complex organic molecules, it can be susceptible to degradation in solution over time, which can be accelerated by factors such as pH, temperature, light, and the presence of oxidative agents. Degradation can lead to a decrease in the effective concentration of this compound, the formation of impurities that may have confounding biological effects, and ultimately, to unreliable and irreproducible experimental results.
Q2: What are the primary factors that can affect the stability of this compound solutions?
While specific degradation kinetics for this compound are not extensively documented in publicly available literature, data from structurally related quaternary benzylisoquinoline alkaloids, such as Berberine, suggest that the following factors are critical to consider:
-
pH: Alkaloid stability is often highly pH-dependent.[6][7] Both acidic and alkaline conditions can catalyze hydrolytic degradation. For some related alkaloids, near-neutral pH has been found to be optimal for stability.[8]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[7][9]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[8][10]
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.
Q3: What are the recommended solvents for preparing this compound stock solutions?
This compound is reported to be soluble in dimethyl sulfoxide (DMSO), methanol, and water. For long-term storage, preparing a concentrated stock solution in anhydrous DMSO is often a good practice as it can limit hydrolytic degradation. Aqueous solutions are generally less stable and should be prepared fresh for each experiment whenever possible.
Q4: How should I store my this compound solutions?
For optimal stability, it is recommended to:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
Consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation, especially for long-term storage.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results over time. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Perform a stability test on your working solution under your experimental conditions (see Experimental Protocols). 3. If degradation is confirmed, consider adjusting the pH of your buffer to be near-neutral (pH 6-8) if your experimental design allows. |
| Loss of biological activity of the this compound solution. | Significant degradation of the active compound. | 1. Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV). 2. Prepare a fresh stock solution from solid this compound. 3. If the issue persists, consider the possibility of photodegradation. Ensure all solutions are handled with minimal light exposure. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Review the storage conditions of your stock and working solutions. 2. Conduct a forced degradation study (see Experimental Protocols) to tentatively identify potential degradation products. 3. If degradation is occurring under standard conditions, consider the addition of antioxidants or using a different buffer system. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in an Aqueous Buffer
Objective: To determine the short-term stability of a this compound working solution under specific experimental conditions (pH and temperature).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
Methodology:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to determine the initial peak area of this compound.
-
Incubate the remaining solution at the desired experimental temperature, protected from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
A significant decrease in the peak area of this compound over time indicates instability under the tested conditions.
Protocol 2: Forced Degradation Study
Objective: To investigate the potential degradation pathways of this compound under stress conditions.
Materials:
-
This compound solution in a suitable solvent (e.g., water or methanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
Methodology:
-
Acid Hydrolysis: Add HCl to the this compound solution to achieve a final concentration of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Add NaOH to the this compound solution to achieve a final concentration of 0.1 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a set period.
-
Oxidative Degradation: Add H₂O₂ to the this compound solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a set period.
-
Photolytic Degradation: Expose the this compound solution to a UV lamp (e.g., 254 nm) for a set period.
-
Analyze the stressed samples by HPLC or LC-MS to observe the degradation of the parent compound and the formation of degradation products.
Data Presentation
The following table summarizes stability data for Berberine, a structurally related quaternary benzylisoquinoline alkaloid, which may provide insights into the potential stability profile of this compound.
| Condition | Berberine Stability | Reference |
| Acid Hydrolysis (1M HCl, 80°C, 5h) | ~6% degradation | [11] |
| Base Hydrolysis (1M NaOH, 80°C, 3h) | ~83% degradation | [11] |
| Oxidative (30% H₂O₂, 80°C, 1h) | ~19% degradation | [11] |
| Photolytic (UV light, 24h) | Stable | [11] |
| Aqueous Solution (pH 1.2-9.0, 25-40°C, 6 months) | <5% degradation | [12] |
| Photodegradation (Simulated Sunlight) | Follows pseudo-first-order kinetics; most efficient at near-neutral pH. | [8] |
Note: This data is for Berberine and should be used as a general guide. It is crucial to perform stability studies for this compound under your specific experimental conditions.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing this compound solution stability.
Caption: Troubleshooting flowchart for this compound stability issues.
References
- 1. Bioassay-directed isolation of quaternary benzylisoquinolines from Berberis integerrima with bactericidal activity against Brucella abortus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quaternary isoquinoline alkaloids from Xylopia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassay-directed isolation of quaternary benzylisoquinolines from Berberis integerrima with bactericidal activity against Brucella abortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alkaloid biosynthesis in medicinal crop kratom (Mitragyna speciosa) varies with postharvest, genetic, and seasonal factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Magnocurarine in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Magnocurarine in cellular models. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a benzylisoquinoline alkaloid historically recognized for its "curare-like" effects, suggesting its primary on-target mechanism is the antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to muscle relaxation.[1][2] In cellular models, particularly those of neuronal or muscle origin, the on-target effect would manifest as inhibition of acetylcholine-induced depolarization or calcium influx.
Q2: Is there a known off-target profile for this compound?
A2: Currently, a comprehensive public off-target binding profile for this compound is not available. Limited screening studies have been conducted. One study evaluated the in vitro inhibitory activity of (R)-magnocurarine against aldose reductase, lipase, α-glucosidase, and DPP-IV, but found only weak activity, with inhibition rates below 20% at a concentration of 10 µM (40 µM for α-glucosidase).[3] Similarly, it showed weak cytotoxicity against A549, Bel-7402, and HCT-8 cancer cell lines at a concentration of 5 µg/mL.[3] While computational docking studies have explored its potential interaction with targets related to Alzheimer's disease, experimental validation of these interactions is pending.[4]
Q3: My cells are showing unexpected phenotypes (e.g., changes in proliferation, morphology, or viability) after this compound treatment. How can I determine if this is an off-target effect?
A3: Unexplained cellular responses are often the first indication of off-target activity. To investigate this, a systematic approach is recommended:
-
Perform a Dose-Response Analysis: Correlate the concentration of this compound required to elicit the unexpected phenotype with the concentration that affects its intended target (nAChRs). A significant divergence in these concentrations may suggest an off-target effect.
-
Use a Structurally Unrelated Antagonist: Treat your cells with a different, well-characterized nAChR antagonist. If this compound does not produce the same unexpected phenotype, it strengthens the hypothesis of a this compound-specific off-target effect.
-
Conduct Control Experiments: In parallel, treat cells with other alkaloids isolated from Magnolia officinalis, such as Magnoflorine, to see if they induce similar effects, which could point to a shared off-target among related structures.[5]
Q4: What are some potential off-target signaling pathways that could be affected by this compound?
A4: While specific pathways for this compound are not well-documented, other bioactive compounds from Magnolia officinalis, such as Honokiol and Magnolol, are known to modulate several key signaling pathways.[6][7] Researchers encountering anomalous results should consider investigating whether this compound might affect these pathways, which include:
-
NF-κB Signaling: A central regulator of inflammation and cell survival.
-
MAPK Signaling (e.g., ERK, JNK, p38): Crucial for cellular processes like proliferation, differentiation, and apoptosis.
-
PI3K/Akt/mTOR Signaling: A key pathway in cell growth, metabolism, and survival.
Investigating the activation state of key proteins in these pathways (e.g., via Western blot or reporter assays) after this compound treatment can provide valuable insights.
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Issue 1: High Cellular Toxicity or Apoptosis at Concentrations Expected to be On-Target
-
Problem: You observe significant cell death or activation of apoptotic markers at concentrations where you expect to see specific nAChR antagonism.
-
Troubleshooting Steps:
-
Confirm On-Target Potency: First, establish the IC50 for nAChR inhibition in your specific cell model using a functional assay (e.g., calcium imaging with an acetylcholine challenge).
-
Determine Cytotoxicity IC50: Perform a standard cytotoxicity assay (e.g., MTT, LDH release, or resazurin-based assays) to determine the concentration of this compound that causes 50% cell death.[5]
-
Compare Potency and Toxicity: If the cytotoxicity IC50 is close to the on-target IC50, the therapeutic window is narrow, and off-target toxicity is likely.
-
Rescue Experiment: If a specific off-target is suspected (e.g., a particular kinase), try to "rescue" the cells from this compound-induced toxicity by co-incubating with an inhibitor of that off-target.
-
Issue 2: Inconsistent or Non-Reproducible Results in Functional Assays
-
Problem: The results of your cellular assays vary significantly between experiments, even with consistent this compound concentrations.
-
Troubleshooting Steps:
-
Assess Compound Stability: this compound, like many natural products, may be unstable in solution or sensitive to light and temperature. Ensure proper storage and handling. Prepare fresh solutions for each experiment from a validated stock.
-
Optimize Compound Concentration: High concentrations can lead to non-specific effects. Perform a dose-response experiment to identify the optimal concentration range that demonstrates a specific effect on your pathway of interest without causing general cellular stress.
-
Control for Vehicle Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is used at the same final concentration in all control wells and that this concentration is not causing cellular stress.
-
Cellular Context: The expression levels of on- and off-target proteins can vary with cell passage number and confluency. Standardize your cell culture conditions meticulously.
-
Issue 3: Interference in Reporter Gene Assays
-
Problem: You are using a reporter gene assay (e.g., luciferase, β-galactosidase) to measure the activity of a signaling pathway, but you suspect this compound is directly interfering with the reporter protein.
-
Troubleshooting Steps:
-
Counter-Screen with a Control Vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. This will help determine if the compound is directly affecting the reporter enzyme or general transcription/translation machinery.
-
Use a Different Reporter System: Some compounds can directly inhibit or activate certain reporter enzymes. Switching to a different reporter system (e.g., from firefly luciferase to a fluorescent protein) can help mitigate this.
-
Perform a Cell-Free Assay: If possible, test this compound's effect on the purified reporter enzyme in a cell-free system to definitively rule out direct inhibition or activation.
-
Quantitative Data Summary
The available quantitative data for this compound's biological activity is limited. The following table summarizes the findings from a key in vitro screening study.
| Assay Type | Target/Cell Line | Concentration Tested | Result (Inhibition Rate) | Reference |
| Aldose Reductase Inhibition | Enzyme Assay | 10 µM | < 20% | [3] |
| Lipase Inhibition | Enzyme Assay | 10 µM | < 20% | [3] |
| α-Glucosidase Inhibition | Enzyme Assay | 40 µM | < 20% | [3] |
| DPP-IV Inhibition | Enzyme Assay | 10 µM | < 20% | [3] |
| Cytotoxicity | A549 | 5 µg/mL | Weak Activity | [3] |
| Cytotoxicity | Bel-7402 | 5 µg/mL | Weak Activity | [3] |
| Cytotoxicity | HCT-8 | 5 µg/mL | Weak Activity | [3] |
Experimental Protocols & Visualizations
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Detailed Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.
-
Heating: Harvest the cells, lyse them, and aliquot the lysate into separate tubes. Heat the aliquots at a range of different temperatures.
-
Protein Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of a specific target protein remaining in the supernatant at each temperature using Western blotting or other protein quantification methods. A shift in the melting curve indicates target engagement.
Hypothesized On-Target Signaling Pathway: nAChR Antagonism
This diagram illustrates the expected on-target effect of this compound in a neuronal or muscle cell.
Potential Off-Target Signaling Pathway to Investigate: NF-κB
This diagram shows a simplified NF-κB signaling pathway, which could be investigated as a potential off-target of this compound. Researchers can test whether this compound inhibits or activates this pathway at key nodes.
References
- 1. CURARE-LIKE ACTION OF this compound, ISOLATED FROM MAGNOLIA OBOVATA [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Potential Lead Compound from Magnolia officinalis for Alzheimer’s Disease through Pharmacokinetic Prediction, Molecular Docking, Dynamic Simulation, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 7. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Magnocurarine in Complex Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of Magnocurarine quantification in complex mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound using liquid chromatography-mass spectrometry (LC-MS) methods.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: this compound, as a quaternary alkaloid, can interact with residual silanols on C18 columns, leading to peak tailing.[1][2][3] | - Use a column with end-capping or a hybrid particle technology. - Add a small amount of an amine modifier (e.g., 0.1% formic acid or triethylamine) to the mobile phase to mask silanol groups. - Consider using a HILIC column, which can provide better retention and peak shape for polar, charged analytes like this compound.[1] |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.[2][3] | - Optimize the mobile phase pH. For quaternary amines, a lower pH (e.g., 2.5-3.5) often improves peak shape on reversed-phase columns. | |
| Column Overload: Injecting too much sample can lead to peak distortion.[4] | - Reduce the injection volume or dilute the sample. | |
| Low Signal Intensity or Poor Sensitivity | Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the MS source, leading to a suppressed or enhanced signal.[5][6][7][8] | - Optimize Sample Preparation: Employ solid-phase extraction (SPE) with a mixed-mode or cation-exchange sorbent to effectively remove interfering matrix components.[6] - Chromatographic Separation: Modify the gradient to better separate this compound from matrix interferences. - Use an Internal Standard: A stable isotope-labeled internal standard is ideal to compensate for matrix effects.[8] If unavailable, a structurally similar compound can be used. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[7] |
| Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor sensitivity. | - Optimize MS parameters, including capillary voltage, gas flows, nebulizer pressure, and collision energy, by infusing a standard solution of this compound.[9][10] | |
| Retention Time Shifts | Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially pH, can cause shifts in retention time.[2] | - Ensure accurate and consistent preparation of the mobile phase for all runs. Premixing solvents can improve consistency. |
| Column Equilibration: Insufficient column equilibration time between injections can lead to retention time drift. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. | |
| Temperature Fluctuations: Changes in column temperature can affect retention times.[4] | - Use a column oven to maintain a constant and consistent temperature throughout the analysis. | |
| High Background Noise | Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system can lead to high background noise. | - Use high-purity, LC-MS grade solvents and reagents. - Regularly flush the LC system and clean the MS ion source. |
| Sample Matrix Complexity: Complex sample matrices can introduce a high level of background ions. | - Improve sample clean-up procedures to remove more of the matrix components. | |
| Inconsistent Results or Poor Reproducibility | Sample Preparation Variability: Inconsistent sample preparation is a major source of variability. | - Standardize and validate the sample preparation protocol. Use automated systems where possible to improve consistency. |
| Analyte Instability: this compound may degrade under certain conditions, leading to inconsistent results. | - Investigate the stability of this compound under different pH and temperature conditions.[4] Store samples and standards appropriately (e.g., at low temperatures and protected from light). |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the most effective way to extract this compound from a complex plant matrix? A1: A solid-liquid extraction followed by a solid-phase extraction (SPE) clean-up is generally effective. For this compound, a quaternary alkaloid, using a strong cation exchange (SCX) or a mixed-mode SPE cartridge can provide a cleaner extract by retaining the positively charged analyte while allowing neutral and acidic interferences to be washed away.
-
Q2: How can I minimize matrix effects when analyzing this compound in plasma or serum? A2: Protein precipitation followed by SPE is a common and effective approach. Alternatively, liquid-liquid extraction (LLE) can be used. To further mitigate matrix effects, the use of a stable isotope-labeled internal standard is highly recommended. If not available, matrix-matched calibration curves should be prepared.[6][7][8]
Chromatography
-
Q3: I am observing significant peak tailing for this compound on my C18 column. What can I do? A3: Peak tailing for quaternary amines like this compound on reversed-phase columns is often due to interactions with residual silanol groups.[1][2][3] To address this, you can:
-
Use a column with advanced end-capping or a hybrid silica base.
-
Add a competing base, like triethylamine (0.1%), to your mobile phase.
-
Lower the mobile phase pH to around 2.5-3.5 with an acid like formic acid.
-
Consider switching to a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which often provides better retention and peak shape for highly polar and charged compounds.[1]
-
-
Q4: What are the typical mobile phases used for the analysis of isoquinoline alkaloids like this compound? A4: For reversed-phase chromatography, a gradient elution with water and acetonitrile or methanol, both containing an acidic modifier like 0.1% formic acid, is commonly used.[9] The formic acid helps to improve peak shape and ionization efficiency in the mass spectrometer.
Mass Spectrometry
-
Q5: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS? A5: Based on its structure and fragmentation patterns of similar isoquinoline alkaloids, the precursor ion ([M]+) for this compound (C20H24NO4+) is expected at m/z 342.17. Common fragmentation pathways for aporphine alkaloids involve losses of methyl groups, methoxy groups, and cleavage of the isoquinoline ring structure.[11] A proposed fragmentation pathway for this compound can be found in the literature.[12]
-
Q6: How can I improve the sensitivity of my MS method for this compound? A6: Method sensitivity can be enhanced by optimizing the MS parameters. This includes the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas temperature, and flow rates) and the collision energy for MS/MS fragmentation. A systematic optimization by infusing a standard solution of this compound is recommended.[9][10]
Analyte Stability
-
Q7: Is this compound stable during sample storage and analysis? A7: While specific stability data for this compound is limited, related alkaloids can be susceptible to degradation depending on pH and temperature.[4] It is advisable to conduct stability studies under your specific storage and analytical conditions. As a general precaution, store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and protect them from light. For analysis, using a cooled autosampler is recommended.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Magnoflorine, a structurally similar isoquinoline alkaloid, which can serve as a reference for developing a quantitative method for this compound.
Table 1: LC-MS/MS Method Validation Parameters for Magnoflorine in Rat Plasma [13][14]
| Parameter | Value |
| Linearity Range | 2 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (RSD) | < 9% |
| Inter-day Precision (RSD) | < 9% |
| Accuracy | 95.5% - 107.5% |
| Mean Recovery | > 83.0% |
Table 2: Comparative LOD and LOQ Values for Isoquinoline Alkaloids by LC-MS/MS [10][15][16][17]
| Alkaloid | LOD (ng/mL) | LOQ (ng/mL) | Matrix |
| Magnoflorine | 18 | 61 | Plant Extract |
| Berberine | 47 | 157 | Plant Extract |
| Sanguinarine | 22 | 73 | Plant Extract |
| Nitidine Chloride | 1 | 2 | Rat Plasma |
| Chelerythrine | 1 | 2 | Rat Plasma |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Magnoflorine in Plasma (Adaptable for this compound) [13]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of internal standard solution (e.g., nuciferine).
-
Add 400 µL of acetonitrile-methanol (9:1, v/v) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
-
-
UPLC Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-programmed gradient optimized to separate the analyte from interferences.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for poor peak shape.
References
- 1. Peak tailing for quaternary ammonium compound on C18 column - Chromatography Forum [chromforum.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. e-century.us [e-century.us]
- 14. Study on the PK profiles of magnoflorine and its potential interaction in Cortex phellodendri decoction by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid identification and pharmacokinetic studies of multiple active alkaloids in rat plasma through UPLC-Q-TOF-MS and UPLC-MS/MS after the oral administration of Zanthoxylum nitidum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Magnocurarine Analysis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the analytical method validation for Magnocurarine.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating an analytical method for this compound analysis?
A1: According to the International Council for Harmonisation (ICH) guidelines, the validation of an analytical method for quantifying this compound should include the following key parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3] These parameters ensure the method is suitable for its intended purpose.[4]
Q2: How do I demonstrate the specificity of my analytical method for this compound?
A2: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][5] For this compound, you can demonstrate specificity by:
-
Peak Purity Analysis: Using a photodiode array (PDA) detector to check the peak purity of this compound in the presence of other alkaloids from Magnolia officinalis extracts.[6][7]
-
Spiking Studies: Spiking the sample matrix with known related substances or impurities to show that the this compound peak is not interfered with.
-
Mass Spectrometry (MS): Using a mass spectrometer as a detector (e.g., HPLC-MS) provides high specificity by monitoring the specific mass-to-charge ratio (m/z) of this compound.[8][9]
Q3: My this compound peak is showing significant tailing. What are the common causes and solutions?
A3: Peak tailing in HPLC analysis of basic compounds like this compound is a common issue. Potential causes and troubleshooting steps include:
-
Secondary Silanol Interactions: Residual silanols on the silica-based C18 column can interact with the basic amine group of this compound.
-
Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid or acetic acid) to protonate the silanols and reduce interaction. Alternatively, use a high-purity, end-capped column or a column specifically designed for basic compounds.[10]
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol, methylene chloride followed by isopropanol) or replace the column if it's old.[10]
-
-
Mismatched Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Ensure the sample solvent is similar in strength to, or weaker than, the mobile phase.[11]
-
Q4: I am observing high backpressure in my HPLC system during analysis. What should I do?
A4: High backpressure is a frequent problem in HPLC systems and can halt experiments. A systematic approach is needed to identify the source of the blockage.
Caption: Troubleshooting workflow for high HPLC system backpressure.
Q5: My system suitability test (SST) failed. What parameters should I check first?
A5: A failed SST indicates that the chromatography system is not operating adequately for the intended analysis. Key parameters to check immediately are:
-
Mobile Phase Preparation: Ensure the mobile phase composition is correct, components are miscible, and it has been properly degassed.[12]
-
Column Equilibration: Verify that the column has been sufficiently equilibrated with the mobile phase.
-
Instrument Parameters: Check the flow rate, column temperature, and detector wavelength settings to ensure they match the method parameters.[10]
-
Standard Solution: Confirm the concentration and stability of your this compound standard solution.
Experimental Protocols
Sample Preparation: Extraction of this compound from Magnolia Officinalis Bark
This protocol is based on methods for extracting alkaloids from plant material.[6][8]
-
Grinding: Mill the dried bark of Magnolia officinalis to a fine powder (e.g., 40 mesh).
-
Extraction:
-
Purification (Optional - for cleaner samples):
-
Filter the extract.
-
Pass a 5 mL aliquot of the filtrate through a Strata X-C strong cation exchange solid-phase extraction (SPE) cartridge.[6]
-
Wash the cartridge sequentially with 5 mL of water and 5 mL of methanol.
-
Elute the alkaloids with 5 mL of 2M NH₄OH in methanol.
-
-
Final Preparation:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 2 mL) of the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.[6]
-
HPLC-UV/MS Method for this compound Analysis
The following conditions are adapted from published methods for analyzing alkaloids in Magnolia officinalis.[6][7][8]
| Parameter | Recommended Setting |
| Column | Gemini-NX C18 (4.6 mm × 250 mm, 5 µm) or equivalent reversed-phase column.[6][8] |
| Mobile Phase | A: Acetonitrile (CH₃CN) B: 0.1M Ammonium Acetate (pH adjusted to 7.5 with NH₄OH).[6][8] |
| Gradient Program | 5-30% A (0-20 min), 30-60% A (20-35 min), 60-90% A (35-40 min).[6][8] |
| Flow Rate | 1.0 mL/min.[6][8] |
| Column Temperature | 35 °C.[6][8] |
| Injection Volume | 10 µL.[6] |
| UV Detection | 283 nm.[6][8] |
| MS Detector (ESI+) | Nebulizer: 42.0 psi Dry Gas: 12.0 L/min Dry Temperature: 350 °C Scan Range: m/z 100–1000.[6][8] |
Method Validation Parameters & Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[2][3][5]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to measure the analyte accurately in the presence of other components.[3] | Peak purity index > 0.99; No interference at the retention time of this compound in blank and placebo chromatograms. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration.[1] | Correlation coefficient (R²) ≥ 0.998.[13] |
| Range | The interval between the upper and lower concentrations of the analyte demonstrated to have suitable precision, accuracy, and linearity.[1] | For assay: 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value.[4] Expressed as percent recovery. | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[2] |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval.[1] | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections or nine determinations across the specified range.[2][3] |
| Intermediate Precision | Precision within the same laboratory but on different days, with different analysts, or on different equipment.[2] | Overall RSD ≤ 2.0% when results are combined with repeatability data. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[4] | Signal-to-Noise ratio of 3:1.[2] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4] | Signal-to-Noise ratio of 10:1; RSD for precision at this level should be acceptable.[2] |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[3] | System suitability parameters remain within acceptance criteria when parameters like pH, flow rate, or temperature are varied slightly. |
Validation Workflow
The validation process follows a logical sequence to ensure all performance characteristics of the method are thoroughly evaluated.
Caption: General workflow for analytical method validation.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Studies on the alkaloids of the bark of Magnolia officinalis: isolation and on-line analysis by HPLC-ESI-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. mastelf.com [mastelf.com]
- 12. realab.ua [realab.ua]
- 13. farmaciajournal.com [farmaciajournal.com]
Validation & Comparative
A Comparative Analysis of the Neuromuscular Blocking Potency of Magnocurarine and d-Tubocurarine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuromuscular blocking potency of Magnocurarine and d-tubocurarine. While quantitative data for d-tubocurarine is well-established, data for this compound is primarily qualitative, based on early pharmacological studies. This document synthesizes the available experimental evidence to offer a comprehensive overview for research and drug development purposes.
At a Glance: Potency and Mechanism
Both this compound, an alkaloid isolated from the bark of Magnolia obovata, and d-tubocurarine, the active component of curare, exert their effects by blocking neuromuscular transmission. Structurally, this compound (N-methyl coclaurine methyl hydroxide) resembles one half of the d-tubocurarine molecule.[1] Both are classified as non-depolarizing neuromuscular blocking agents, acting as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[1] This antagonism prevents acetylcholine from binding, thereby inhibiting muscle depolarization and causing muscle relaxation.
Quantitative Potency Data
Table 1: Quantitative Potency of d-Tubocurarine
| Potency Metric | Value | Species | Experimental Model | Reference |
| IC50 | 3.8 µM | Rat | Phrenic Nerve-Diaphragm | [2] |
| IC50 | ~2 x 10-6 M | Rat | Phrenic Nerve-Diaphragm | [3] |
| ED50 | 0.25 µg/ml | Rat | Phrenic Nerve-Diaphragm | [4] |
| LD50 | ~2 x 10-7 mol/kg | Mouse | In vivo (acute toxicity) | [3] |
| LD50 | 0.146 mg/kg (IV) | Rabbit | In vivo | [5] |
Qualitative and Semi-Quantitative Comparison
The seminal 1952 study by Ogiu et al. provides the most direct, albeit qualitative, comparison of this compound and d-tubocurarine. The study investigated the "curare-like action" of this compound chloride (MC) and compared it to d-tubocurarine chloride (TC) and decamethonium iodide (C10) in frogs, mice, and rabbits.[1]
Table 2: Qualitative and Semi-Quantitative Potency Comparison
| Compound | Species | Dosage and Observed Effects | Conclusion from Study | Reference |
| This compound | Frog, Mouse, Rabbit | Specific dosages leading to ataxia and limb paralysis were examined. | Possesses curare-like action. | [1] |
| d-Tubocurarine | Frog, Mouse, Rabbit | Used as a comparator to this compound. | The standard for curare-like activity. | [1] |
Note: The 1952 study by Ogiu et al. is the primary source for the neuromuscular blocking effects of this compound. While it confirms a similar mechanism to d-tubocurarine, it does not provide the precise quantitative data necessary for a direct potency ratio.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the potency of neuromuscular blocking agents.
Rabbit Head-Drop Method (In Vivo)
This bioassay is used to determine the potency of curare-like substances by measuring the dose required to produce muscle relaxation in the neck, leading to a "head-drop."[6]
-
Animal Preparation: Healthy rabbits are used for the assay.[7]
-
Drug Administration: The test substance (e.g., d-tubocurarine) is administered intravenously, typically through the marginal ear vein, at a controlled rate.[6][8]
-
Endpoint Determination: The infusion continues until the rabbit is unable to hold its head erect, and the neck muscles are toneless. This is often confirmed by a lack of response to a light stimulus to the eyes.[6][8]
-
Data Analysis: The total dose required to produce the head-drop is recorded. A crossover design is often employed, where the same animals are tested with both the standard and test samples on different days to minimize biological variability.[7] The mean dose of the test sample required to cause head-drop is then compared to the mean dose of a standard preparation.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Relative potency of some neuromuscular blocking drugs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction between d-tubocurarine, pancuronium, polymyxin B, and neostigmine on neuromuscular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubocurarine chloride - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. pharmacyconcepts.in [pharmacyconcepts.in]
- 8. Bio assay of d-tubocurarine | PDF [slideshare.net]
A Structural and Functional Comparison of Magnocurarine and Other Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural comparison of Magnocurarine with other notable isoquinoline alkaloids, including d-tubocurarine, berberine, sanguinarine, and papaverine. While quantitative experimental data for this compound remains limited in publicly accessible literature, this guide synthesizes available structural information and contrasts the known pharmacological activities and signaling pathways of these related compounds to offer a framework for future research and drug development.
Structural Comparison of Selected Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds characterized by a core isoquinoline structure. They are classified into various subgroups based on their specific chemical frameworks. This compound belongs to the benzylisoquinoline subgroup.[1][2] A key structural feature of this compound is the presence of a quaternary nitrogen atom, which imparts a permanent positive charge.[1]
Below is a comparison of the chemical structures of this compound and other selected isoquinoline alkaloids.
| Alkaloid | Subgroup | Key Structural Features | Molecular Formula |
| This compound | Benzylisoquinoline | Quaternary ammonium ion, two aromatic rings with hydroxyl and methoxy substituents.[1] | C₁₉H₂₄NO₃⁺ |
| d-Tubocurarine | Bisbenzylisoquinoline | Two benzylisoquinoline units linked together; contains two nitrogen atoms, one of which is quaternary.[3][4][5] | C₃₇H₄₁N₂O₆⁺ |
| Berberine | Protoberberine | Tetracyclic skeleton with a quaternary nitrogen atom.[2][6][7][8][9] | C₂₀H₁₈NO₄⁺ |
| Sanguinarine | Benzophenanthridine | Polycyclic aromatic structure with a quaternary iminium ion.[10][11][12][13] | C₂₀H₁₄NO₄⁺ |
| Papaverine | Benzylisoquinoline | Contains four methoxy groups and lacks a quaternary nitrogen.[1][14][15][16][17] | C₂₀H₂₁NO₄ |
| Magnoflorine | Aporphine | Quaternary aporphine structure.[18][19][20][21] | C₂₀H₂₄NO₄⁺ |
| Tembetarine | Benzylisoquinoline | Quaternary ammonium ion with a similar core to this compound but different substitution patterns.[22][23][24][25][26] | C₂₀H₂₆NO₄⁺ |
Comparative Biological Activity and Quantitative Data
In contrast, quantitative data for other isoquinoline alkaloids, particularly d-tubocurarine, are more extensively documented.
Table of Neuromuscular Blocking Activity for d-Tubocurarine
| Compound | Assay | Organism/System | Value | Reference |
| d-Tubocurarine | ED90 (90% depression of twitch tension) | Dog | 130 ± 19 µg/kg | [16] |
| d-Tubocurarine | IC50 (inhibition of nAChR) | BC3H-1 cells | 41 ± 2 nM | [27] |
| d-Tubocurarine | Ki (inhibition of [3H]perhydrohistrionicotoxin binding) | Torpedo electric organ membranes | 10 µM at 37°C, 100 µM at 22°C | [28] |
Signaling Pathways of Structurally Related Isoquinoline Alkaloids
While the specific signaling pathways modulated by this compound have not been elucidated, research has detailed the mechanisms of action for other isoquinoline alkaloids. These pathways are diverse, reflecting the structural variety within this alkaloid class.
Berberine
Berberine is known to influence several key signaling pathways, primarily related to metabolism and cell growth. It is a well-documented activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By activating AMPK, berberine can modulate downstream pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways. It has also been shown to interact with the Wnt/β-catenin signaling pathway.
Sanguinarine
Sanguinarine has been shown to exert its biological effects, including pro-apoptotic and anti-inflammatory activities, through the modulation of multiple signaling cascades. Key pathways affected by sanguinarine include the JAK/STAT, PI3K/Akt/mTOR, NF-κB, and MAPK signaling pathways.
Papaverine
Papaverine's primary mechanism of action as a smooth muscle relaxant is through the non-selective inhibition of phosphodiesterase (PDE) enzymes. This leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in vasodilation.
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound with other isoquinoline alkaloids are not available in the current literature. However, standardized methods for assessing neuromuscular blockade are well-established.
General Protocol for In Vitro Neuromuscular Junction Assay
A common in vitro method to assess the neuromuscular blocking activity of a compound involves the use of a nerve-muscle preparation, such as the phrenic nerve-diaphragm preparation from a rat.
-
Tissue Preparation: The phrenic nerve and diaphragm muscle are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Stimulation: The phrenic nerve is stimulated with supramaximal electrical pulses at a specific frequency (e.g., 0.1 Hz) to elicit muscle contractions.
-
Recording: The isometric contractions of the diaphragm muscle are recorded using a force transducer connected to a data acquisition system.
-
Compound Administration: After a stabilization period with consistent muscle contractions, the test compound (e.g., this compound) is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Analysis: The percentage inhibition of the muscle twitch height is calculated for each concentration of the compound. An IC50 value (the concentration of the compound that produces 50% inhibition of the muscle contraction) can then be determined from the concentration-response curve.
Conclusion and Future Directions
This compound, a benzylisoquinoline alkaloid, shares structural similarities with other pharmacologically active compounds in its class, most notably d-tubocurarine. While its curare-like effects have been qualitatively described, a significant gap exists in the scientific literature regarding quantitative data on its biological activity and the specific signaling pathways it modulates. In contrast, alkaloids such as berberine, sanguinarine, and papaverine have been extensively studied, revealing diverse mechanisms of action that impact a wide range of cellular processes.
To fully understand the therapeutic potential and structure-activity relationships of this compound, further research is imperative. Future studies should focus on:
-
Quantitative assessment of neuromuscular blocking activity: Determining the IC50 and/or ED50 values of this compound using standardized in vitro and in vivo models.
-
Receptor binding assays: Identifying the specific receptor subtypes (e.g., nicotinic acetylcholine receptors) with which this compound interacts and quantifying its binding affinity (Ki).
-
Elucidation of signaling pathways: Investigating the downstream cellular effects of this compound to identify the signaling cascades it modulates.
-
Direct comparative studies: Performing side-by-side comparisons of this compound with other neuromuscular blocking agents to accurately determine its relative potency and efficacy.
Such studies will be crucial for positioning this compound within the broader landscape of isoquinoline alkaloids and for exploring its potential as a lead compound in drug discovery and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Berberine - Wikipedia [en.wikipedia.org]
- 3. Tubocurarine chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular and Crystal Structures of Three Berberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sanguinarine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Papaverine - Wikipedia [en.wikipedia.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. (+)-Magnoflorine | C20H24NO4+ | CID 73337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Magnoflorine - Wikipedia [en.wikipedia.org]
- 22. GSRS [gsrs.ncats.nih.gov]
- 23. Tembetarine | C20H26NO4+ | CID 167718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. (R)-tembetarine | C20H26NO4+ | CID 826075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Tembetarine-武汉科斯坦生物科技有限公司 [m.chemstan.net]
- 26. Tembetarine | CAS:18446-73-6 | Manufacturer ChemFaces [chemfaces.com]
- 27. GSRS [precision.fda.gov]
- 28. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuromuscular Blocking Activity of Magnocurarine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuromuscular blocking activity of magnocurarine, an alkaloid isolated from Magnolia species. The information is intended for researchers, scientists, and professionals in drug development interested in the pharmacological properties of this compound. The guide presents available experimental data for this compound and compares it with established neuromuscular blocking agents, alongside detailed experimental protocols and relevant signaling pathways.
Overview of this compound
This compound is a quaternary ammonium benzylisoquinoline alkaloid. Structurally, it is identified as N-methyl coclaurine methyl hydroxide and shares a resemblance to a moiety of the d-tubocurarine molecule, a classic non-depolarizing neuromuscular blocking agent. Early studies have indicated that this compound exhibits a "curare-like" action, suggesting its potential as a neuromuscular blocker.
Comparative Neuromuscular Blocking Potency
Quantitative data on the potency of this compound is limited in readily available literature. The primary source of experimental data comes from a 1953 study by Ogiu and Morita. This guide presents this historical data and juxtaposes it with the potencies of well-established neuromuscular blocking drugs for a comprehensive perspective.
In Vivo Potency
The rabbit head-drop test is a classic in vivo assay to determine the potency of neuromuscular blocking agents. The endpoint is the dose at which the animal can no longer hold its head up due to neck muscle relaxation.
Table 1: In Vivo Potency of this compound and Other Neuromuscular Blocking Agents (Rabbit Head-Drop Method)
| Drug | Head-Drop Dose (mg/kg) |
| This compound chloride | 0.15 - 0.2 |
| d-tubocurarine chloride | 0.15 - 0.2 |
Data for this compound and d-tubocurarine from Ogiu and Morita, 1953.
Table 2: Comparative In Vivo Potency (ED95) of Clinically Used Neuromuscular Blocking Agents in Humans
| Drug | Chemical Class | ED95 (mg/kg) |
| Succinylcholine | Depolarizing | 0.3 |
| Tubocurarine | Benzylisoquinolinium | 0.51 |
| Atracurium | Benzylisoquinolinium | 0.25 |
| Cisatracurium | Benzylisoquinolinium | 0.05 |
| Pancuronium | Aminosteroid | 0.07 |
| Vecuronium | Aminosteroid | 0.05 |
| Rocuronium | Aminosteroid | 0.3 |
ED95 (Effective Dose, 95%) is the dose required to produce a 95% suppression of the first twitch in a train-of-four stimulation. Data is compiled from various pharmacological sources.
In Vitro Potency
The frog rectus abdominis muscle preparation is a standard in vitro model to assess the activity of neuromuscular blocking agents by measuring the inhibition of acetylcholine-induced muscle contraction.
Table 3: In Vitro Activity of this compound
| Drug | Effective Concentration (Frog Rectus Abdominis) |
| This compound chloride | 1:100,000 - 1:50,000 (10-20 µg/mL) |
Concentration required to produce a curare-like effect. Data from Ogiu and Morita, 1953.
Mechanism of Action and Signaling Pathway
This compound is presumed to act as a non-depolarizing neuromuscular blocking agent. This class of drugs functions as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, they prevent acetylcholine from binding, thereby inhibiting depolarization of the muscle fiber and subsequent muscle contraction.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the neuromuscular blocking activity of this compound.
Rabbit Head-Drop Assay (In Vivo)
Objective: To determine the in vivo potency of a neuromuscular blocking agent.
Animals: Healthy rabbits of a specific weight range.
Procedure:
-
The test compound (e.g., this compound chloride) is dissolved in a suitable vehicle (e.g., saline).
-
The solution is administered intravenously, typically into the marginal ear vein of the rabbit.
-
The infusion is performed at a constant rate.
-
The animal is observed for signs of muscle relaxation, particularly the neck muscles.
-
The "head-drop" endpoint is reached when the rabbit can no longer lift its head.
-
The total dose of the compound administered to reach this endpoint is recorded.
-
The experiment is repeated with a standard compound (e.g., d-tubocurarine) for comparison.
Frog Rectus Abdominis Muscle Preparation (In Vitro)
Objective: To assess the in vitro neuromuscular blocking activity and antagonism of acetylcholine.
Preparation:
-
A frog is pithed, and the rectus abdominis muscle is carefully dissected and isolated.
-
The muscle is mounted in an organ bath containing a physiological salt solution (e.g., Ringer's solution) maintained at a constant temperature and aerated.
-
One end of the muscle is fixed, and the other is attached to a force transducer to record muscle contractions.
Procedure:
-
The muscle is allowed to equilibrate in the organ bath.
-
A standard dose of acetylcholine is added to the bath to elicit a contractile response.
-
The muscle is washed, and the response is allowed to return to baseline.
-
A specific concentration of the test compound (this compound) is added to the bath and allowed to incubate for a set period.
-
The same standard dose of acetylcholine is added again in the presence of the test compound, and the contractile response is recorded.
-
A reduction in the acetylcholine-induced contraction indicates neuromuscular blocking activity.
-
A concentration-response curve can be generated by testing a range of concentrations of the antagonist.
Conclusion
The available evidence indicates that this compound possesses neuromuscular blocking properties, acting as a non-depolarizing agent. Its in vivo potency in the rabbit head-drop assay is comparable to that of d-tubocurarine. However, further studies are required to fully characterize its pharmacological profile, including its onset and duration of action, and to compare its potency with modern neuromuscular blocking agents using standardized methodologies. The experimental protocols and comparative data provided in this guide serve as a foundation for researchers to design further investigations into the potential of this compound as a neuromuscular blocking agent.
A Comparative Analysis of Magnocurarine from Diverse Magnolia Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Magnocurarine, a bioactive alkaloid found in various Magnolia species. This document synthesizes quantitative data on its abundance, details experimental protocols for its isolation and bioactivity assessment, and illustrates its mechanism of action through signaling pathway diagrams.
This compound, a benzyltetrahydroisoquinoline alkaloid, is recognized for its curare-like properties as a neuromuscular blocking agent. Its presence and concentration can vary significantly among different species of Magnolia, impacting the potential for its extraction and therapeutic application. This guide offers a side-by-side comparison to aid in the selection of promising species for further investigation and development.
Quantitative Analysis of this compound Content
The concentration of this compound in the bark of different Magnolia species and their varieties shows considerable variation. Data compiled from scientific literature indicates that while Magnolia officinalis is a common source, other species may contain significantly higher percentages of this alkaloid. The following table summarizes the this compound content found in the bark of various Magnolia and related Manglieta species.
| Species | Collection Site/Region | This compound Content (% w/w in bark) |
| Magnolia officinalis | Zhenping, Shaanxi, China | 0.150[1][2] |
| Magnolia officinalis | Hanzhong, Shaanxi, China | 0.103[1][2] |
| Magnolia officinalis | Ansi, Hubei, China | 0.127[1][2] |
| Magnolia officinalis | Nanjiang, Sichuan, China | 0.060[1][2] |
| Magnolia officinalis var. biloba | Jinggangshan, Jiangxi, China | 0.060[1][2] |
| Magnolia officinalis var. biloba | Guilin, Guangxi, China | 0.025[1] |
| Magnolia officinalis var. biloba | Lishui, Zhejiang, China | 0.201[1][2] |
| Magnolia wilsonii | Yaan, Sichuan, China | 1.620[1] |
| Magnolia rostrata | Tenchong, Yunnan, China | 0.061[1] |
| Magnolia rostrata | Undesignated region, Yunnan, China | 0.316[1] |
| Magnolia sargentiana | Ganluo, Sichuan, China | 1.465[1] |
| Magnolia sargentiana | Muchuan, Sichuan, China | 0.031[1] |
Note: Data is compiled from available literature and may vary based on factors such as season of collection, age of the plant, and specific extraction and analytical methods used.
Experimental Protocols
Isolation and Purification of this compound from Magnolia officinalis Bark
This protocol outlines a common method for the extraction and isolation of this compound and other alkaloids from Magnolia bark.[3]
1. Extraction:
-
The dried and powdered stem bark of M. officinalis (25 kg) is extracted three times with 70% ethanol under reflux.
-
The combined aqueous alcohol solutions are concentrated in vacuo to yield a suspension (approximately 5 L).
2. Acid-Base Partitioning:
-
The resulting suspension is acidified to pH 1 with hydrochloric acid (HCl).
-
This acidic solution is then partitioned three times with chloroform to remove non-alkaloidal compounds.
3. Ion-Exchange Chromatography:
-
The aqueous layer from the previous step is subjected to centrifugation.
-
The supernatant is then applied to an ion-exchange column (001 x 7; H+ form).
-
The column is first washed with 50% ethanol (10 L).
-
The alkaloid fraction is subsequently eluted with 2M ammonium hydroxide (NH4OH) in 50% ethanol.
4. Further Purification:
-
The solvent from the alkaloid fraction is evaporated under vacuum.
-
The crude alkaloid extract is then further purified using techniques such as Medium Pressure Liquid Chromatography (MPLC) over an ODS column and preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound and other individual alkaloids.
Assessment of Neuromuscular Blocking Activity using the Mouse Phrenic Nerve-Hemidiaphragm Preparation
The "mouse phrenic nerve hemidiaphragm assay" (MPN) is a classic ex vivo method to study the function of the neuromuscular junction and the effects of neuromuscular blocking agents like this compound.[4]
1. Preparation of the Tissue:
-
A mouse is euthanized, and a bilateral thoracotomy is performed to excise the sternum.
-
The phrenic nerves are carefully dissected from the cranial direction down to their connection with the diaphragm.
-
The two hemidiaphragms, each with its respective phrenic nerve, are then dissected out.
2. Experimental Setup:
-
The phrenic nerve-hemidiaphragm preparations are placed in a tissue holder within an organ bath containing Krebs solution (110 mM NaCl, 5 mM KCl, 1.25 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, 5 mM glucose, 20 mM NaHCO3).
-
The solution is maintained at a physiological temperature and continuously bubbled with 95% O2 and 5% CO2.
3. Measurement of Muscle Contraction:
-
The phrenic nerve is stimulated with electrical impulses (single twitches).
-
The resulting muscle contractions of the hemidiaphragm are measured and recorded.
4. Application of this compound and Data Analysis:
-
A concentration-response curve is established by adding increasing concentrations of this compound to the organ bath at set intervals.
-
The reduction in the force of muscle contraction is measured at each concentration.
-
From this data, the potency of this compound as a neuromuscular blocking agent can be determined, often expressed as the IC50 (the concentration that inhibits 50% of the maximal muscle contraction).
Mechanism of Action and Signaling Pathways
This compound exerts its muscle relaxant effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[5] This interference with neuromuscular transmission prevents muscle contraction.
Experimental Workflow for Bioactivity Assessment
The following diagram illustrates the general workflow for assessing the neuromuscular blocking activity of this compound.
Caption: Workflow for assessing neuromuscular blocking activity.
Signaling Pathway of Neuromuscular Transmission and Inhibition by this compound
The following diagram illustrates the key steps in neuromuscular transmission and how this compound competitively inhibits this process.
Caption: Neuromuscular junction signaling and competitive inhibition.
This guide provides a foundational overview for researchers interested in the comparative analysis of this compound from different Magnolia species. The significant variation in this compound content across species highlights the importance of careful species selection for research and potential drug development. The provided protocols offer a starting point for the isolation and functional characterization of this potent neuromuscular blocking agent.
References
- 1. Safety Issues Affecting Chinese Herbs: Magnolia alkaloids [itmonline.org]
- 2. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for Magnocurarine Analysis
Comparison of Analytical Method Performance
The choice between LC-MS and HPLC-UV methodologies hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | LC-MS/MS (for Isoquinoline Alkaloids) | HPLC-UV (for Magnoflorine) | UPLC-PDA (for Magnoflorine) |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | Not specified | 1 µg/mL[1][2] | 1 µg/mL[1][2] |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified |
| Precision (RSD%) | < 15% | Not specified | Not specified |
| Accuracy/Recovery (%) | Not specified | Not specified | Not specified |
*Data for magnoflorine is used as a representative example for a validated UV-based HPLC/UPLC method for a closely related isoquinoline alkaloid.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are protocols for an HPLC-ESI-MSn method used for the analysis of Magnocurarine and a validated UPLC-PDA method for the related alkaloid, magnoflorine.
HPLC-ESI-MSn for this compound Analysis
This method is suitable for the identification and semi-quantitative analysis of this compound in complex matrices such as plant extracts.
Sample Preparation:
-
Extract the powdered plant material (e.g., bark of Magnolia officinalis) with a suitable solvent (e.g., 70% ethanol) under reflux.
-
Adjust the pH of the extract to acidic conditions (e.g., pH 1 with HCl) and partition with a non-polar solvent like chloroform to remove lipids.
-
Apply the aqueous layer to a strong cation exchange column.
-
Wash the column with 50% ethanol and elute the alkaloid fraction with a solution of 2M NH₄OH in 50% ethanol.
-
Evaporate the solvent to dryness to obtain the alkaloid-enriched fraction.
Chromatographic Conditions:
-
Column: Gemini-NX C18 (4.6 mm × 250 mm, 5 μm)
-
Mobile Phase: Gradient elution with (A) Acetonitrile and (B) 0.1M Ammonium Acetate (pH 7.5)
-
Gradient Program: 5–30% A (0–20 min), 30–60% A (20–35 min), 60–90% A (35–40 min)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 283 nm
Mass Spectrometry Conditions (Positive Ion Mode):
-
Skimmer: 40.0 V
-
Capillary Exit: 132.3 V
-
Nebulizer: 42.0 psi
-
Dry Temperature: 350 °C
-
Dry Gas: 12.0 L/min
UPLC-PDA for Magnoflorine Analysis (Representative Method)
This validated method is suitable for the quantitative analysis of magnoflorine and can be adapted for this compound.
Sample Preparation:
-
Prepare a standard stock solution of the analyte in methanol.
-
Dilute the stock solution to prepare calibration standards and quality control samples.
-
For plant extracts, perform a suitable extraction and filtration step before injection.
Chromatographic Conditions:
-
Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile
-
Flow Rate: Not specified
-
Detection: PDA, with the detection wavelength for magnoflorine at 320 nm[1][2]
Visualizing Analytical Workflows
Understanding the logical flow of method validation and the comparative applicability of different techniques is crucial for effective implementation.
Caption: A general workflow for the development and validation of an analytical method.
Caption: A comparison of HPLC-UV/PDA and LC-MS/MS for this compound analysis.
References
Unveiling the Neuromuscular Blockade: A Comparative Analysis of Magnocurarine's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Magnocurarine's mechanism of action against other well-established neuromuscular blocking agents (NMBAs). This document synthesizes available data to elucidate the validation of its therapeutic action, supported by experimental context and methodologies.
This compound, a naturally occurring alkaloid isolated from Magnolia obovata, has been identified for its "curare-like" properties, suggesting its role as a neuromuscular blocking agent.[1][2] Structurally, it shares similarities with d-tubocurarine, a classic non-depolarizing neuromuscular blocker.[2] While early pharmacological studies have confirmed its ability to induce muscle paralysis, a comprehensive validation of its mechanism of action through modern experimental techniques is not extensively documented in publicly available literature. This guide aims to contextualize this compound's presumed mechanism by comparing it with prototypical NMBAs—Tubocurarine, Pancuronium, and Succinylcholine—for which a wealth of experimental data exists.
Comparative Analysis of Neuromuscular Blocking Agents
The primary mechanism of action for most neuromuscular blocking agents involves the antagonism of acetylcholine (ACh) at the nicotinic acetylcholine receptor (nAChR) on the motor endplate of the neuromuscular junction. These agents are broadly classified as either non-depolarizing or depolarizing blockers.
| Feature | This compound | Tubocurarine | Pancuronium | Succinylcholine |
| Classification | Presumed Non-depolarizing | Non-depolarizing | Non-depolarizing | Depolarizing |
| Mechanism of Action | Presumed competitive antagonist at nAChRs | Competitive antagonist at nAChRs | Competitive antagonist at nAChRs | nAChR agonist, causes persistent depolarization |
| Receptor Binding Affinity (Ki) | Data not available | Data available from competitive binding assays | Data available from competitive binding assays | Data available from binding studies |
| In Vivo Potency (ED95) | Data not available | ~0.51 mg/kg (human) | ~0.07 mg/kg (human) | ~0.5-1.0 mg/kg (human) |
| Onset of Action | Data not available | Slow | Intermediate | Rapid (30-60 seconds) |
| Duration of Action | Data not available | Long | Long | Ultra-short (5-10 minutes) |
| Reversal by Anticholinesterases | Presumed reversible | Yes | Yes | No (Phase I block potentiated) |
| Histamine Release | Data not available | Yes | Minimal | Minimal |
Delving into the Mechanisms: A Closer Look
Non-Depolarizing Agents: this compound, Tubocurarine, and Pancuronium
Non-depolarizing agents like Tubocurarine and Pancuronium act as competitive antagonists at the nicotinic acetylcholine receptors at the neuromuscular junction.[3] They bind to the same site as acetylcholine, but they do not activate the receptor. This prevents the influx of sodium ions and subsequent depolarization of the muscle cell membrane, leading to muscle relaxation and paralysis.[3]
Given its structural similarity to d-tubocurarine, this compound is presumed to follow a similar mechanism of competitive antagonism. Early studies demonstrated its curare-like effects, which are characteristic of non-depolarizing blockade.[1][2] However, without specific binding affinity data (Ki values) or electrophysiological evidence of competitive inhibition, this remains a well-founded hypothesis rather than a definitively proven mechanism.
Depolarizing Agents: Succinylcholine
In contrast, Succinylcholine is a depolarizing neuromuscular blocking agent. It acts as an agonist at the nicotinic acetylcholine receptors, mimicking the action of acetylcholine.[3] This initially causes muscle fasciculations due to depolarization. However, because Succinylcholine is not readily hydrolyzed by acetylcholinesterase, it leads to a persistent depolarization of the motor endplate. This persistent depolarization inactivates the voltage-gated sodium channels in the adjacent muscle membrane, rendering the neuromuscular junction refractory to further stimulation by acetylcholine and resulting in flaccid paralysis.[3]
Experimental Validation Protocols
The validation of a neuromuscular blocking agent's mechanism of action involves a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments typically employed in this process.
Competitive Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for the nicotinic acetylcholine receptor and to confirm competitive antagonism.
Methodology:
-
Membrane Preparation: Isolate membranes rich in nicotinic acetylcholine receptors, typically from tissues like the Torpedo electric organ or cultured cells expressing the receptor.
-
Radioligand Incubation: Incubate the membranes with a constant concentration of a radiolabeled antagonist (e.g., ³H-α-bungarotoxin) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Counting: Separate the bound from the free radioligand via filtration.
-
Data Analysis: Measure the radioactivity of the bound fraction using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Electrophysiological Studies on the Neuromuscular Junction
Objective: To characterize the effect of the compound on synaptic transmission at the neuromuscular junction.
Methodology:
-
Preparation: Use an isolated nerve-muscle preparation (e.g., frog sartorius or rat phrenic nerve-diaphragm).
-
Recording: Use intracellular microelectrodes to record miniature end-plate potentials (MEPPs) and end-plate potentials (EPPs) from the muscle fiber.
-
Drug Application: Apply the test compound to the bath solution at varying concentrations.
-
Data Analysis:
-
Non-depolarizing blockers (expected for this compound): Observe a concentration-dependent decrease in the amplitude of MEPPs and EPPs without a significant change in the resting membrane potential. The frequency of MEPPs should remain unchanged.
-
Depolarizing blockers: Observe an initial depolarization of the muscle membrane, followed by a decrease in the amplitude of EPPs.
-
In Vivo Assessment of Neuromuscular Blockade
Objective: To determine the potency (ED50/ED95), onset, and duration of action of the neuromuscular blocking agent in a living organism.
Methodology:
-
Animal Model: Use an appropriate animal model, such as anesthetized cats, dogs, or monkeys.
-
Stimulation and Recording: Stimulate a peripheral nerve (e.g., the ulnar nerve) with a train-of-four (TOF) stimulus and record the evoked muscle twitch response (e.g., from the adductor pollicis muscle).
-
Drug Administration: Administer the test compound intravenously at varying doses.
-
Data Analysis:
-
Potency: Determine the dose required to produce a 50% (ED50) and 95% (ED95) reduction in twitch height.
-
Onset of Action: Measure the time from drug administration to maximum twitch depression.
-
Duration of Action: Measure the time from drug administration until the twitch height recovers to a certain percentage (e.g., 25% or 75%) of the baseline.
-
Reversal Studies
Objective: To determine if the neuromuscular blockade can be reversed by an acetylcholinesterase inhibitor.
Methodology:
-
Establish Blockade: Administer the test compound to an anesthetized animal to produce a stable level of neuromuscular blockade.
-
Administer Reversal Agent: Administer an acetylcholinesterase inhibitor, such as neostigmine.
-
Monitor Recovery: Record the recovery of the muscle twitch response.
-
Data Analysis: A rapid and complete recovery of twitch height upon administration of the anticholinesterase agent is characteristic of a non-depolarizing neuromuscular blocker.
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental workflows, the following diagrams are provided.
Caption: Signaling pathway of normal neuromuscular transmission.
References
comparative study of the pharmacological effects of Magnocurarine and magnoflorine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of Magnocurarine and magnoflorine, two alkaloids with distinct physiological activities. While both are derived from medicinal plants, their mechanisms of action and therapeutic potentials differ significantly. This document synthesizes available experimental data to offer an objective comparison, complete with detailed experimental methodologies and visual representations of key biological pathways and workflows.
I. Overview of Pharmacological Properties
This compound is primarily recognized for its neuromuscular blocking properties, functioning as a muscle relaxant. In contrast, magnoflorine exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects. A summary of their primary pharmacological effects is presented below.
| Feature | This compound | Magnoflorine |
| Primary Pharmacological Effect | Neuromuscular blockade (Curare-like effect)[1][2][3][4] | Anti-inflammatory, Antioxidant, Anti-diabetic, Neuroprotective, Immunomodulatory, Hypotensive, Antifungal[5][6][7][8][9][10] |
| Mechanism of Action | Competitive antagonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction[4][11][12][13] | Inhibition of NF-κB and MAPK signaling pathways[5][6][7][9], β2-adrenergic receptor agonism, GABAergic modulation |
II. Quantitative Comparison of Pharmacological Effects
Table 1: In Vitro Efficacy of Magnoflorine
| Pharmacological Effect | Assay | Test System | Parameter | Result |
| Antioxidant Activity | DPPH Radical Scavenging | Chemical Assay | IC50 | 4.91 µM[8] |
| Anti-inflammatory Activity | LPS-stimulated RAW264.7 macrophages | Cell-based assay | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Dose-dependent reduction[5][6][9] |
| Anti-diabetic Activity | α-glucosidase inhibition | Enzyme assay | IC50 | Data not consistently reported, but shows inhibitory activity[14][15] |
Table 2: Comparative Neuromuscular Blocking Potency
| Compound | Test System | Parameter | Result |
| This compound | Rabbit | ED50 | Not available in reviewed literature |
| d-tubocurarine (for comparison) | Rabbit | ED50 | ~0.2 mg/kg[16] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
A. Neuromuscular Blockade Assay (In Vivo)
This protocol is based on general methods for assessing neuromuscular blocking agents in rabbits.
Objective: To determine the in vivo neuromuscular blocking potency of a test compound.
Materials:
-
New Zealand white rabbits
-
Anesthetic (e.g., halothane)
-
Nerve stimulator
-
Force-displacement transducer
-
Data acquisition system
-
Test compound (this compound) and positive control (e.g., d-tubocurarine) solutions
-
Physiological saline
Procedure:
-
Anesthetize the rabbit and maintain a stable level of anesthesia.
-
Isolate the sciatic nerve and the tibialis anterior muscle of one hind limb.
-
Attach the tendon of the tibialis anterior muscle to a force-displacement transducer to record isometric twitch contractions.
-
Place stimulating electrodes on the sciatic nerve.
-
Deliver supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a slow frequency (e.g., 0.1 Hz) to elicit twitch responses.
-
Once a stable baseline of twitch height is established, administer the test compound intravenously.
-
Record the resulting depression of the twitch height. The percentage of twitch depression is calculated relative to the pre-drug baseline.
-
The dose required to produce a 50% depression in twitch height (ED50) is determined from the dose-response curve.
B. Anti-inflammatory Activity Assay (In Vitro)
Objective: To evaluate the anti-inflammatory effects of magnoflorine on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Magnoflorine
-
Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α, IL-6, and IL-1β
-
Reagents for Western blotting (primary and secondary antibodies for p-p65, p-IκBα, p-ERK, p-JNK, p-p38)
Procedure:
-
Seed RAW264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of magnoflorine for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants to measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
-
For Western blot analysis, lyse the cells after LPS stimulation and magnoflorine treatment.
-
Separate total protein by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies against phosphorylated p65, IκBα, ERK, JNK, and p38.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence system.
C. DPPH Radical Scavenging Assay (In Vitro)
Objective: To determine the antioxidant capacity of magnoflorine.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Magnoflorine
-
Positive control (e.g., Ascorbic acid)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of magnoflorine and the positive control in methanol.
-
In a 96-well plate, add a small volume of the test sample or standard to a larger volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from the dose-response curve.
D. α-Glucosidase Inhibition Assay (In Vitro)
Objective: To assess the anti-diabetic potential of magnoflorine by measuring its inhibitory effect on α-glucosidase.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Magnoflorine
-
Positive control (e.g., Acarbose)
-
Sodium carbonate (Na2CO3) solution
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add the α-glucosidase enzyme solution to a phosphate buffer.
-
Add various concentrations of magnoflorine or the positive control to the wells and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate pNPG to the mixture.
-
Incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
The percentage of inhibition is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value is determined from the dose-response curve.
IV. Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by magnoflorine and a general workflow for assessing neuromuscular blocking agents.
Caption: Magnoflorine's anti-inflammatory signaling pathway.
Caption: Experimental workflow for neuromuscular blockade assay.
References
- 1. In vitro α-glucosidase inhibitory assay [protocols.io]
- 2. animalsciencejournal.usamv.ro [animalsciencejournal.usamv.ro]
- 3. Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
- 5. Magnoflorine Ameliorates Collagen-Induced Arthritis by Suppressing the Inflammation Response via the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnoflorine Ameliorates Collagen-Induced Arthritis by Suppressing the Inflammation Response via the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuromuscular blocking actions of the aminoglycoside antibiotics sisomicin and micronomicin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis: Synthesized vs. Naturally Isolated Magnocurarine
For researchers, scientists, and drug development professionals, understanding the purity profile of a compound is paramount to ensuring reliable and reproducible experimental results. This guide provides a comparative assessment of the purity of Magnocurarine obtained through chemical synthesis versus isolation from natural sources. The information presented herein is supported by established analytical techniques and provides detailed experimental protocols for verification.
This compound is a benzylisoquinoline alkaloid with documented curare-like activity, making it a molecule of interest for pharmacological studies. It is naturally found in plants of the Magnolia genus, such as Magnolia officinalis. The compound can also be prepared through total chemical synthesis. The choice between synthesized and naturally isolated this compound often depends on factors such as yield, scalability, cost, and, critically, the purity of the final product.
Purity Comparison of Synthesized vs. Naturally Isolated this compound
The purity of a chemical compound is a critical attribute that can significantly impact its biological activity and safety profile. The following table summarizes the typical purity profiles of synthesized and naturally isolated this compound, based on data from commercial suppliers and the scientific literature.
| Parameter | Synthesized this compound | Naturally Isolated this compound | Analytical Method |
| Purity (%) | Typically ≥98% | 95% - 99% | HPLC |
| Major Impurities | Starting materials, reagents, side-products (e.g., isomers, incompletely methylated precursors) | Other related alkaloids (e.g., (R)-3,4-dehydrothis compound, (S)-magnoflorine, (S)-tembetarine, (R)-oblongine), plant metabolites | HPLC, MS |
| Stereochemical Purity | Dependent on the stereoselectivity of the synthesis; may contain enantiomeric or diastereomeric impurities. | Typically high enantiomeric purity for the naturally occurring (R)-enantiomer. | Chiral HPLC, Polarimetry |
| Residual Solvents | Dependent on the solvents used in synthesis and purification. | Dependent on the solvents used in extraction and purification. | GC-MS, ¹H NMR |
| Heavy Metals | Generally low, controlled by the quality of reagents and catalysts. | May be present depending on the soil and environmental conditions where the source plant was grown. | ICP-MS |
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity requires the application of various analytical techniques. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the primary method for quantifying the purity of this compound and identifying impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Deionized water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and 0.1 M ammonium acetate buffer (pH adjusted to 7.5 with ammonium hydroxide).
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized or isolated this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with acetonitrile and ammonium acetate buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 283 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and analyze the resulting chromatogram.
-
Purity Calculation: The purity of the sample is determined by calculating the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and the identification of structurally related impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Methanol-d4, DMSO-d6)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the appropriate deuterated solvent.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments such as COSY, HSQC, and HMBC can be performed for full structural assignment and to identify correlations that can help in identifying impurities.
-
Data Analysis: Compare the obtained spectra with the known NMR data for this compound. The presence of unexpected signals may indicate impurities. The integration of signals in the ¹H NMR spectrum can be used to quantify the level of impurities if their structure is known.
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
MS is used to confirm the molecular weight of this compound and to identify the molecular weights of any co-eluting impurities from HPLC.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source, often coupled to an HPLC system (LC-MS).
Procedure:
-
Sample Introduction: The sample can be introduced directly via infusion or, more commonly, as the eluent from an HPLC column.
-
Ionization: Use positive ion mode ESI, as this compound is a quaternary ammonium compound with a permanent positive charge.
-
Mass Analysis: Acquire the full scan mass spectrum. The expected molecular ion for this compound (C₁₉H₂₄NO₃⁺) is at m/z 314.4.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to confirm its structure by comparing the fragmentation pattern with that of a reference standard or with previously reported data. This can also be used to elucidate the structure of unknown impurities.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in purity assessment and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for Purity Assessment
The above diagram illustrates the parallel workflows for obtaining and assessing the purity of synthesized versus naturally isolated this compound.
Caption: this compound's Mechanism of Action
This diagram depicts the proposed mechanism of action of this compound as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) in the neuromuscular junction, leading to the blockade of muscle contraction. This "curare-like" effect is the basis of its observed biological activity.
Independent Replication of Magnocurarine Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnocurarine, a bisbenzylisoquinoline alkaloid isolated from plants of the Magnolia genus, has been the subject of pharmacological interest for its potential biological activities. Initial research in the mid-20th century reported significant curare-like, or neuromuscular blocking, effects. However, subsequent in vitro studies on this compound and its derivatives have yielded contrasting results, showing weak or no activity in a variety of enzymatic and cytotoxic assays. To date, there has been a notable absence of independent replication of the initial in vivo findings. This guide provides a comprehensive comparison of the disparate research findings, presenting the available quantitative data, detailing the experimental methodologies, and visualizing the underlying signaling pathway to offer a clear and objective overview of the current state of this compound research.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from the initial in vivo studies on this compound's curare-like activity and the later in vitro screenings of this compound and its derivatives.
Table 1: In Vivo Curare-Like Activity of this compound (Ogiu & Morita, 1953)
| Animal Model | Administration Route | Observed Effect | Effective Dose |
| Frog | Ventral lymph sac injection | Complete paralysis | 0.1 - 0.2 mg |
| Mouse | Subcutaneous injection | Head-drop | 1.0 mg |
| Rabbit | Intravenous injection | Head-drop | 0.5 - 1.0 mg/kg |
Data extracted from the 1953 study by Ogiu and Morita. The original publication should be consulted for full experimental details.
Table 2: In Vitro Screening of this compound and Related Alkaloids (Yan et al., 2013) [1]
| Assay | Compound | Concentration | Result |
| Aldose Reductase Inhibition | (R)-Magnocurarine | 10 µM | Weak activity |
| Lipase Inhibition | (R)-Magnocurarine | 10 µM | Weak activity |
| α-Glucosidase Inhibition | (R)-Magnocurarine | 40 µM | Weak activity |
| DPP-IV Inhibition | (R)-Magnocurarine | 10 µM | Weak activity |
| Cytotoxicity (A549, Bel-7402, HCT-8) | (R)-Magnocurarine | 5 µg/mL | Weak activity |
| Aldose Reductase Inhibition | (R)-3,4-dehydrothis compound | 10 µM | Weak activity |
| Lipase Inhibition | (R)-3,4-dehydrothis compound | 10 µM | Weak activity |
| α-Glucosidase Inhibition | (R)-3,4-dehydrothis compound | 40 µM | Weak activity |
| DPP-IV Inhibition | (R)-3,4-dehydrothis compound | 10 µM | Weak activity |
| Cytotoxicity (A549, Bel-7402, HCT-8) | (R)-3,4-dehydrothis compound | 5 µg/mL | Weak activity |
The study by Yan et al. (2013) concluded that all tested alkaloids, including this compound and its derivative, showed weak activities in all assays at the specified concentrations compared to positive controls.[1]
Experimental Protocols
In Vivo Curare-Like Activity Assessment (Frog)
This protocol is a summarized interpretation based on the 1953 study by Ogiu and Morita.
Objective: To determine the neuromuscular blocking effect of this compound in a frog model.
Materials:
-
This compound chloride solution
-
Healthy adult frogs (species not specified in the abstract)
-
Syringe for injection
-
Observation chamber
Procedure:
-
Frogs are acclimated to the laboratory environment.
-
A predetermined dose of this compound chloride solution is injected into the ventral lymph sac of the frog.
-
The frog is placed in an observation chamber.
-
The onset of ataxia (loss of voluntary coordination of muscle movements), limb paralysis, and the duration of these symptoms are observed and recorded.
-
The presence or absence of a blocking phenomenon at the neuromuscular junction is determined by observing the frog's response to stimuli.
In Vitro Enzyme Inhibition and Cytotoxicity Assays
The following are generalized protocols based on standard methodologies for the assays conducted by Yan et al. (2013).
1. Aldose Reductase Inhibition Assay
Objective: To measure the inhibitory effect of a compound on aldose reductase activity.
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate, coupled with the oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is monitored to determine enzyme activity.
Procedure:
-
A reaction mixture is prepared containing phosphate buffer, NADPH, aldose reductase enzyme, and the test compound (this compound).
-
The reaction is initiated by adding the substrate (e.g., glyceraldehyde).
-
The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
2. Lipase Inhibition Assay
Objective: To assess the inhibitory potential of a compound against pancreatic lipase.
Principle: Lipase hydrolyzes a substrate (e.g., p-nitrophenyl palmitate) to produce a colored product (p-nitrophenol), which can be quantified spectrophotometrically.
Procedure:
-
The test compound is pre-incubated with pancreatic lipase in a suitable buffer.
-
The substrate is added to start the enzymatic reaction.
-
The absorbance of the colored product is measured at a specific wavelength (e.g., 405 nm).
-
The percentage of lipase inhibition is calculated by comparing the enzyme activity with and without the inhibitor.
3. α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of a compound on α-glucosidase activity.
Principle: α-glucosidase cleaves a chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) to release p-nitrophenol, which is measured by its absorbance.
Procedure:
-
The test compound is incubated with α-glucosidase enzyme.
-
The substrate is added to the mixture to initiate the reaction.
-
After a specific incubation period, the reaction is stopped (e.g., by adding a basic solution).
-
The absorbance of the resulting p-nitrophenol is measured at approximately 405 nm.
-
The inhibitory activity is calculated as a percentage of the control.
4. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
Objective: To screen for inhibitors of DPP-IV.
Principle: DPP-IV cleaves a fluorogenic substrate (e.g., Gly-Pro-AMC) to release a fluorescent product (7-amino-4-methylcoumarin), which is detected by a fluorometer.
Procedure:
-
The test compound is incubated with DPP-IV enzyme.
-
The fluorogenic substrate is added to the reaction mixture.
-
The increase in fluorescence is monitored over time.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
5. Cytotoxicity Assay (e.g., MTT Assay)
Objective: To evaluate the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cancer cells (e.g., A549, Bel-7402, HCT-8) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 48-72 hours).
-
MTT solution is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Competitive antagonism of this compound at the neuromuscular junction.
Caption: Divergent findings from in vivo and in vitro this compound studies.
References
Evaluating the Selectivity of Magnocurarine for Nicotinic Acetylcholine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. They are composed of five subunits arranged around a central ion pore. The combination of different alpha (α1-α10) and beta (β1-β4) subunits gives rise to a wide variety of nAChR subtypes, each with distinct pharmacological and physiological properties. This diversity makes the development of subtype-selective drugs a significant challenge and a critical goal for treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.
Comparative Analysis of nAChR Antagonist Selectivity
To provide a framework for evaluating the potential selectivity of Magnocurarine, this section presents binding affinity (Ki) and functional activity (IC50) data for several well-characterized nAChR antagonists. Tubocurarine, a bis-benzylisoquinoline alkaloid structurally related to this compound, is included as a primary comparative compound.
Binding Affinity (Ki) Data
The following table summarizes the inhibitory constants (Ki) of various antagonists for different nAChR subtypes, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Compound | nAChR Subtype | Ki (nM) | Reference |
| d-Tubocurarine | Torpedo (muscle-type) | 30 (high affinity), 8000 (low affinity) | [1] |
| α3β2 | 390 | [2] | |
| α2β2 | 3600 | [2] | |
| Mecamylamine | Rat Brain Membranes | 96 (high affinity), 1100 (low affinity) | [3] |
| Dihydro-β-erythroidine (DHβE) | α4β2 | 820 | [4] |
| α-Bungarotoxin | PC12 cells (α7-containing) | 0.094 | [5] |
Functional Activity (IC50) Data
The following table presents the half-maximal inhibitory concentrations (IC50) of antagonists, indicating their potency in blocking nAChR function in response to an agonist. These values are typically determined using electrophysiological or functional assays.
| Compound | nAChR Subtype | IC50 (µM) | Reference |
| d-Tubocurarine | Embryonic mouse muscle | 0.041 | [6] |
| Mecamylamine | α3β4 | 0.64 | |
| α4β2 | 2.5 | ||
| α3β2 | 3.6 | ||
| α7 | 6.9 | ||
| Rat Chromaffin Cells | 0.34 | [7] | |
| Dihydro-β-erythroidine (DHβE) | α4β4 | 0.19 | |
| α4β2 | 0.37 | ||
| (α4β2)2α5 | 0.011 | [8] | |
| (α4β2)2α4 | 0.02 | [8] | |
| mouse α4β2 | 1.2 | [8] | |
| rat α3β4 | 100 | [8] |
Experimental Protocols
The determination of nAChR selectivity involves a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assays
Radioligand binding assays are a fundamental method for determining the affinity of a compound for a specific receptor subtype.
Objective: To measure the binding affinity (Ki) of a test compound by its ability to compete with a radiolabeled ligand for binding to a specific nAChR subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
A radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 1 mg/ml BSA).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. The incubation is typically carried out for a sufficient time to reach equilibrium (e.g., overnight at 4°C).[9]
-
Filtration: Separate the bound from free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[10]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation or gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
Electrophysiological Recordings
Electrophysiology provides a direct measure of the functional effects of a compound on ion channel activity.
Objective: To determine the functional potency (IC50) of a test compound by measuring its ability to inhibit agonist-induced currents in cells expressing a specific nAChR subtype.
Materials:
-
Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing the nAChR subtype of interest.
-
Two-electrode voltage-clamp or patch-clamp setup.
-
Recording solutions (extracellular and intracellular).
-
Agonist (e.g., acetylcholine).
-
Test compound (e.g., this compound).
Procedure:
-
Cell Preparation: Prepare oocytes or cultured cells expressing the desired nAChR subtype for recording.
-
Recording Setup: Establish a whole-cell or two-electrode voltage-clamp recording configuration.
-
Agonist Application: Apply a known concentration of an agonist to elicit a baseline current response.
-
Antagonist Application: Co-apply the test compound at various concentrations with the agonist and record the resulting current.
-
Data Analysis: Measure the peak current amplitude at each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
References
- 1. Identification of amino acids contributing to high and low affinity d-tubocurarine sites in the Torpedo nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unusual pharmacology of (+)-tubocurarine with rat neuronal nicotinic acetylcholine receptors containing beta 4 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]mecamylamine binding to rat brain membranes. Studies with mecamylamine and nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of aporphine alkaloids structurally related to Magnocurarine. Due to a lack of publicly available in vitro metabolic stability data for this compound, this comparison focuses on the related compounds: Glaucine , Boldine , and Magnoflorine . The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing available experimental data, detailing relevant experimental protocols, and visualizing metabolic pathways and experimental workflows.
Comparative Metabolic Stability Data
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. The following table summarizes the available metabolic data for Glaucine, Boldine, and Magnoflorine. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Biological System | Key Metabolic Parameters | Primary Metabolic Pathways |
| Glaucine | Human Liver Microsomes | Km: 25-140 µM, Vmax: 0.10 - 1.92 pmol/min/pmol for metabolite formation.[1][2] | O-demethylation (at positions 2, 9, and 10), N-demethylation, Hydroxylation, N-oxidation, Glucuronidation, and/or Sulfation.[3][4] |
| Boldine | Rat (in vivo) | Plasma elimination half-life: ~30-31 minutes.[5] | N-demethylation, Glucuronidation.[5] |
| Rat Hepatocytes (in vitro) | Time-dependent disappearance from extracellular medium.[6] | Biotransformation (specific metabolites not detailed). | |
| Magnoflorine | Rat (in vivo) | Rapid absorption and elimination.[7] | Phase I (demethylation, hydroxylation) and Phase II (glucuronidation) metabolism. 12 metabolites identified.[7] |
Experimental Protocols
The following is a detailed protocol for a typical in vitro metabolic stability assay using liver microsomes, a standard method for assessing the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.
Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set at 37°C
2. Assay Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a working solution of the test compound and positive controls in phosphate buffer.
-
In a 96-well plate, add the liver microsomes to the phosphate buffer.
-
Pre-incubate the plate at 37°C for a few minutes.
-
-
Initiation of Metabolic Reaction:
-
Add the NADPH regenerating system to each well to initiate the metabolic reaction. The final volume and concentrations should be optimized for the specific assay.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of cold acetonitrile (containing the internal standard) to the corresponding wells. The acetonitrile serves to precipitate the microsomal proteins and halt enzymatic activity.
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
3. Analytical Method:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of parent compound remaining against time. The slope of the linear regression line corresponds to the elimination rate constant (k), and t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Visualization of Pathways and Workflows
Metabolic Pathways of Aporphine Alkaloids
Aporphine alkaloids primarily undergo Phase I and Phase II metabolism. Phase I reactions, mainly mediated by cytochrome P450 enzymes, introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. The following diagram illustrates the general metabolic pathways for aporphine alkaloids, including O-demethylation, N-demethylation, and glucuronidation.
Caption: General metabolic pathways of aporphine alkaloids.
Experimental Workflow for Microsomal Stability Assay
The following diagram outlines the key steps involved in a typical in vitro microsomal stability assay.
Caption: Workflow for an in vitro microsomal stability assay.
References
- 1. gtfch.org [gtfch.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological disposition of boldine: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo identification of metabolites of magnoflorine by LC LTQ-Orbitrap MS and its potential pharmacokinetic interaction in Coptidis Rhizoma decoction in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Magnocurarine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Magnocurarine, a benzylisoquinoline alkaloid, requires careful consideration for its disposal due to its potential hazards. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound, building on a foundation of laboratory safety and chemical handling best practices.
Understanding the Hazard Profile of this compound
Conflicting information exists regarding the precise hazard classification of this compound. Some safety data sheets (SDS) identify it as a skin and eye irritant and toxic to aquatic life, while others classify it as a non-hazardous substance. Given this ambiguity, a conservative approach is recommended, treating this compound as a hazardous substance to ensure the highest level of safety and environmental protection. This approach aligns with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which provides a framework for the safe use, handling, and disposal of chemicals.
Key Hazard Considerations:
-
Human Health: Potential for skin and eye irritation.
-
Environmental Health: Potential toxicity to aquatic organisms.
Due to the lack of specific, publicly available aquatic toxicity data (such as LC50 or EC50 values), it is crucial to prevent this compound from entering aquatic environments. Therefore, disposal down the drain is not a recommended practice.
Procedural Guidance for this compound Disposal
The following step-by-step procedures should be followed for the proper disposal of this compound waste in a laboratory setting. These guidelines are designed to be clear, concise, and directly applicable to daily laboratory operations.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
Compatibility: Ensure the waste container is made of a material compatible with this compound and any solvents used. Polyethylene or glass containers are generally suitable.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
Step 2: In-Lab Neutralization (for Aqueous Solutions)
For small quantities of aqueous solutions containing this compound, a chemical neutralization step can be performed to reduce its potential toxicity before collection as hazardous waste. This procedure should be carried out by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
Experimental Protocol for Neutralization:
-
Preparation: Prepare a solution of 1 M hydrochloric acid (HCl) and a solution of 1 M sodium hydroxide (NaOH).
-
Dilution: Dilute the this compound-containing aqueous waste with water to a concentration of less than 1% (w/v).
-
Acidification: Slowly add 1 M HCl dropwise to the diluted waste solution while stirring continuously. Monitor the pH using a calibrated pH meter. Continue adding acid until the pH is between 2 and 3.
-
Basification: After stirring for at least 30 minutes, slowly add 1 M NaOH dropwise to neutralize the solution to a pH between 6 and 8.
-
Collection: The neutralized solution should still be collected as hazardous waste. This procedure reduces the reactivity and potential toxicity of the waste but does not render it suitable for drain disposal.
Step 3: Storage and Pickup
-
Storage Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
-
Pickup Request: Once the container is full or has been in accumulation for the maximum allowable time according to institutional and local regulations, arrange for its collection by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
| Parameter | Value | Significance |
| GHS Hazard Statements | H315, H319, H411 (Precautionary) | Causes skin irritation, Causes serious eye irritation, Toxic to aquatic life with long lasting effects. This is a precautionary classification in the absence of definitive data. |
| Aquatic Toxicity (LC50/EC50) | Data not available | The absence of this data necessitates treating the substance as potentially toxic to aquatic life and avoiding drain disposal. |
| Recommended PPE | Nitrile gloves, safety glasses, lab coat | Essential for preventing skin and eye contact during handling and disposal procedures. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical waste management is fundamental to building a culture of safety and trust in the scientific community.
Personal protective equipment for handling Magnocurarine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Magnocurarine. Given that the toxicological properties of this compound have not been fully investigated, it is imperative to handle this compound as a potentially hazardous substance, adhering to strict safety protocols to minimize exposure risks.[1]
Hazard Assessment and Engineering Controls
This compound is a benzylisoquinoline alkaloid.[2] While specific hazard data is limited, it should be handled with caution. The primary routes of exposure are inhalation, skin contact, and ingestion.[3]
-
Primary Engineering Control: All handling of this compound, especially of the powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. For weighing the solid compound, a ventilated balance enclosure should be utilized.
-
Secondary Engineering Control: A safety shower and eyewash station must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the recommended PPE for different laboratory operations.
| Operation | Required PPE | Specifications |
| Low-Hazard Activities (e.g., weighing in a ventilated balance enclosure, preparing dilute solutions in a fume hood) | • Laboratory Coat• Safety Glasses with side shields• Nitrile Gloves (single pair) | • Standard, properly fitting lab coat.• ANSI Z87.1 compliant.• Powder-free, disposable. |
| High-Hazard Activities (e.g., handling neat compound, potential for aerosol generation, sonication) | • Chemical-Resistant Gown• Chemical Splash Goggles• Face Shield• Nitrile Gloves (double pair) | • Disposable, solid front, back closure.• ANSI Z87.1 compliant, with indirect venting.• Worn over chemical splash goggles.• Two pairs of powder-free, disposable gloves with the outer glove having extended cuffs.[4] |
| Emergency Situations (e.g., spills) | • All High-Hazard PPE• Respiratory Protection | • Air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates or a supplied-air respirator (SAR), depending on the spill's scale and institutional guidelines. |
Glove Selection and Use:
-
Use powder-free, disposable, chemical-resistant gloves.[3][5]
-
Double-gloving is recommended for all handling procedures to provide an extra layer of protection.[3]
-
Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[3]
-
When removing gloves, do so carefully to avoid contaminating the skin. Wash hands thoroughly with soap and water after glove removal.[1]
Operational Plan for Handling this compound
A step-by-step approach to handling this compound will minimize exposure and ensure a safe laboratory environment.
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before starting work.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.[6]
Donning PPE: Follow the proper sequence for putting on PPE:
-
Gown
-
Inner pair of gloves
-
Safety goggles and face shield
-
Outer pair of gloves
Handling:
-
When working with powdered this compound, handle it carefully to avoid creating dust.
-
Use disposable labware whenever possible.
-
If using glassware, clean it thoroughly after use, following institutional procedures for contaminated glassware.
Doffing PPE: Remove PPE in a designated area, avoiding self-contamination. The general sequence is:
-
Outer gloves
-
Gown
-
Face shield/goggles
-
Inner gloves
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, absorbent pads, and disposable labware, are considered cytotoxic waste.[7][8] This waste must be segregated from regular laboratory trash.
-
Waste Containers:
-
Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste".[9] These containers are often color-coded, typically purple or yellow with a purple lid.[7][8]
-
Contaminated sharps (needles, scalpels) must be placed in a designated cytotoxic sharps container.[10]
-
Liquid waste should be collected in a compatible, sealed container, also labeled as cytotoxic waste.
-
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste management service. The standard and required method for the destruction of cytotoxic compounds is high-temperature incineration.[7][8] Do not dispose of this compound or its waste down the drain or in regular trash.
Emergency Procedures
-
Spills:
-
Small spills (<5g or 5mL): Evacuate the immediate area. Wearing the appropriate high-hazard PPE, including respiratory protection, cover the spill with an absorbent material. Carefully collect the absorbed material and place it in a designated cytotoxic waste container. Clean the spill area with an appropriate decontaminating solution.
-
Large spills (>5g or 5mL): Evacuate the laboratory and notify the institutional safety office immediately.
-
-
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
Diagrams
Caption: Workflow for the safe handling of this compound.
References
- 1. indofinechemical.com [indofinechemical.com]
- 2. This compound | 6801-40-7 [chemicalbook.com]
- 3. pppmag.com [pppmag.com]
- 4. benchchem.com [benchchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. edu.cdhb.health.nz [edu.cdhb.health.nz]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
